molecular formula C4H6Cl2O2 B12958408 2,4-Dichlorobutanoic acid

2,4-Dichlorobutanoic acid

Cat. No.: B12958408
M. Wt: 156.99 g/mol
InChI Key: PBXMTUXTVCDLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorobutanoic Acid (CAS Number: 18017-35-1) is an organic compound with the molecular formula C4H6Cl2O2 and a molecular weight of 156.99 g/mol . This compound serves as a key synthetic reagent in agricultural chemistry research. Its primary documented application is in the preparation of [(triazinyl)uriedo]sulfonyl]pyridinesulfonamide herbicides . Researchers value this chemical for its role in developing and studying novel sulfonylurea herbicide structures, a class of compounds known for their high activity and selective weed control. The product is offered with a Certificate of Analysis to ensure quality and consistency for research purposes . It is recommended to be stored at 2-8°C in a refrigerator . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichlorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O2/c5-2-1-3(6)4(7)8/h3H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXMTUXTVCDLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on 2,4-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2,4-Dichlorobutanoic acid, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's core chemical properties, synthesis, and analytical characterization, with a focus on practical applications and safety considerations.

Core Chemical and Physical Properties

This compound is a halogenated carboxylic acid. The presence of chlorine atoms at the 2 and 4 positions significantly influences its reactivity and physical properties.

A summary of its key identifiers and computed properties is presented below.[1][2]

PropertyValue
IUPAC Name This compound
CAS Number 18017-35-1
Molecular Formula C4H6Cl2O2
Molecular Weight 156.99 g/mol
Canonical SMILES C(CCl)C(C(=O)O)Cl
InChI Key PBXMTUXTVCDLLU-UHFFFAOYSA-N
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Topological Polar Surface Area 37.3 Ų
Complexity 84.1

Data sourced from PubChem.[1][2]

Synthesis and Mechanistic Considerations

The synthesis of this compound is not as widely documented as that of its aromatic analogue, 2,4-Dichlorophenoxyacetic acid. However, general principles of halogenation of aliphatic carboxylic acids can be applied. A plausible synthetic route involves the chlorination of a suitable butanoic acid derivative.

From a field perspective, controlling the regioselectivity of chlorination is the primary challenge in synthesizing this molecule. The alpha-position (C2) is activated by the carboxylic acid group, making it susceptible to halogenation, often via a Hell-Volhard-Zelinsky-type reaction. The gamma-position (C4) is less activated, and its chlorination would likely require different reaction conditions, possibly involving free-radical halogenation.

A conceptual synthesis workflow is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Butyrolactone Butyrolactone Step1 Ring Opening & Alpha-Chlorination Butyrolactone->Step1 Chlorinating_Agent_1 e.g., SOCl2/PCl3 Chlorinating_Agent_1->Step1 Chlorinating_Agent_2 e.g., Cl2, UV light Step2 Gamma-Chlorination Chlorinating_Agent_2->Step2 Step1->Step2 Final_Product This compound Step2->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

For any researcher, robust analytical characterization is non-negotiable to confirm the identity and purity of a synthesized or procured compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons at the C2, C3, and C4 positions. The proton at C2 will be a multiplet due to coupling with the C3 protons. The C3 protons will appear as a complex multiplet due to coupling with protons at both C2 and C4. The protons at C4 will likely be a triplet. The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will show four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts will be influenced by the presence of the electron-withdrawing chlorine and carboxylic acid groups.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid group (typically around 2500-3300 cm⁻¹). A sharp, strong absorption for the C=O (carbonyl) stretch will be observed around 1700 cm⁻¹. C-Cl stretching vibrations will be visible in the fingerprint region (typically 600-800 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and isotopic pattern. Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound.[3]

An effective analytical workflow ensures the unambiguous identification of this compound.

Analytical_Workflow Sample Purified Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Purity_Assessment Purity Assessment (e.g., HPLC, GC) Sample->Purity_Assessment Data_Analysis Data Integration and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Certificate of Analysis Data_Analysis->Final_Report Purity_Assessment->Data_Analysis

Caption: A typical analytical workflow for the characterization of this compound.

Applications in Drug Development and Research

Halogenated organic acids like this compound are valuable intermediates in organic synthesis. They can serve as building blocks for more complex molecules due to the reactive sites introduced by the chlorine atoms and the carboxylic acid group.

In the context of drug development, such compounds can be used in the synthesis of novel pharmacologically active agents. The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions, allowing for the generation of a library of derivatives for screening. For instance, it is listed as an impurity of Levetiracetam, an anti-convulsant medication, indicating its potential role as a starting material or intermediate in related syntheses.[1]

Toxicology and Safety Profile

While specific toxicological data for this compound is not extensively available, it is prudent to handle it with the care afforded to other halogenated carboxylic acids. For comparison, the closely related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), is harmful if swallowed, can cause serious eye damage, may cause an allergic skin reaction, and may cause respiratory irritation.[4][5]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before handling.

Conclusion

This compound is a chemical compound with significant potential as an intermediate in organic synthesis, particularly in the fields of pharmaceutical and materials science. Its unique structure, with two chlorine atoms and a carboxylic acid functional group, provides multiple avenues for chemical modification. A thorough understanding of its chemical properties, synthesis, and handling requirements is essential for its safe and effective use in a research and development setting.

References

  • PubChem. This compound | C4H6Cl2O2.
  • NIST. Methyl 2,4-dichlorobutanoate. National Institute of Standards and Technology. [Link]
  • MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI. [Link]
  • PubChem. 3,4-Dichlorobutanoic acid | C4H6Cl2O2.
  • PubChem. 4,4-Dichlorobutanoic acid | C4H6Cl2O2.
  • 24d.info. Toxicology of 2,4-D. 24d.info. [Link]
  • PubChem. 2,2-Dichlorobutanoic acid | C4H6Cl2O2.
  • PubMed. Effect of 2,4-dichlorophenoxy acetic acid on rabbit duodenum. PubMed. [Link]
  • ResearchGate. Research on synthesis of 2,4-dichlorobenzoic acid in non-solvent.
  • ResearchGate. (PDF) Process design for the production of 2,4-dichlorophenoxyacetic acid.

Sources

An In-Depth Technical Guide to 2,4-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,4-Dichlorobutanoic acid, a halogenated carboxylic acid with significant potential in synthetic chemistry and as a building block in the development of novel therapeutics. We will delve into its chemical identity, physicochemical properties, synthesis, and key applications, offering insights grounded in established scientific principles.

Section 1: Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to all scientific inquiry. This compound is a derivative of butanoic acid, a four-carbon carboxylic acid. The locants "2" and "4" indicate the positions of two chlorine substituents along the carbon chain, with the carboxyl group carbon designated as position 1.

1.1 IUPAC Name

The formal name, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, is This compound .[1]

1.2 Synonyms and Identifiers

In scientific literature and commercial catalogs, this compound may be referred to by several alternative names and identifiers. Recognizing these is crucial for exhaustive literature searches and procurement.

  • Common Synonyms : 2,4-dichlorobutyric acid[1]

  • CAS Number : 18017-35-1[1][2]

  • Molecular Formula : C₄H₆Cl₂O₂[1][2]

  • Molecular Weight : 156.99 g/mol [1][2]

  • Other Identifiers : Levetiracetam Impurity 36, SCHEMBL1701144[1]

It is imperative to use the CAS number for unambiguous identification in databases and publications.

Section 2: Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical reactions. The presence of two electronegative chlorine atoms and a polar carboxylic acid group significantly influences its characteristics.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight156.99 g/mol PubChem[1]
XLogP3-AA1.4PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count3PubChem[1]
Exact Mass155.9744848 DaPubChem[1]
Monoisotopic Mass155.9744848 DaPubChem[1]
Topological Polar Surface Area37.3 ŲPubChem[1]
Heavy Atom Count8PubChem[1]

Note: These properties are computationally derived and provide estimated values. Experimental determination is recommended for critical applications.

The calculated XLogP3-AA value of 1.4 suggests a moderate lipophilicity, which is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of both hydrogen bond donor and acceptor sites indicates its potential to participate in hydrogen bonding, affecting its solubility and interactions with biological macromolecules.

Section 3: Synthesis and Reactivity

The synthesis of this compound can be approached through various synthetic routes, often involving the halogenation of a suitable butanoic acid derivative. The choice of synthetic strategy depends on the desired scale, purity, and available starting materials.

3.1 Generalized Synthetic Workflow

A common conceptual pathway involves the selective chlorination of a precursor molecule. The reactivity of the alpha-carbon (position 2) is enhanced by the adjacent carboxyl group, making it susceptible to halogenation. The terminal methyl group (position 4) can be chlorinated via radical mechanisms.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product Butanoic_Acid_Derivative Butanoic Acid Derivative Chlorination_Alpha α-Chlorination (e.g., SOCl₂/NCS) Butanoic_Acid_Derivative->Chlorination_Alpha Step 1 Chlorination_Gamma γ-Chlorination (e.g., Radical Initiator) Chlorination_Alpha->Chlorination_Gamma Step 2 Purification Purification (e.g., Distillation, Crystallization) Chlorination_Gamma->Purification Step 3 Final_Product 2,4-Dichlorobutanoic Acid Purification->Final_Product

Caption: Generalized synthetic workflow for this compound.

3.2 Reactivity Profile

The chemical reactivity of this compound is dominated by the carboxylic acid functionality and the two carbon-chlorine bonds.

  • Carboxylic Acid Group : This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

  • C-Cl Bonds : The chlorine atoms are susceptible to nucleophilic substitution reactions, allowing for the introduction of other functional groups. The chlorine at the 2-position is activated by the adjacent carboxyl group, making it more reactive towards nucleophiles than the chlorine at the 4-position. This differential reactivity can be exploited for selective functionalization.

Section 4: Applications in Research and Development

This compound serves as a versatile building block in organic synthesis and has been identified as a key intermediate or impurity in the synthesis of certain pharmaceutical compounds.

4.1 Precursor in Pharmaceutical Synthesis

One of the notable, albeit indirect, applications is its identification as "Levetiracetam Impurity 36".[1] Levetiracetam is an anticonvulsant medication. The presence of this compound as a potential impurity underscores the importance of rigorous analytical monitoring during the drug manufacturing process. Its structure suggests it could be a precursor or a degradation product in certain synthetic routes to related compounds.

4.2 Building Block for Novel Molecules

The difunctional nature of this compound (a carboxylic acid and two electrophilic carbon centers) makes it a valuable synthon for creating more complex molecules. Researchers can leverage the differential reactivity of the two C-Cl bonds to sequentially introduce different nucleophiles, leading to the construction of diverse molecular scaffolds for drug discovery and materials science.

Logical Relationship of Applications

Applications Core_Compound This compound Building_Block Versatile Synthetic Building Block Core_Compound->Building_Block Primary Role Impurity Pharmaceutical Impurity (e.g., Levetiracetam Impurity 36) Core_Compound->Impurity Analytical Relevance Drug_Discovery Novel Therapeutics Building_Block->Drug_Discovery Leads to Materials_Science Functional Materials Building_Block->Materials_Science Leads to

Caption: Key application areas for this compound.

Section 5: Safety and Handling

As with any halogenated organic acid, appropriate safety precautions must be taken when handling this compound. While specific toxicity data is not extensively available in the provided search results, its acidic and alkylating properties warrant careful handling.

5.1 General Safety Recommendations

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

  • Storage : Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal : Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

5.2 Experimental Protocol: General Handling and Solution Preparation

  • Acclimatization : Allow the container of this compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing : Tare a clean, dry glass vial on an analytical balance. Using a spatula in a fume hood, carefully transfer the desired amount of the solid acid to the vial.

  • Dissolution : Add the desired solvent (e.g., dichloromethane, diethyl ether, or a polar aprotic solvent) to the vial in the fume hood. Cap the vial and sonicate or vortex until the solid is fully dissolved.

  • Reaction Quenching : Reactions involving this compound should be quenched carefully, typically with a weak base solution (e.g., saturated sodium bicarbonate) to neutralize the acid and any acidic byproducts.

This protocol is a general guideline. Specific experimental conditions should be adapted based on the reaction being performed.

References

  • This compound | C4H6Cl2O2 | CID 12647097.
  • This compound. Protheragen. [Link]

Sources

An In-Depth Technical Guide to 2,4-Dichlorobutanoic Acid (CAS No. 18017-35-1) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,4-Dichlorobutanoic acid, a halogenated carboxylic acid with potential applications in synthetic chemistry and drug discovery. By delving into its chemical properties, synthesis, and analytical characterization, this document serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries.

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) registry number 18017-35-1 , is a derivative of butyric acid distinguished by the presence of two chlorine atoms at the second and fourth positions of the carbon chain.[1] The introduction of these halogen atoms significantly alters the physicochemical properties of the parent molecule, influencing its reactivity, lipophilicity, and metabolic stability. Such modifications are of particular interest in the field of medicinal chemistry, where halogenation is a common strategy to enhance the therapeutic potential of lead compounds.

While specific applications of this compound in drug development are not extensively documented in publicly available literature, the broader class of butyric acid derivatives has garnered significant attention for its diverse biological activities. Butyric acid and its analogues are known to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties, often through the inhibition of histone deacetylase (HDAC) enzymes.[2][3][4] The dichlorinated structure of this compound suggests it could serve as a valuable building block or a pharmacologically active agent in its own right, warranting further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 18017-35-1[1]
Molecular Formula C₄H₆Cl₂O₂[1]
Molecular Weight 156.99 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2,4-dichlorobutyric acid[1]
Appearance Not specified (likely a solid or liquid at room temperature)
Solubility Expected to have moderate solubility in organic solvents and limited solubility in water.
XLogP3 1.4[1]

Synthesis and Purification

Proposed Synthesis Workflow

The synthesis of this compound can be envisioned to proceed from a readily available starting material such as γ-butyrolactone or but-2-enoic acid. A potential two-step process involving chlorination is outlined below.

Synthesis_Workflow cluster_0 Step 1: Dichlorination cluster_1 Step 2: Isomerization/Rearrangement (Hypothetical) cluster_2 Purification Start But-2-enoic Acid Product1 2,3-Dichlorobutanoic Acid Start->Product1 Hell-Volhard-Zelinsky -like reaction Reagent1 Cl₂ / PCl₃ (cat.) Reagent1->Product1 Product2 This compound Product1->Product2 Lewis Acid or Radical Initiator Purification Column Chromatography or Distillation Product2->Purification

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of an Intermediate Dichlorobutanoic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place but-2-enoic acid (1 equivalent) and a catalytic amount of red phosphorus or phosphorus trichloride.

  • Chlorination: Slowly add chlorine gas (2 equivalents) to the reaction mixture while stirring and maintaining the temperature between 50-60 °C. The reaction is exothermic and should be controlled by external cooling if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully quench any excess chlorine with a solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Isomerization to this compound (Conceptual)

Achieving the specific 2,4-dichloro isomer may require a multi-step synthesis or a selective chlorination method. A potential, yet to be experimentally validated, approach could involve a rearrangement of a different dichloro isomer under specific conditions, such as in the presence of a Lewis acid or a radical initiator. Further research and experimental validation are necessary to establish an efficient and selective method.

Purification

The crude product can be purified using standard laboratory techniques.

  • Distillation: If the product is a liquid, fractional distillation under reduced pressure can be employed to separate it from impurities with different boiling points.

  • Column Chromatography: For solid or high-boiling liquid products, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a suitable purification method.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure crystals. A method involving the formation of an α-methylbenzylamine salt has been shown to be effective for purifying related dichlorinated benzoic acids and could be applicable here.[5]

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential. The following workflow outlines the key analytical techniques to be employed.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Sample Purified this compound NMR ¹H and ¹³C NMR Sample->NMR Structural Elucidation MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS Molecular Weight Confirmation IR Infrared Spectroscopy Sample->IR Functional Group Identification HPLC HPLC/UPLC Sample->HPLC Purity Assessment GC Gas Chromatography Sample->GC Purity and Volatile Impurities

Caption: Analytical workflow for the characterization of this compound.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The ¹H NMR spectrum will show characteristic signals for the protons at the C2, C3, and C4 positions, with their chemical shifts and coupling patterns providing definitive structural information. The ¹³C NMR spectrum will confirm the presence of four distinct carbon atoms.

  • Mass Spectrometry (MS): GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak, due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, notably the broad O-H stretch of the carboxylic acid and the sharp C=O stretch of the carbonyl group.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): These techniques are ideal for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid or acetic acid) is a good starting point for method development.

  • Gas Chromatography (GC): For volatile derivatives of this compound (e.g., its methyl ester), GC can be used for purity analysis and to detect any volatile impurities.

Potential Applications in Drug Discovery and Development

The incorporation of chlorine atoms into a molecule can profoundly impact its biological activity. Halogens can increase lipophilicity, which may enhance membrane permeability and oral bioavailability. They can also participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding.

Given the established therapeutic potential of butyric acid and its derivatives, this compound represents an intriguing candidate for further investigation in several areas:

  • Anti-cancer Agent: Butyric acid is a known HDAC inhibitor, and this mechanism is a validated target for cancer therapy.[2][3] The dichlorinated analogue could exhibit enhanced or altered HDAC inhibitory activity, potentially leading to a more potent anti-proliferative effect.

  • Neurological Disorders: Butyric acid has shown promise in models of neurodegenerative diseases. The modified properties of the dichlorinated derivative could lead to improved blood-brain barrier penetration and enhanced neuroprotective effects.

  • Infectious Diseases: Some halogenated compounds exhibit antimicrobial properties. The potential of this compound as an antibacterial or antifungal agent could be explored.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is likely to be corrosive and an irritant to the skin, eyes, and respiratory tract. Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS No. 18017-35-1) is a halogenated carboxylic acid with untapped potential in the fields of synthetic chemistry and drug discovery. This guide has provided a comprehensive overview of its known properties, a plausible synthetic and analytical framework, and a forward-looking perspective on its potential applications. As researchers continue to explore the chemical space of halogenated compounds, molecules like this compound may emerge as valuable tools and therapeutic leads in the development of new medicines.

References

  • PubChem. This compound.
  • Kovaleva, E. A., et al. "Butyric acid and prospects for creation of new medicines based on its derivatives." Veterinariya i kormleniye 4 (2021): 24-28.
  • Canani, Roberto Berni, et al. "Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies." World journal of gastroenterology: WJG 17.15 (2011): 1920.
  • Rephaeli, Ada, et al. "Derivatives of butyric acid as potential anti-neoplastic agents." International journal of cancer 62.3 (1995): 332-337.
  • Ley, S. V., & Yates, C. M. (2008). Purification of 2, 4‐Dichlorobenzoic Acid. Organic Syntheses, 85, 1-7.
  • U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 2,4-Dichlorobutanoic Acid

Introduction

This compound (CAS No: 18017-35-1) is a halogenated carboxylic acid whose structural characteristics dictate its chemical reactivity and potential utility.[1][2][3] With a molecular formula of C₄H₆Cl₂O₂, this compound presents a compelling case study in structural elucidation and the influence of stereochemistry.[1][2][3] Its presence as a known impurity in the synthesis of the anticonvulsant drug Levetiracetam underscores the importance of its precise characterization for professionals in drug development and quality control.[3] This guide provides a comprehensive analysis of its molecular architecture, physicochemical properties, and the spectroscopic techniques essential for its unambiguous identification.

Core Molecular Structure & Isomerism

The fundamental structure of this compound consists of a four-carbon butanoic acid backbone. The defining features are the two chlorine substituents located at the alpha (C2) and gamma (C4) positions relative to the carboxyl group (C1).

  • C1: The carbonyl carbon of the carboxylic acid functional group.

  • C2 (α-carbon): Bonded to a chlorine atom, this carbon is a stereocenter, rendering the molecule chiral.

  • C3 (β-carbon): A methylene group (-CH₂-).

  • C4 (γ-carbon): Bonded to a chlorine atom, forming a terminal chloromethyl group (-CH₂Cl).

The presence of a single chiral center at C2 means that this compound exists as a pair of enantiomers: (R)-2,4-dichlorobutanoic acid and (S)-2,4-dichlorobutanoic acid. These stereoisomers possess identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

The specific placement of the chlorine atoms is critical to its identity. Other structural isomers with the same molecular formula include 2,2-dichlorobutanoic acid, 3,4-dichlorobutanoic acid, and 4,4-dichlorobutanoic acid, each with distinct chemical and spectroscopic properties.[4][5][6][7]

Caption: 2D structure of this compound highlighting the C2 chiral center.

Physicochemical Properties

A summary of key computed and established properties provides a quantitative profile of the molecule. This data is essential for predicting its behavior in various chemical environments, such as solubility, membrane permeability, and chromatographic retention.

PropertyValueSource
CAS Number 18017-35-1[1][2][3]
Molecular Formula C₄H₆Cl₂O₂[1][2][3]
Molecular Weight 156.99 g/mol [1][3]
IUPAC Name This compound[3]
XLogP3 1.4[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 2[4]
Topological Polar Surface Area 37.3 Ų[3][4]
Monoisotopic Mass 155.9744848 Da[3]

Synthesis Pathway: Conceptual Workflow

While multiple synthetic routes are possible, a common strategy for producing α-chloro acids involves the Hell-Volhard-Zelinsky (HVZ) reaction, followed by further functionalization. A plausible pathway to this compound could start from γ-butyrolactone.

Causality in Experimental Design:

  • Ring Opening: γ-Butyrolactone is ring-opened under acidic conditions with HCl to form 4-chlorobutanoic acid. This establishes the first chlorine substituent at the terminal C4 position.

  • α-Chlorination (HVZ Reaction): The resulting 4-chlorobutanoic acid can then be subjected to α-chlorination. The HVZ reaction is chosen for its specificity in halogenating the α-carbon of carboxylic acids. It typically involves a catalyst like PBr₃ (which forms the acyl bromide in situ) and a chlorinating agent (Cl₂). This step introduces the second chlorine atom at the C2 position, creating the chiral center.

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization for Structural Verification

Unambiguous identification of this compound relies on a combination of spectroscopic methods. The following sections detail the expected spectral features, providing a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum (in CDCl₃, ~400 MHz):

  • -COOH (1H): A broad singlet, typically far downfield (>10 ppm). Its chemical shift is concentration-dependent.

  • -CHCl- (1H, C2): A triplet or more complex multiplet around 4.4-4.6 ppm. It is coupled to the two protons on C3. The electronegative chlorine and carbonyl group cause a significant downfield shift.

  • -CH₂Cl (2H, C4): A triplet around 3.7-3.9 ppm. These protons are coupled to the two protons on C3.

  • -CH₂- (2H, C3): A multiplet (quartet or more complex) around 2.3-2.5 ppm. This signal is more complex as it is coupled to the protons on both C2 and C4.

Predicted ¹³C NMR Spectrum (in CDCl₃, ~100 MHz): The molecule has four distinct carbon environments, leading to four expected signals.

  • C=O (C1): Downfield signal around 170-175 ppm.

  • -CHCl- (C2): Signal around 55-65 ppm. The attached chlorine causes a significant downfield shift compared to an unsubstituted α-carbon.[8]

  • -CH₂Cl (C4): Signal around 40-50 ppm.[9]

  • -CH₂- (C3): The most upfield of the aliphatic carbons, expected around 30-35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Characteristic Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad and strong band from approximately 2500 to 3300 cm⁻¹. This is a hallmark of a hydrogen-bonded carboxyl group.

  • C=O Stretch (Carbonyl): A sharp and very strong absorption band around 1700-1725 cm⁻¹.

  • C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.

  • C-Cl Stretch: One or more strong bands in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is crucial for confirming the elemental composition.

Expected Features (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak will appear as a cluster due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The expected pattern for a molecule with two chlorine atoms is a trio of peaks at m/z 156 (M⁺, for ²x³⁵Cl), 158 (M+2, for ¹x³⁵Cl and ¹x³⁷Cl), and 160 (M+4, for ²x³⁷Cl). The relative intensity ratio will be approximately 9:6:1.

  • Key Fragments: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). Fragmentation can also occur via cleavage of the C-C bonds or loss of HCl (M-36).

Protocol: Sample Preparation and NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra for structural analysis.

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR tube

  • Pipette and vial

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial. b. Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial. c. Cap the vial and gently swirl until the sample is completely dissolved. Rationale: CDCl₃ is a standard, relatively non-polar solvent that dissolves many organic compounds. TMS provides a 0 ppm reference for both ¹H and ¹³C spectra. d. Transfer the solution into a 5 mm NMR tube using a pipette. Ensure the liquid height is sufficient for the spectrometer's detection coil (typically ~4-5 cm).

  • Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge. Rationale: Proper positioning ensures the sample is centered within the magnetic field for optimal signal homogeneity. b. Place the sample into the NMR spectrometer. c. Load standard acquisition parameters for ¹H and ¹³C experiments for your specific instrument.

  • Data Acquisition: a. Locking & Shimming: The instrument will "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp, well-resolved peaks. b. ¹H Spectrum Acquisition: Acquire the proton spectrum. Typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Collect 8 to 16 scans for a good signal-to-noise ratio. c. ¹³C Spectrum Acquisition: Acquire the proton-decoupled ¹³C spectrum. This requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. Rationale: Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon.

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra to ensure all peaks are in positive, absorptive mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0 ppm. d. Integrate the ¹H spectrum to determine the relative ratios of protons. e. Analyze the chemical shifts, multiplicities (splitting patterns), and integration to assign the structure.

Applications and Biological Relevance

While not a widely used compound itself, this compound's primary relevance in the scientific community comes from its role as a process impurity.[3] Its structural similarity to other biologically active chlorinated compounds makes its study important. For instance, its isomers and related structures have been investigated in various contexts, from herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) to other industrial chemicals.[10][11] Understanding the synthesis and properties of this compound is therefore critical for developing purification methods and ensuring the safety and efficacy of pharmaceutical products where it may appear as a trace contaminant.

References

  • Protheragen. This compound. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12647097, this compound. [Link]
  • National Institute of Standards and Technology.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14686677, 3,4-Dichlorobutanoic acid. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17290, 2,2-Dichlorobutanoic acid. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17977094, 4,4-Dichlorobutanoic acid. [Link]
  • Doc Brown's Chemistry. C-13 nmr spectrum of 2-chlorobutane. [https://www.docbrown.info/page06/molecule_isomers/C4H9Cl isomers05.htm]([Link] isomers05.htm)
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]
  • Song, J. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.

Sources

Synthesis of 2,4-Dichlorobutanoic acid from butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Regioselective Synthesis of 2,4-Dichlorobutanoic Acid

Introduction

This compound is a halogenated carboxylic acid of interest in organic synthesis, serving as a versatile building block and appearing as a known impurity in the synthesis of certain pharmaceutical compounds, such as Levetiracetam.[1] The synthesis of this molecule presents a significant regiochemical challenge: the selective introduction of chlorine atoms at both the alpha (C-2) and gamma (C-4) positions of a butanoic acid framework. Direct dichlorination of butanoic acid using radical methods is notoriously unselective and leads to a complex mixture of isomers, including 2,3-, 3,4-, and 2,2-dichlorobutanoic acids, making it an impractical approach for targeted synthesis.[2][3][4][5]

This guide provides a comprehensive overview of a robust and regioselective synthetic strategy. The core of this approach lies in a sequential chlorination strategy that circumvents the issue of selectivity. The synthesis begins not with butanoic acid itself, but with a precursor that facilitates controlled chlorination at the C-4 position, followed by a classic and highly selective α-chlorination. This paper will detail the mechanistic rationale behind each transformation, provide step-by-step experimental protocols, and offer insights grounded in established chemical principles for researchers in organic and medicinal chemistry.

Retrosynthetic Analysis and Strategic Rationale

A direct, one-pot dichlorination of butanoic acid is synthetically unviable due to the lack of control over the reaction's regioselectivity. The electron-withdrawing nature of the carboxylic acid group deactivates the α-position towards electrophilic attack, while radical halogenation is inherently difficult to control.[5] Therefore, a more strategic, multi-step approach is required.

Our retrosynthetic analysis dictates a sequential approach:

  • Disconnect Cα-Cl Bond: The α-chloro group can be reliably installed using the Hell-Volhard-Zelinsky (HVZ) reaction, a cornerstone method for the α-halogenation of carboxylic acids.[6][7][8] This reaction proceeds via an acyl halide intermediate and is highly selective for the C-2 position.[9][10]

  • Disconnect Cγ-Cl Bond: The γ-chloro substituent is more challenging to install directly on the butanoic acid chain. A more effective strategy is to begin with a precursor where the C-4 position is already activated for chlorination. γ-Butyrolactone is an ideal starting material, as its ring can be opened by a chlorinating agent to generate a 4-chlorobutyryl derivative.

This leads to a two-stage forward synthesis:

  • Stage 1: Ring-opening of γ-butyrolactone to form a 4-chlorinated butanoyl intermediate.

  • Stage 2: α-Chlorination of the 4-chlorobutanoic acid intermediate via the Hell-Volhard-Zelinsky reaction to yield the final product, this compound.

Stage 1: Synthesis of 4-Chlorobutanoyl Chloride via Lactone Ring-Opening

The first stage involves the conversion of the stable five-membered ring of γ-butyrolactone into a linear, 4-chlorinated acyl chloride. This transformation simultaneously introduces the C-4 chlorine and activates the carboxyl group for the subsequent HVZ reaction. A documented method involves the use of phosgene and a catalyst, which effectively opens the lactone and installs the chloro functionalities.[11]

Mechanistic Considerations

The reaction is initiated by the catalyst, which facilitates the attack of phosgene on the lactone's carbonyl oxygen. This leads to a cascade of events resulting in the cleavage of the ester bond and the formation of the acyl chloride and a primary alkyl chloride at the C-4 position. This method is efficient for producing the key intermediate, 4-chlorobutanoyl chloride.[11]

Experimental Protocol: Synthesis of 4-Chlorobutanoyl Chloride

Disclaimer: This procedure involves highly toxic reagents like phosgene and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.

  • Reactor Setup: A 1-liter stirred reactor is equipped with a thermometer, a gas inlet tube, and a reflux condenser system cooled to -20°C.

  • Charging the Reactor: The reactor is charged with 430 g (5.0 mol) of γ-butyrolactone and 47 g of a suitable catalyst, such as trimethylbenzylammonium chloride.[11]

  • Reaction Initiation: The mixture is heated to 130°C.

  • Reagent Addition: Phosgene (560 g) and hydrogen chloride (120 g) are introduced into the reactor over a period of 5.5 hours.[11]

  • Reaction Completion and Quenching: After the addition is complete, the reaction is stirred at temperature for an additional hour. Subsequently, nitrogen gas is bubbled through the mixture to purge any remaining phosgene.

  • Work-up and Purification: The crude reaction mixture is purified by fractional distillation under reduced pressure to yield 4-chlorobutanoyl chloride.

The resulting 4-chlorobutanoyl chloride can be carefully hydrolyzed (e.g., by slow addition to ice-water) to produce 4-chlorobutanoic acid, the substrate for the next stage.

Stage 2: α-Chlorination of 4-Chlorobutanoic Acid (Hell-Volhard-Zelinsky Reaction)

The Hell-Volhard-Zelinsky (HVZ) reaction is the definitive method for the selective chlorination of the α-carbon of a carboxylic acid.[6][8][12] The reaction requires a catalytic amount of phosphorus (or a phosphorus trihalide) and a chlorinating agent.[13][14]

Mechanistic Considerations

The HVZ reaction does not occur directly on the carboxylic acid.[6]

  • Acyl Halide Formation: The phosphorus trichloride (PCl₃), often formed in situ from red phosphorus and chlorine, first converts the carboxylic acid into its more reactive acyl chloride.[10][14]

  • Enolization: The acyl chloride, unlike the carboxylic acid, readily tautomerizes to its enol form.[9][12]

  • α-Chlorination: The electron-rich enol then acts as a nucleophile, attacking molecular chlorine (Cl₂) to install a chlorine atom at the α-position.

  • Hydrolysis/Exchange: The resulting α-chloro acyl chloride is then hydrolyzed during aqueous work-up to give the final α-chloro carboxylic acid product.[12]

This mechanism ensures that chlorination occurs exclusively at the α-position, making it ideal for the synthesis of this compound from our 4-chlorobutanoic acid intermediate.

Experimental Protocol: Synthesis of this compound
  • Reactor Setup: A three-necked flask is equipped with a reflux condenser, a dropping funnel, and a gas inlet tube. The outlet of the condenser is connected to a gas trap (e.g., a sodium hydroxide solution) to neutralize HCl gas produced.

  • Charging the Reactor: The flask is charged with 4-chlorobutanoic acid and a catalytic amount of red phosphorus or phosphorus trichloride (PCl₃).

  • Reagent Addition: The reaction mixture is heated. Chlorine gas is then bubbled through the mixture at a controlled rate, or a liquid chlorinating agent like trichloroisocyanuric acid is added portion-wise.[15] The reaction is often exothermic and may require cooling to maintain the desired temperature.

  • Reaction Monitoring: The reaction is monitored by techniques such as GC or TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. It is then carefully poured into ice water to hydrolyze the intermediate α-chloro acyl chloride to the desired this compound.

  • Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.

Data Summary and Visualization

Table of Reagents and Conditions
StepStarting MaterialKey ReagentsCatalystTemperature (°C)Product
1 γ-ButyrolactonePhosgene, HClPhase Transfer Catalyst1304-Chlorobutanoyl chloride
2 4-Chlorobutanoic acidChlorine (Cl₂)PCl₃ or Red Phosphorus80-100This compound
Synthetic Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: C-4 Chlorination cluster_stage2 Stage 2: C-2 Chlorination (HVZ Reaction) SM1 γ-Butyrolactone Int1 4-Chlorobutanoyl chloride SM1->Int1 Phosgene, HCl, Catalyst, 130°C Int2 4-Chlorobutanoic acid Int1->Int2 H₂O (Hydrolysis) Int2_ref 4-Chlorobutanoic acid FP This compound Int2_ref->FP 1. PCl₃ (cat.), Cl₂ 2. H₂O (work-up)

Caption: Overall workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from butanoic acid precursors is effectively achieved through a strategic, two-stage process that addresses the inherent challenges of regioselectivity. By utilizing γ-butyrolactone as a starting material for the controlled introduction of the C-4 chlorine, followed by the highly reliable Hell-Volhard-Zelinsky reaction for α-chlorination, this methodology provides a robust and logical pathway to the desired product. This guide offers the foundational principles and practical protocols necessary for researchers to successfully execute this synthesis, enabling further applications in drug development and fine chemical manufacturing.

References

  • OrgoSolver. Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation.
  • NROChemistry. Hell-Volhard-Zelinsky Reaction.
  • Homework.Study.com. Substitution reaction between chlorine and butanoic acid in the presence of catalyst produces.
  • Wikipedia. Hell–Volhard–Zelinsky halogenation.
  • Hiegel, G. A., & Peyton, K. B. (2006). α‐Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid. Synthetic Communications, 28(8), 1513-1517.
  • Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction.
  • National Institute of Standards and Technology. Methyl 2,4-dichlorobutanoate. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. This compound. In PubChem Compound Database.
  • Hanifa, B., et al. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(3), M1227.
  • Sunway Institutional Repository. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.
  • Chemistry Steps. Alpha Halogenation of Carboxylic Acids.
  • Organic Chemistry Portal. Synthesis of α-chlorocarboxylic acids and derivatives.
  • The Journal of Organic Chemistry. An improved .alpha.-chlorination of carboxylic acids.
  • ResearchGate. 8 Chlorination of butanoic acid.
  • PrepChem.com. Synthesis of 4-chlorobutyryl chloride.
  • Patsnap. Synthesis method of 2, 4-dichlorobenzyl chloride.
  • Google Patents. US4322374A - 2,4,4,4-Tetrahalobutanoic acid halide.
  • Protheragen. This compound.
  • National Center for Biotechnology Information. Butyric acid, 2,3-dichloro-. In PubChem Compound Database.
  • National Center for Biotechnology Information. 2,2-Dichlorobutanoic acid. In PubChem Compound Database.
  • National Center for Biotechnology Information. 3,4-Dichlorobutanoic acid. In PubChem Compound Database.
  • Google Patents. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.
  • ResearchGate. Purification of 2,4 Dichlorobenzoic Acid.
  • Google Patents. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.
  • National Institute of Standards and Technology. Butanoic acid, 4-(2,4-dichlorophenoxy)-. In NIST Chemistry WebBook.
  • Quora. How is butanoic acid converted to an anhydride?.
  • Google Patents. CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.
  • Chemistry Stack Exchange. Regioselectivity in radical chlorination of a carboxylic acid.
  • The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride.
  • Britannica. Carboxylic acid - Synthesis, Reactions, Properties.
  • National Institutes of Health. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon.
  • National Institutes of Health. Purification and Characterization of Two Enantioselective α-Ketoglutarate-Dependent Dioxygenases, RdpA and SdpA, from Sphingomonas herbicidovorans MH.
  • MDPI. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid.

Sources

An In-depth Technical Guide to the Chlorination of Butyric Acid: Mechanisms and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The chlorination of butyric acid is a fundamental transformation in organic synthesis, yielding chlorinated derivatives that are valuable precursors in the pharmaceutical and chemical industries. The strategic placement of a chlorine atom on the butyric acid backbone is dictated by the chosen reaction mechanism. This guide provides a detailed exploration of the two primary pathways for the chlorination of butyric acid: free-radical halogenation and the Hell-Volhard-Zelinsky (HVZ) reaction. It will delve into the mechanistic intricacies of each, offer field-proven experimental protocols, and present a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the optimal method for their synthetic needs.

Introduction: The Significance of Halogenated Carboxylic Acids in Synthesis

Halogenated carboxylic acids are versatile building blocks in organic chemistry. The presence of a halogen atom, an excellent leaving group, facilitates a wide range of nucleophilic substitution reactions, enabling the introduction of various functional groups. Specifically, α-halo acids are key intermediates in the synthesis of α-amino acids, α-hydroxy acids, and other biologically relevant molecules. The regioselective chlorination of butyric acid is therefore a critical step in the synthesis of numerous complex target molecules.

Mechanistic Pathways for the Chlorination of Butyric Acid

The position of chlorination on the butyric acid chain is determined by the reaction conditions and the mechanism at play. The two principal mechanisms are free-radical halogenation, which tends to be less selective, and the Hell-Volhard-Zelinsky (HVZ) reaction, which is highly specific for the α-position.

Section 3.1: Free-Radical Halogenation

Free-radical halogenation of alkanes and their derivatives proceeds via a chain reaction mechanism, typically initiated by UV light or heat.[1][2] This method is generally less selective for the chlorination of butyric acid, leading to a mixture of chlorinated products.

3.1.1: Mechanism Deep Dive

The free-radical chlorination of butyric acid involves three key stages:

  • Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to UV light or heat.[1][2]

  • Propagation: A chlorine radical abstracts a hydrogen atom from the butyric acid molecule, forming a butyric acid radical and a molecule of hydrogen chloride (HCl). This can occur at the α, β, or γ positions. The butyric acid radical then reacts with another molecule of Cl₂ to form a chlorinated butyric acid and a new chlorine radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated when two radicals combine. This can involve two chlorine radicals, a chlorine radical and a butyric acid radical, or two butyric acid radicals.

3.1.2: Controlling Regioselectivity

Free-radical chlorination is notoriously unselective.[2] The reaction with butyric acid yields a statistical mixture of 2-chlorobutanoic acid, 3-chlorobutanoic acid, and 4-chlorobutanoic acid. The relative rates of chlorination are influenced by the stability of the radical intermediate, with tertiary > secondary > primary.[2][3] In the case of butyric acid, the α and β positions are secondary carbons, while the γ position is primary. Therefore, a mixture of α- and β-chlorinated products is expected, with a smaller amount of the γ-chlorinated product.

3.1.3: Experimental Protocol - Photochemical Chlorination

Caution: This reaction should be carried out in a well-ventilated fume hood due to the use of chlorine gas.

  • Setup: A solution of butyric acid in an inert solvent (e.g., carbon tetrachloride) is placed in a quartz reaction vessel equipped with a magnetic stirrer, a gas inlet, a reflux condenser, and a UV lamp.

  • Initiation: Chlorine gas is bubbled through the solution while the mixture is irradiated with UV light.

  • Monitoring: The reaction progress can be monitored by gas chromatography (GC) to determine the relative amounts of the different chlorinated isomers.

  • Workup: Once the desired level of conversion is reached, the chlorine gas flow is stopped, and the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any remaining chlorine and HCl. The solvent is then removed under reduced pressure.

  • Purification: The resulting mixture of chlorinated butyric acids can be separated by fractional distillation or preparative chromatography.

Section 3.2: The Hell-Volhard-Zelinsky (HVZ) Reaction - A Paradigm of α-Halogenation

The Hell-Volhard-Zelinsky (HVZ) reaction is a highly regioselective method for the α-halogenation of carboxylic acids.[4][5][6] This reaction utilizes a phosphorus trihalide catalyst, such as phosphorus trichloride (PCl₃), and a halogenating agent, like chlorine (Cl₂).[6]

3.2.1: Mechanism Deep Dive

The HVZ reaction proceeds through several key steps:[5][7][8]

  • Formation of Acyl Halide: The carboxylic acid reacts with the phosphorus trihalide (e.g., PCl₃) to form an acyl chloride intermediate.[9][10][11][12][13][14]

  • Enolization: The acyl chloride tautomerizes to its enol form. This step is crucial for the α-selectivity of the reaction.

  • α-Halogenation: The enol intermediate reacts with chlorine at the α-carbon to form an α-chloro acyl chloride.

  • Hydrolysis/Exchange: The α-chloro acyl chloride can then be hydrolyzed during aqueous workup to yield the final α-chlorobutyric acid.[7][8] Alternatively, it can react with unreacted butyric acid to regenerate the acyl chloride intermediate, thus continuing the catalytic cycle.

3.2.2: Causality Behind Experimental Choices

  • Catalyst: Phosphorus trihalides (PCl₃ or PBr₃) are essential for converting the carboxylic acid into the more reactive acyl halide, which readily enolizes.[5][6] Red phosphorus can also be used, as it reacts in situ with the halogen to form the phosphorus trihalide.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the phosphorus trihalide and the acyl halide intermediate.

3.2.3: Experimental Protocol - HVZ Chlorination of Butyric Acid

  • Setup: A three-necked flask is equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer. The flask is charged with butyric acid and a catalytic amount of red phosphorus or phosphorus trichloride.

  • Addition of Chlorine: Chlorine gas is slowly bubbled through the reaction mixture, or liquid chlorine is added dropwise from the dropping funnel. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction: The mixture is heated to facilitate the reaction, often to reflux.[8] The reaction time can be several hours.[6][8]

  • Workup: After the reaction is complete, the mixture is cooled. A small amount of water is carefully added to hydrolyze the remaining acyl chloride to the carboxylic acid.

  • Purification: The product, 2-chlorobutanoic acid, is isolated by distillation under reduced pressure.

Comparative Analysis of Mechanistic Pathways

FeatureFree-Radical HalogenationHell-Volhard-Zelinsky (HVZ) Reaction
Regioselectivity Low (mixture of α, β, and γ isomers)High (exclusively α-chlorination)[4][5][6]
Reagents Butyric acid, Cl₂, UV light/heatButyric acid, Cl₂, PCl₃ (or red P)[6]
Conditions Photochemical or thermalAnhydrous, often requires heating[6][8]
Key Intermediate Butyric acid radicalAcyl chloride/enol[5]
Typical Applications When a mixture of isomers is acceptable or for specific non-α halogenations.Synthesis of pure α-chloro carboxylic acids for further functionalization.

Advanced Topics & Considerations

  • Stereochemistry: If the α-carbon of the carboxylic acid is a stereocenter, the HVZ reaction will typically result in racemization due to the formation of the planar enol intermediate.

  • Byproducts and Purification: Free-radical chlorination can lead to poly-chlorinated byproducts, which can complicate purification. The HVZ reaction is generally cleaner, with the main byproduct being phosphorous acid. Fractional distillation is the most common method for purifying the final product in both cases.

Conclusion: Mechanistic Understanding to Practical Application

The chlorination of butyric acid can be effectively controlled to yield specific isomers by choosing the appropriate reaction mechanism. Free-radical halogenation offers a direct but non-selective route, while the Hell-Volhard-Zelinsky reaction provides a reliable and highly regioselective method for the synthesis of α-chlorobutyric acid. A thorough understanding of these mechanisms and their corresponding experimental protocols is essential for researchers and professionals in drug development and chemical synthesis to efficiently produce these valuable chlorinated intermediates.

Diagrams

Free-Radical Chlorination of Butyric Acid

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ two_Cl_rad 2 Cl• Cl2->two_Cl_rad UV light/heat ButyricAcid Butyric Acid ButyricRadical Butyric Acid Radical ButyricAcid->ButyricRadical + Cl• HCl HCl ButyricAcid->HCl Cl_rad2 Cl• ButyricRadical->Cl_rad2 ChlorinatedButyricAcid Chlorinated Butyric Acid ButyricRadical->ChlorinatedButyricAcid + Cl₂ Cl_rad1 Cl• rad1 Radical product Stable Product rad1->product rad2 Radical rad2->product HVZ_Reaction ButyricAcid Butyric Acid AcylChloride Acyl Chloride ButyricAcid->AcylChloride + PCl₃ Enol Enol Intermediate AcylChloride->Enol Tautomerization AlphaChloroAcylChloride α-Chloro Acyl Chloride Enol->AlphaChloroAcylChloride + Cl₂ AlphaChloroButyricAcid α-Chlorobutyric Acid AlphaChloroAcylChloride->AlphaChloroButyricAcid Hydrolysis

Caption: Hell-Volhard-Zelinsky Reaction Pathway.

References

  • Xiao, J., & Han, L. (2019). Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. Journal of Chemical Research, 43(5-6), 207-210. [Link]
  • Hiegel, G. A., Nalbandy, M., & Tien, J. (2006). α-Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid.
  • Wu, X., Zhou, L., Yang, R., Guo, F., Tang, Z., & Xiao, J. (2020). A practical chlorination of tert-butyl esters with PCl3 generating acid chlorides. Journal of Chemical Research, 44(1-2), 11-15. [Link]
  • Bhatt, N. (2012). Extents of Reaction and Mass Transfer in the Analysis of Chemical Reaction Systems. [Doctoral dissertation, Delft University of Technology]. [Link]
  • Xiao, J., & Han, L. (2019). Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. Semantic Scholar. [Link]
  • Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides. (2021, August 20). YouTube. [Link]
  • Hell Volhard Zelinsky Reaction Mechanism. (n.d.).
  • Substitution reaction between chlorine and butanoic acid in the presence of catalyst produces. (n.d.). Homework.Study.com. [Link]
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]
  • Preparation of Acyl Chlorides. (2023, January 22). Chemistry LibreTexts. [Link]
  • Hell Volhard Zelinsky Reaction Mechanism. (n.d.). BYJU'S. [Link]
  • Hell-Volhard-Zelinsky Reaction. (2020, November 21). YouTube. [Link]
  • Hell-Volhard-Zelinsky Reaction. (n.d.). NROChemistry. [Link]
  • 10.1 Free Radical Halogenation | Organic Chemistry. (2020, December 14). YouTube. [Link]
  • 21.3: Reactions of Carboxylic Acids. (2024, September 30). Chemistry LibreTexts. [Link]
  • Hiegel, G. A., Nalbandy, M., & Tien, J. (2006). α-Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid. LookChem. [Link]
  • Butane. (n.d.). Wikipedia. [Link]
  • Conversion of carboxylic acids to acid chlorides. (2023, January 22). Chemistry LibreTexts. [Link]
  • Free-radical halogen
  • Regioselectivity of Radical Halogen
  • converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. [Link]
  • regioselectivity of radical halogenation of alkanes. (2019, January 22). YouTube. [Link]
  • When a student treated butanedioic acid with thionyl chloride, sh... (n.d.). Study Prep in Pearson+. [Link]
  • Selectivity in Radical Halogenation with Practice Problems. (n.d.). Chemistry Steps. [Link]
  • Synthesis of α-chlorocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal. [Link]
  • Radical halogenation regioselectivity [closed]. (2018, February 6). Chemistry Stack Exchange. [Link]
  • Synthesis of alkyl chlorides. (n.d.). Organic Chemistry Portal. [Link]
  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025, April 17). RSC Publishing. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Halogenated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Halogenated carboxylic acids (HCAs) represent a fascinating and dichotomous class of molecules. Often encountered as environmental contaminants, primarily as byproducts of water disinfection, they are simultaneously investigated for their potent therapeutic properties, particularly in the realm of oncology. This duality stems from their ability to interact with and modulate fundamental cellular processes, most notably central carbon metabolism. For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationships, mechanisms of action, and toxicological profiles of HCAs is paramount. This guide provides a comprehensive exploration of the core principles governing the biological activity of these compounds, moving from foundational chemistry to practical experimental design, to equip the reader with the technical accuracy and field-proven insights necessary to navigate this complex area of study.

Part 1: The Chemical Foundation of HCA Activity

Halogenated carboxylic acids are, at their core, simple organic acids like acetic acid where one or more hydrogen atoms on the alpha-carbon have been replaced by a halogen (Fluorine, Chlorine, Bromine, or Iodine).[1] This seemingly minor modification has profound implications for the molecule's physicochemical properties and, consequently, its biological activity.

Structure and Classification: HCAs are categorized based on the number and type of halogen substituents:

  • Monohaloacetic acids (M-HCAs): e.g., Monochloroacetic acid (MCAA), Bromoacetic acid (BAA).

  • Dihaloacetic acids (D-HCAs): e.g., Dichloroacetic acid (DCA), Dibromoacetic acid (DBA).

  • Trihaloacetic acids (T-HCAs): e.g., Trichloroacetic acid (TCA), Trifluoroacetic acid (TFA).

The Inductive Effect and Acidity: The high electronegativity of halogen atoms creates a strong electron-withdrawing inductive effect.[1] This effect pulls electron density away from the carboxyl group, stabilizing the carboxylate anion formed upon deprotonation. The result is a significant increase in acidity compared to the parent carboxylic acid.[1] This enhanced acidity is a crucial factor in their biological interactions.

Reactivity and Leaving Group Potential: The nature of the carbon-halogen bond influences the molecule's reactivity. The toxicity rank order for monohaloacetic acids (iodo- > bromo- >> chloroacetic acid) is highly correlated with their alkylating potential and the propensity of the halogen to act as a leaving group.[2] This suggests that a key mechanism for some HCAs involves covalent modification of biological macromolecules.

Part 2: Core Mechanisms of Biological Action

HCAs exert their biological effects primarily through the targeted disruption of key metabolic enzymes and the induction of cellular stress. The specific mechanism is highly dependent on the structure of the HCA.

Dichloroacetic Acid (DCA) and the Re-engineering of Cancer Metabolism

The most studied HCA in a therapeutic context is Dichloroacetic acid (DCA). Its primary mechanism of action revolves around the inhibition of Pyruvate Dehydrogenase Kinase (PDK).[3][4]

In many cancer cells, a phenomenon known as the "Warburg effect" or aerobic glycolysis is observed, where cells favor metabolizing glucose to lactate even in the presence of sufficient oxygen.[5][6] This metabolic switch is driven, in part, by the overexpression of PDK, which phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex.[3] An inactive PDH prevents pyruvate from entering the mitochondrial Tricarboxylic Acid (TCA) cycle for oxidative phosphorylation.[3][4]

DCA, by inhibiting PDK, effectively removes the "brakes" on the PDH complex.[3][6] This forces pyruvate back into the mitochondria, shifting the cell's metabolism from glycolysis to glucose oxidation.[4] This metabolic reprogramming has several anti-cancer consequences:

  • Increased Reactive Oxygen Species (ROS) Production: Mitochondrial respiration generates ROS, which, at high levels, can induce apoptosis (programmed cell death).[6]

  • Restoration of Apoptotic Pathways: The glycolytic phenotype is associated with resistance to apoptosis.[3] By reactivating mitochondrial function, DCA can help restore these cell death pathways.[3][5]

  • Decreased Lactate Production: The reduction in glycolysis leads to lower production of lactic acid, which can decrease the acidity of the tumor microenvironment and potentially reduce metastasis.[5]

DCA_Mechanism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Glycolysis Glycolysis (Warburg Effect) Glucose->Glycolysis Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport Glycolysis->Pyruvate PDH PDH (Active) Pyruvate_mito->PDH Acetyl-CoA PDH_inactive PDH-P (Inactive) PDH->PDH_inactive Phosphorylation TCA TCA Cycle & Oxidative Phosphorylation PDH->TCA PDK PDK PDK->PDH Inhibits ROS ↑ ROS TCA->ROS Apoptosis Apoptosis ROS->Apoptosis DCA Dichloroacetate (DCA) DCA->PDK Inhibits

Caption: Mechanism of Dichloroacetate (DCA) in reversing the Warburg effect.
Monohaloacetic Acids and Glycolytic Inhibition

In contrast to DCA, monohaloacetic acids (M-HCAs) such as iodo-, bromo-, and chloroacetic acid exert their toxicity primarily by inhibiting the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[2][7] The inhibition of GAPDH creates a bottleneck in the glycolytic pathway, leading to a rapid depletion of cellular ATP and disruption of energy homeostasis.[7][8]

The potency of GAPDH inhibition by M-HCAs correlates directly with their toxicity and alkylating potential (Iodo- > Bromo- > Chloro-).[2] This strong association suggests that the mechanism involves the alkylation of a critical cysteine residue in the active site of GAPDH.[2] This disruption of a central metabolic pathway explains the profound and acute toxicity observed with compounds like monochloroacetic acid.[9][10]

Part 3: Toxicological Profiles and Environmental Significance

Many HCAs are known environmental contaminants, formed as disinfection byproducts (DBPs) when chlorine or other disinfectants react with natural organic matter in water sources.[1][11] The United States Environmental Protection Agency (EPA) regulates the five most common HCAs (HAA5) in drinking water, which include monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid.[1][12][13]

Long-term exposure to high levels of HCAs in animal studies has been linked to a range of adverse health effects, including cancer and developmental problems.[1][12]

Compound Primary Mechanism of Toxicity Key Toxicological Endpoints Notes
Monochloroacetic Acid (MCAA) Inhibition of GAPDH and other TCA cycle enzymes.[10]Severe skin burns, systemic toxicity, metabolic acidosis, neurotoxicity.[9][10][14]Highly toxic via dermal, oral, and inhalation routes.[9][15] Symptoms can be delayed.[15]
Dichloroacetic Acid (DCA) PDK inhibition, potential inhibition of glutathione S-transferase zeta.[3][11]Reversible peripheral neuropathy, liver toxicity, potential carcinogen (liver).[12][16]Toxicity may be species-specific.[16] Neuropathy may be ameliorated with thiamine.[16]
Trichloroacetic Acid (TCA) Multiple proposed mechanisms, including oxidative stress.[11][17]Potential human carcinogen (liver, bladder).[1][12] Developmental and reproductive toxicity.[1]Often found with DCA as a water disinfection byproduct.[1]
Bromo- & Iodoacetic Acids Potent inhibition of GAPDH via alkylation.[2]High cytotoxicity and genotoxicity.[2]Toxicity is significantly higher than their chlorinated counterparts.[2]
Trifluoroacetic Acid (TFA) Low specific biological reactivity.Low acute toxicity; corrosive as a strong acid.[18][19][20]Environmentally persistent but does not bioaccumulate.[21] Considered to have low to moderate toxicity.[22]

Part 4: Applications in Drug Discovery and Development

The ability of HCAs to modulate metabolism makes them intriguing candidates for drug development, despite their toxicological concerns.

DCA as a Repurposed Anticancer Agent: The primary example is DCA, which has been and continues to be investigated in clinical trials for various cancers.[4] Its ability to selectively target the metabolic phenotype of cancer cells while having less impact on normal cells (which rely on oxidative phosphorylation) is its key therapeutic advantage.[3] Research is ongoing to improve its efficacy and manage its side effects, such as neurotoxicity.[4][16]

Halogenation in Medicinal Chemistry: Beyond HCAs themselves, halogenation is a widely used strategy in medicinal chemistry. The introduction of a halogen atom can profoundly alter a drug candidate's properties, including:

  • Binding Affinity: Halogens can form "halogen bonds," which are specific, directional interactions with protein targets that can enhance binding affinity and potency.[23][24]

  • Metabolic Stability: Replacing a hydrogen atom with a halogen (especially fluorine) at a site of metabolic attack can block enzymatic degradation, thereby increasing the drug's half-life.

  • Lipophilicity and Permeability: Halogenation generally increases a molecule's lipophilicity, which can affect its absorption, distribution, and ability to cross cell membranes.

However, a critical trade-off exists. Halogenation can render pharmaceuticals more resistant to biodegradation, leading to greater environmental persistence.[24] Therefore, the decision to incorporate halogens requires a careful balancing of therapeutic benefit against potential long-term environmental and toxicological risks.

Part 5: Key Experimental Protocols

To evaluate the biological activity of a novel HCA or to assess the toxicity of an environmental sample, a series of robust, self-validating in vitro assays are essential.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a method for determining the concentration-dependent cytotoxicity of an HCA on a selected cell line (e.g., a human cancer cell line like HeLa or A549).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized. The amount of purple formazan is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of the test HCA in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 10 mM). Include a vehicle control (medium with solvent only) and a positive control for cell death (e.g., doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared HCA dilutions to the respective wells. Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the HCA concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Protocol: PDK Inhibition Assay Workflow

This workflow outlines the steps to determine if an HCA can inhibit Pyruvate Dehydrogenase Kinase (PDK) activity, a key mechanism for compounds like DCA.

PDK_Assay_Workflow start Start: Isolate Mitochondria or use Recombinant PDK/PDH prep_reagents Prepare Assay Buffer, PDH Substrates (Pyruvate, CoA), ATP, and Test HCA dilutions start->prep_reagents incubation Pre-incubate PDK with test HCA or Vehicle Control prep_reagents->incubation add_pdh Add PDH Complex to the mixture incubation->add_pdh start_reaction Initiate Reaction by adding ATP (Allows PDK to phosphorylate PDH) add_pdh->start_reaction stop_pdh_reaction Stop PDK Reaction (e.g., by chelating Mg2+) start_reaction->stop_pdh_reaction measure_pdh Measure remaining PDH Activity (e.g., by monitoring NADH production at 340 nm after adding NAD+) stop_pdh_reaction->measure_pdh analyze Analyze Data: Compare PDH activity in HCA-treated samples vs. controls measure_pdh->analyze end End: Determine IC50 for PDK Inhibition analyze->end

Caption: Experimental workflow for assessing PDK inhibition by an HCA.

Part 6: Conclusion and Future Directions

Halogenated carboxylic acids occupy a critical space at the intersection of toxicology and pharmacology. Their simple structures belie a complex and potent ability to modulate core cellular metabolism, leading to effects ranging from acute toxicity to the selective elimination of cancer cells. For the drug development professional, HCAs like dichloroacetate serve as a powerful proof-of-concept for metabolic targeting in disease. For the toxicologist and environmental scientist, they remain a priority class of contaminants requiring vigilant monitoring and continued investigation into their long-term health effects.

Future research will undoubtedly focus on developing novel HCA derivatives with improved therapeutic indices—maximizing target engagement (e.g., PDK inhibition) while minimizing off-target toxicities. A deeper understanding of the synergistic or antagonistic effects of HCA mixtures, as commonly found in the environment, is also a critical frontier. By integrating mechanistic insights with robust experimental validation, the scientific community can continue to harness the therapeutic potential of these remarkable molecules while mitigating their inherent risks.

References

  • Wikipedia. (n.d.). Haloacetic acids.
  • National Center for Biotechnology Information. (n.d.). Dichloroacetate (DCA).
  • Gota, V., & N, K. (2021). Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. MDPI.
  • ECETOC. (1999). Human Acute Intoxication from Monochloroacetic Acid: Proposals for Therapy. TR No. 81. Retrieved from a technical report on MCAA toxicity.[9]
  • Strum, S. B., & Adalsteinsson, O. (2019). Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. PMC - NIH.
  • Canadian College of Naturopathic Medicine. (n.d.). Dichloroacetate (DCA) in Cancer Care.
  • Stacpoole, P. W. (1989).
  • National Toxicology Program. (2021). Haloacetic Acids; 15th Report on Carcinogens.
  • New Hampshire Department of Environmental Services. (2019). Haloacetic Acids (five) (HAA5): Health Information Summary.
  • Plewa, M. J., et al. (2011). Biological Mechanism for the Toxicity of Haloacetic Acid Drinking Water Disinfection Byproducts. Environmental Science & Technology.[2]
  • Ozone Secretariat. (2002). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL PROTOCOL. Retrieved from an environmental assessment report.[18]
  • Hague Quality Water of Maryland. (2024). Why You Should Be Concerned About Haloacetic Acids (HAA5) in Your Water.
  • National Center for Biotechnology Information. (n.d.). Monochloroacetic Acid Acute Exposure Guideline Levels.
  • Pals, J., et al. (2017). Haloacetic Acid Water Disinfection Byproducts Affect Pyruvate Dehydrogenase Activity and Disrupt Cellular Metabolism. Environmental Science & Technology.[7]
  • Pals, J., et al. (2018). Haloacetic Acid Water Disinfection Byproducts Affect Pyruvate Dehydrogenase Activity and Disrupt Cellular Metabolism. PubMed.[8]
  • German Environment Agency. (2025). The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. PMC - NIH.[19]
  • National Center for Biotechnology Information. (n.d.). Biological Activity of Recently Discovered Halogenated Marine Natural Products.
  • ResearchGate. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products.
  • Santoro, V., et al. (2023). Trifluoroacetic Acid: A Narrative Review on Physico-Chemical Properties, Exposure Pathways, and Toxicological Concerns. MDPI.
  • Wikipedia. (n.d.). Trifluoroacetic acid.
  • PAN UK. (n.d.). About TFA.
  • National Center for Biotechnology Information. (n.d.). Haloacetic Acids Found as Water Disinfection Byproducts (Selected). Retrieved from a report on the carcinogenicity of haloacetic acids.[17]
  • INCHEM. (n.d.). Monochloroacetic acid (PIM 352).
  • Lab Alley. (2019). Monochloroacetic Acid 80% Solution Safety Data Sheet (SDS).
  • PharmaBlock. (n.d.). Application of Halogen Bond in Drug Discovery. Retrieved from a whitepaper on halogen bonding.[23]
  • Kümmerer, K., & Schuster, A. (2021). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI.

Sources

Preamble: Charting the Course for an Understudied Compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Fate of 2,4-Dichlorobutanoic Acid

In the landscape of environmental science and drug development, while certain molecules are extensively characterized, others remain largely enigmatic. This compound is one such compound. A chlorinated aliphatic carboxylic acid, its structural features suggest a potential for environmental persistence and interaction. However, a review of current literature reveals a significant data gap regarding its specific environmental fate.

This guide, therefore, adopts a predictive and methodological framework. As senior scientists, we often encounter new chemical entities (NCEs) or lesser-known impurities for which direct environmental data is unavailable. In these instances, our approach is to build a robust hypothesis based on the behavior of structurally analogous compounds and to design a rigorous, self-validating experimental plan to elucidate the unknown.

Here, we will leverage the vast body of research on the similarly named but structurally distinct herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), and other short-chain chlorinated acids. This allows us to forecast the likely biotic and abiotic degradation pathways, mobility, and ecotoxicological profile of this compound and to provide detailed, field-proven protocols for its empirical study.

Section 1: Physicochemical Profile and Predicted Environmental Behavior

The intrinsic properties of a molecule are the primary determinants of its behavior in the environment. Based on available data, the profile of this compound suggests it will be a mobile compound in aqueous systems.

PropertyThis compound2,4-Dichlorophenoxyacetic Acid (2,4-D)Scientific Implication
Molecular Formula C₄H₆Cl₂O₂[1]C₈H₆Cl₂O₃Simpler, aliphatic structure compared to the aromatic 2,4-D.
Molecular Weight 156.99 g/mol [1]221.04 g/mol Lower molecular weight may influence transport properties.
Predicted LogP 1.4[1]2.5 - 2.8The lower octanol-water partition coefficient for this compound suggests higher water solubility and lower potential for bioaccumulation in fatty tissues compared to 2,4-D.
Predicted pKa ~2.8 - 3.0 (Estimated)2.73As a carboxylic acid, it will exist predominantly in its anionic (deprotonated) form in typical environmental pH ranges (6-8). This anionic form is highly water-soluble and exhibits low volatility.

Expert Insights: The low LogP and acidic nature are critical. In soil and water, this compound will be anionic. This form is repelled by negatively charged soil colloids (clay, organic matter), leading to a high potential for leaching into groundwater, a behavior also observed with 2,4-D under certain conditions.[2][3] Therefore, mobility and potential for groundwater contamination should be primary areas of investigation.

Section 2: Biotic Degradation - A Predictive Pathway

Microbial degradation is the principal mechanism for the breakdown of most organic pollutants in the environment.[3][4] While no specific studies exist for this compound, we can hypothesize a pathway based on the well-documented enzymatic processes that degrade 2,4-D and other chlorinated alkanes.

The degradation of 2,4-D is often initiated by an α-ketoglutarate-dependent dioxygenase, encoded by the tfdA gene, which cleaves the ether linkage.[4][5][6] For an aliphatic chain like this compound, dehalogenase enzymes are more likely to be the key players.

Predicted Microbial Degradation Pathway:

  • Initial Dechlorination: The process would likely begin with hydrolytic or reductive dehalogenation. Specific dehalogenases would attack one of the carbon-chlorine bonds. The chlorine at the C-2 position is alpha to the carboxyl group, making it susceptible to enzymatic attack.

  • Formation of Hydroxylated Intermediates: Removal of a chlorine atom would be followed by the substitution of a hydroxyl group, forming a chlorohydroxybutanoic acid intermediate.

  • Further Dechlorination and Oxidation: Subsequent enzymatic action would remove the second chlorine and oxidize the aliphatic chain.

  • Entry into Central Metabolism: The resulting short-chain organic acid (e.g., succinic acid) would then be funneled into the Krebs (TCA) cycle and mineralized to CO₂ and H₂O.

Numerous soil bacteria, including species of Pseudomonas, Cupriavidus, and Dechloromonas, are known to possess the enzymatic machinery for such dehalogenation reactions.[4][7]

Predicted Biodegradation of this compound cluster_0 Core Pathway A This compound B 4-Chloro-2-hydroxybutanoic Acid (Intermediate) A->B Dehalogenase C 2,4-Dihydroxybutanoic Acid (Intermediate) B->C Dehalogenase D Succinic Acid C->D Oxidation E Krebs Cycle (Mineralization to CO2 + H2O) D->E Cellular Metabolism

Caption: Predicted microbial degradation pathway for this compound.

Section 3: Abiotic Degradation - Hydrolysis and Photolysis

While microbial action is often dominant, abiotic processes can contribute to degradation.

  • Hydrolysis: The carbon-chlorine bonds in this compound can undergo hydrolysis, where water displaces the chlorine atom. This reaction is typically slow at neutral pH but can be accelerated under acidic or basic conditions.[8] Given its expected presence in water, hydrolysis could be a relevant, albeit slow, degradation pathway over long time scales.

  • Photodegradation: Direct photolysis requires a molecule to absorb light in the solar spectrum (>290 nm). Saturated aliphatic compounds like this compound do not have significant chromophores and are therefore not expected to undergo significant direct photodegradation.[9] Indirect photolysis, mediated by reactive species in sunlit waters (e.g., hydroxyl radicals), could contribute to its degradation, but this is likely a minor fate process compared to biodegradation.[10]

Section 4: Experimental Workflows for Environmental Fate Assessment

To move from prediction to empirical evidence, a structured experimental approach is necessary. The following protocols are designed as self-validating systems to investigate the key aspects of the environmental fate of this compound.

Workflow 1: Aerobic Soil Biodegradation Study (OECD 307)

This workflow determines the rate and pathway of biodegradation in soil.

Soil Biodegradation Workflow cluster_prep Preparation cluster_incubation Incubation & Analysis cluster_analysis Quantification & Identification cluster_output Data Output prep1 Select & Characterize Soil (pH, OM%, Texture) prep2 Prepare ¹⁴C-labeled This compound prep3 Establish Microcosms (Soil + Test Substance) inc Incubate at Controlled T & Moisture (e.g., 20°C, 40% WHC) prep3->inc trap Trap Volatiles (CO₂ in NaOH, Organics in PUF) inc->trap sample Sacrifice Replicates at Time Points (0, 1, 3, 7, 14, 30, 60 days) inc->sample extract Solvent Extraction of Soil (e.g., ACN/Water) sample->extract bound Combust Soil to Quantify Non-extractable Residues (NER) sample->bound lsc Quantify ¹⁴C in Extracts & Traps via LSC extract->lsc chrom Identify Metabolites (HPLC-MS/MS, GC-MS) extract->chrom output Calculate DT₅₀ & DT₉₀ Identify Major Metabolites Mass Balance Calculation lsc->output chrom->output bound->output

Caption: Experimental workflow for assessing aerobic soil biodegradation.

Step-by-Step Protocol:

  • Soil Selection: Choose at least two distinct soil types (e.g., a sandy loam and a clay loam) with characterized pH, organic matter content, and texture.[11][12] This is crucial as these factors heavily influence microbial activity and sorption.

  • Test Substance: Synthesize radiolabeled ([¹⁴C]) this compound. The label allows for a complete mass balance, ensuring the protocol is self-validating.

  • Microcosm Setup: Prepare flasks containing a known mass of soil. Add the test substance at an environmentally relevant concentration. Adjust soil moisture to 40-60% of water holding capacity.

  • Incubation: Incubate flasks in the dark at a constant temperature (e.g., 20-22°C). Aerobic conditions are maintained by a slow stream of air.

  • Volatile Trapping: Pass the effluent air through traps containing ethylene glycol (for organic volatiles) and sodium hydroxide (for ¹⁴CO₂), which is the definitive endpoint of mineralization.

  • Sampling: At predetermined intervals, sacrifice triplicate flasks.

  • Extraction and Analysis:

    • Extract the soil with a suitable solvent (e.g., acetonitrile/water).

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with radiosensor and Mass Spectrometry (MS/MS) to separate and identify the parent compound and its degradation products.

    • Quantify the radioactivity in the extracts, soil-bound residues (via combustion), and volatile traps using Liquid Scintillation Counting (LSC).

  • Data Interpretation: Plot the disappearance of the parent compound over time to calculate the degradation half-life (DT₅₀). A mass balance of >90% of the applied radioactivity validates the experiment.

Workflow 2: Soil Adsorption-Desorption Study (OECD 106)

This workflow quantifies the compound's tendency to bind to soil particles versus remaining in the soil water, which dictates its mobility.

Step-by-Step Protocol:

  • Soil and Solution Prep: Use the same soils as in the biodegradation study. Prepare a solution of the test substance (radiolabeled is preferred) in 0.01 M CaCl₂, which mimics the ionic strength of soil water.

  • Equilibration (Adsorption Phase):

    • Add a known volume of the test solution to replicate tubes containing a known mass of soil.

    • Include soil-free controls to check for stability and adsorption to the tube walls.

    • Agitate the tubes at a constant temperature for a predetermined time (e.g., 24 hours) to reach equilibrium.

  • Separation: Centrifuge the tubes to separate the soil from the aqueous phase.

  • Analysis (Adsorption):

    • Analyze the concentration of the test substance remaining in the aqueous phase via LSC or HPLC-UV/MS.

    • The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

  • Desorption Phase:

    • Remove the supernatant from the adsorption phase and replace it with a fresh solution of 0.01 M CaCl₂ (without the test substance).

    • Agitate again for the same equilibrium time.

    • Centrifuge and analyze the aqueous phase to determine the amount of substance that desorbed from the soil. Repeat for multiple desorption steps.

  • Data Calculation: Calculate the soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) using the Freundlich or Langmuir models.[2][11] These values are critical inputs for environmental mobility models.

Section 5: Ecotoxicological Considerations

The ecotoxicity of this compound is unknown. However, short-chain chlorinated carboxylic acids can exhibit toxicity to aquatic organisms. Furthermore, degradation can sometimes produce metabolites with higher toxicity than the parent compound. For instance, the primary metabolite of 2,4-D, 2,4-dichlorophenol (2,4-DCP), is known to be toxic.[13] Therefore, any comprehensive environmental risk assessment must include, at a minimum:

  • Acute toxicity testing on representative aquatic species (e.g., fish, daphnia, algae).

  • Evaluation of the toxicity of the major metabolites identified in the biodegradation studies.

While 2,4-D itself is considered to have low acute toxicity to mammals, certain formulations can cause irritation.[14][15] The potential for genotoxicity or other long-term effects from this compound would need to be specifically evaluated.[16]

Conclusion

While direct data on the environmental fate of this compound is scarce, a scientifically robust assessment is achievable. Based on its physicochemical properties and the behavior of structural analogs, it is predicted to be a water-soluble, mobile compound with a high potential for leaching. Its primary degradation pathway is likely to be microbial dehalogenation in soil and water. Abiotic processes like hydrolysis may contribute to its transformation over longer periods, while direct photolysis is expected to be negligible.

The experimental workflows detailed in this guide provide a clear and validated path forward for researchers and drug development professionals to definitively characterize the environmental behavior of this compound. By combining predictive science with rigorous, standardized testing protocols, we can effectively manage the environmental risks associated with new or understudied chemical entities.

References

  • A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. (2025-08-09). vertexaisearch.cloud.google.com.
  • Adsorption, Desorption and Mobility of 2,4-D in Two Malaysian Agricultural Soils. DocsDrive.
  • Movement and Fate of 2,4-D in Urban Soils: A Potential Environmental Health Concern. pubs.acs.org.
  • A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. (2019-11-13). Juniper Publishers.
  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). NCBI.
  • Environmental fate of 2,4-D after agricultural and domestic application.
  • Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. (2024-08-15). www.mdpi.com.
  • This compound | C4H6Cl2O2 | CID 12647097. PubChem - NIH.
  • Factors influencing 2,4-D sorption and mineraliz
  • POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). NCBI.
  • Rapid degradation of 2,4-dichlorophenoxyacetic acid facilitated by acetate under methanogenic condition. PubMed.
  • Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. (2025-08-07).
  • Toxicology of 2,4-D. (2020-08-14). 24d.info.
  • Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implic
  • Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms. www.
  • Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. (2025-08-08). www.

Sources

Potential Toxicological Effects of 2,4-Dichlorobutanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Predictive Toxicological Assessment Based on Structure-Activity Relationships

Executive Summary

This technical guide provides a comprehensive overview of the potential toxicological effects of 2,4-Dichlorobutanoic acid. Due to a significant lack of direct experimental data for this specific compound, this guide employs a predictive approach grounded in established principles of toxicology and structure-activity relationships (SAR). By leveraging the extensive toxicological database of the structurally related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), this document offers a scientifically reasoned forecast of the potential hazards, mechanisms of action, and key toxicological endpoints associated with this compound. This guide is intended for researchers, scientists, and drug development professionals to inform preliminary risk assessments and guide future experimental designs.

Introduction: The Data Gap and the Imperative for a Predictive Approach

This compound is a halogenated carboxylic acid for which there is a notable absence of published toxicological studies. Basic chemical and physical properties are available, but a comprehensive understanding of its potential effects on biological systems is lacking.[1] In drug development and chemical safety assessment, encountering such data gaps is not uncommon. In these instances, a robust scientific approach is to utilize structure-activity relationship (SAR) analysis. SAR is a fundamental principle in toxicology that posits that the biological activity of a chemical is intrinsically linked to its molecular structure.[2][3] By comparing the structure of a novel compound to that of a well-characterized analog, it is possible to make informed predictions about its potential toxicity.

For the purposes of this guide, the extensively studied herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) will serve as the primary surrogate molecule for predicting the toxicological profile of this compound. The rationale for this selection is based on the shared structural motifs, namely the dichlorinated alkyl chain and the carboxylic acid group, which are likely to govern their physicochemical properties and interactions with biological macromolecules. It is crucial to acknowledge that while SAR provides a valuable predictive framework, these are theoretical assessments that must be confirmed by empirical in vitro and in vivo studies.

Predicted Physicochemical Properties and Toxicokinetics

The toxicological profile of a compound is heavily influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. Based on its structure, this compound is predicted to be a moderately lipophilic compound, suggesting it may be absorbed through oral, dermal, and inhalation routes of exposure.

Table 1: Predicted ADME Profile of this compound

ADME Parameter Predicted Characteristic Justification based on Structural Analogy to 2,4-D
Absorption Readily absorbed orally and dermally.2,4-D is rapidly absorbed after oral administration and shows dermal absorption.[4][5]
Distribution Likely to distribute to various tissues, with potential for binding to plasma proteins.2,4-D is widely distributed in the body.[4]
Metabolism Potential for conjugation with amino acids or glucuronic acid. May also undergo beta-oxidation.2,4-D can form conjugates.[4] Short-chain fatty acids can enter metabolic pathways.
Excretion Primarily excreted in the urine.2,4-D and its metabolites are mainly excreted via the kidneys.[4]

Potential Mechanisms of Toxicity

Drawing parallels with 2,4-D, several potential mechanisms of toxicity for this compound can be postulated. These mechanisms are not mutually exclusive and may contribute collectively to the overall toxicological outcome.

Oxidative Stress

A primary mechanism of toxicity for many xenobiotics, including 2,4-D, is the induction of oxidative stress.[6][7] This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems, leading to damage to lipids, proteins, and DNA. It is plausible that this compound could also induce oxidative stress, contributing to cytotoxicity and other adverse effects.

Mitochondrial Dysfunction

Mitochondria are critical for cellular energy production and are also a primary source of endogenous ROS. Several studies have shown that 2,4-D can disrupt mitochondrial function.[7] Therefore, it is reasonable to predict that this compound may also target mitochondria, leading to impaired energy metabolism and increased oxidative stress.

Disruption of Cellular Signaling

Xenobiotics can interfere with normal cellular signaling pathways, leading to a variety of adverse outcomes. Given its structure as a short-chain fatty acid analog, this compound could potentially interfere with lipid metabolism and signaling pathways.

G cluster_0 Predicted Cellular Impact of this compound DCBA This compound Mitochondria Mitochondrial Dysfunction DCBA->Mitochondria Signaling Disrupted Cellular Signaling DCBA->Signaling ROS Increased ROS Production Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis

Caption: Predicted cellular toxicity pathway for this compound.

Predicted Toxicological Endpoints

Based on the toxicological profile of 2,4-D and other short-chain halogenated acids, the following toxicological endpoints are of potential concern for this compound.

Cytotoxicity

In vitro studies on 2,4-D have demonstrated its cytotoxic potential in various cell lines. The primary mechanism of cytotoxicity is believed to be the induction of apoptosis via mitochondrial pathways.[7] It is therefore predicted that this compound will also exhibit cytotoxic properties, likely in a dose-dependent manner.

Experimental Protocol: In Vitro Cytotoxicity Assessment

  • Cell Culture: Culture a relevant cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) under standard conditions.

  • Treatment: Expose cells to a range of concentrations of this compound for 24, 48, and 72 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or MTS assay.

  • Apoptosis Assay: Quantify apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) value and analyze markers of apoptosis.

Genotoxicity

The genotoxic potential of 2,4-D has been a subject of debate, with some studies indicating a potential for DNA damage, particularly at high concentrations.[7] A structurally related compound, 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), has been shown to be weakly active in some genotoxicity assays.[8] Therefore, it is prudent to consider the potential for this compound to induce genotoxic effects.

Experimental Protocol: Ames Test for Mutagenicity

  • Bacterial Strains: Utilize a panel of Salmonella typhimurium strains with different mutations in the histidine operon.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) to detect pro-mutagens.

  • Exposure: Expose the bacterial strains to various concentrations of this compound.

  • Reversion Assay: Plate the treated bacteria on a histidine-deficient medium and count the number of revertant colonies.

  • Data Analysis: Compare the number of revertant colonies in the treated groups to the control groups to determine mutagenic potential.

Organ-Specific Toxicity

Based on the known target organs of 2,4-D, the following organ systems may be susceptible to the toxic effects of this compound.

  • Hepatotoxicity: The liver is a primary site of xenobiotic metabolism and is a known target of 2,4-D toxicity.[9] Therefore, this compound may have the potential to cause liver injury.

  • Nephrotoxicity: The kidneys are the primary route of excretion for 2,4-D and its metabolites, and renal toxicity has been observed in animal studies with 2,4-D.[9]

  • Neurotoxicity: Neurotoxic effects have been reported in cases of acute 2,4-D poisoning.

  • Gastrointestinal Toxicity: Chronic exposure to 2,4-D has been shown to cause damage to the digestive tract in animal models.[6]

G cluster_1 In Vivo Toxicity Assessment Workflow DoseRange Dose-Range Finding Study Acute Acute Toxicity Study (e.g., 14-day) DoseRange->Acute Subchronic Subchronic Toxicity Study (e.g., 90-day) Acute->Subchronic Endpoints Toxicological Endpoints Subchronic->Endpoints Histo Histopathology Endpoints->Histo ClinPath Clinical Pathology Endpoints->ClinPath OrganWeights Organ Weights Endpoints->OrganWeights

Caption: A general workflow for in vivo toxicity assessment.

Conclusion and Future Directions

This technical guide has provided a predictive toxicological assessment of this compound based on structure-activity relationships with the well-characterized compound 2,4-D. The analysis suggests that this compound may pose risks for cytotoxicity, genotoxicity, and organ-specific toxicity, primarily targeting the liver, kidneys, and nervous system. The proposed mechanisms of toxicity include the induction of oxidative stress and mitochondrial dysfunction.

References

  • Evaluation of the in vitro genetic toxicity of 4-(2, 4-dichlorophenoxy)butyric acid. PubMed. [Link]
  • 2,4-D (020) (T)
  • Relationship between structure, toxicity and activity - NUS Faculty of Science. [Link]
  • This compound | C4H6Cl2O2 | CID 12647097 - PubChem. [Link]
  • Structure-activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds. PubMed. [Link]
  • Short-Chain Chlorin
  • Short-chain chlorinated paraffins induce liver injury in mice through mitochondrial disorders and disruption of cholesterol-bile acid p
  • Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PMC - NIH. [Link]
  • Risk Management for Short-Chain Chlorin
  • The potential health risks of short-chain chlorinated paraffin: A mini-review from a toxicological perspective. PubMed. [Link]
  • Practice of Structure Activity Relationships (SAR) in Toxicology. Oxford Academic. [Link]
  • Structure-activity relationships for mono alkylated or halogen
  • Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hep
  • 2,4-D Technical Fact Sheet - National Pesticide Inform
  • In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. [Link]
  • Digestive tract toxicity associated with exposure to 2,4-dichlorophenoxyacetic acid in r
  • HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI. [Link]
  • 2, 4-D Dichlorophenoxyacetic Acid Poisoning; Case Report and Liter
  • Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms. [Link]
  • A rare case of 2, 4-Dichlorphenoxyacetic acid (2, 4-D) poisoning.

Sources

An In-depth Technical Guide: 2,4-Dichlorobutanoic Acid as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral building blocks are fundamental to modern asymmetric synthesis, particularly within the pharmaceutical industry where the enantiomeric purity of a drug candidate can determine its efficacy and safety profile.[1] 2,4-Dichlorobutanoic acid, a seemingly simple molecule, emerges as a highly versatile and potent chiral synthon. Its structure is distinguished by a stereocenter at the C-2 position and two chlorine atoms at disparate positions (C-2 and C-4), which offer orthogonal reactivity for sequential, site-selective modifications. This guide provides a comprehensive technical overview of this compound, detailing methodologies for obtaining enantiomerically pure forms and exploring its strategic application in the synthesis of complex, high-value molecules.

Introduction: The Strategic Value of this compound

In the landscape of chiral synthons, the utility of a building block is measured by its structural features and the synthetic possibilities they unlock.[2] this compound (MW: 156.99 g/mol ) presents a compelling case for its inclusion in the synthetic chemist's toolbox.[3] The molecule possesses three key functional handles:

  • A Carboxylic Acid: Readily activated for amide or ester formation.

  • An α-Chloro Substituent (C-2): Positioned at a stereogenic center, this chlorine atom activates the α-proton and is susceptible to nucleophilic displacement, often with inversion of configuration.

  • A γ-Chloro Substituent (C-4): A primary alkyl chloride, offering a second, distinct site for nucleophilic substitution, enabling cyclization or chain-extension strategies.

The primary challenge and opportunity lie in accessing the individual (R)- and (S)-enantiomers of this molecule. A racemic mixture is of limited use in stereoselective synthesis; therefore, resolution or direct asymmetric synthesis is paramount.

Physicochemical Properties

A summary of the key computed properties of this compound provides essential data for experimental design.

PropertyValueSource
Molecular FormulaC₄H₆Cl₂O₂PubChem[3]
Molecular Weight156.99 g/mol PubChem[3]
XLogP31.4PubChem[3]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count2PubChem[3]
Rotatable Bond Count3PubChem[3]
IUPAC NameThis compoundPubChem[3]

Accessing Enantiopure Forms: Methodologies and Protocols

The generation of a single enantiomer is the critical first step in utilizing this compound as a chiral building block. Two primary strategies are prevalent: classical resolution of a racemic mixture and, conceptually, direct asymmetric synthesis.

Classical Resolution via Diastereomeric Salt Formation

This robust and time-tested method relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic acid with an enantiomerically pure chiral base, a pair of diastereomeric salts is formed, which can then be separated.[4][5]

The Causality Behind the Choice: The selection of a chiral resolving agent, such as (R)- or (S)-1-phenylethylamine, is critical. These agents are commercially available in high enantiopurity and form salts that often exhibit significant differences in solubility in common organic solvents, which is the physical property exploited for their separation. The choice of solvent is equally important; it must be tuned to maximize the solubility difference between the two diastereomeric salts.

G racemate Racemic (R/S)-2,4-Dichlorobutanoic Acid salts Mixture of Diastereomeric Salts (R,S) and (S,S) racemate->salts + base Chiral Base (e.g., (S)-1-Phenylethylamine) base->salts separation Fractional Crystallization (Exploits different solubility) salts->separation salt1 Less Soluble Salt (e.g., (R,S)) separation->salt1 Solid salt2 More Soluble Salt (e.g., (S,S)) in Filtrate separation->salt2 Liquid acidification1 Acidification (e.g., aq. HCl) salt1->acidification1 acidification2 Acidification (e.g., aq. HCl) salt2->acidification2 enantiomer1 (R)-2,4-Dichlorobutanoic Acid acidification1->enantiomer1 enantiomer2 (S)-2,4-Dichlorobutanoic Acid acidification2->enantiomer2

Caption: Workflow for Classical Resolution of Racemic Acid.

Experimental Protocol: Resolution of Racemic this compound

This protocol is a self-validating system. The success of the resolution is monitored at each stage by measuring the optical rotation of the isolated acid, with recrystallization continued until a stable, maximum rotation is achieved.

  • Salt Formation:

    • Dissolve 10.0 g of racemic this compound in 100 mL of ethyl acetate.

    • In a separate flask, dissolve an equimolar amount of (S)-(-)-1-phenylethylamine in 50 mL of ethyl acetate.

    • Slowly add the amine solution to the acid solution with stirring. A white precipitate (the diastereomeric salts) will form.

    • Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by cooling in an ice bath for 2 hours to maximize crystallization.

  • Fractional Crystallization (The Separation Step):

    • Collect the crystals by vacuum filtration. This first crop of crystals will be enriched in one diastereomer (the less soluble one).

    • Recrystallize the solid from a minimum amount of hot ethyl acetate. The rationale here is that the less soluble salt will crystallize out preferentially, leaving the more soluble one in the mother liquor.

    • Repeat the recrystallization process 2-3 times. Self-validation checkpoint: After each recrystallization, a small portion of the salt should be acidified (Step 3) and the optical rotation of the resulting acid measured. The resolution is complete when the optical rotation no longer increases upon further recrystallization.

  • Liberation of the Enantiopure Acid:

    • Suspend the final, purified diastereomeric salt in 50 mL of diethyl ether.

    • Add 2 M hydrochloric acid dropwise with vigorous stirring until the aqueous layer is acidic (pH ~1-2).

    • Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice more with 25 mL portions of diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Characterization:

    • Determine the final optical rotation and calculate the enantiomeric excess (ee%) by chiral HPLC or by derivatization with a chiral alcohol followed by GC/NMR analysis.

Application in Stereoselective Synthesis: A Case Study

The true value of enantiopure (S)- or (R)-2,4-dichlorobutanoic acid is realized in its conversion to more complex chiral molecules, where its inherent stereochemistry dictates the stereochemistry of the final product. A common and powerful application is the synthesis of chiral heterocyclic scaffolds, such as substituted pyrrolidinones.

The Strategy: The synthesis of a chiral 3-chloro-pyrrolidin-2-one demonstrates the differentiated reactivity of the two chlorine atoms. The carboxylic acid is first converted to an amide. Then, an intramolecular Sₙ2 reaction, where the amide nitrogen acts as the nucleophile attacking the C-4 position, leads to cyclization. The stereocenter at C-2 remains untouched during this process.

G start (S)-2,4-Dichlorobutanoic Acid step1 Amidation (e.g., SOCl₂, then R-NH₂) start->step1 intermediate (S)-N-Alkyl-2,4-dichloro -butanamide step1->intermediate step2 Intramolecular Cyclization (Sₙ2) (e.g., NaH) intermediate->step2 product (S)-3-Chloro-1-alkyl -pyrrolidin-2-one step2->product Stereochemistry retained at C-3

Sources

A Researcher's In-Depth Technical Guide to Sourcing and Utilizing 2,4-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,4-Dichlorobutanoic Acid in Modern Drug Discovery

This compound (CAS No. 18017-35-1) is a halogenated carboxylic acid that has garnered interest within the medicinal chemistry landscape.[1] Its bifunctional nature, featuring both a carboxylic acid handle for amide bond formation and other derivatizations, and two chlorine atoms that can influence physicochemical properties or serve as synthetic linchpins, makes it a valuable building block in the synthesis of novel chemical entities.[2] The strategic incorporation of halogenated fragments can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity, key parameters in the optimization of drug candidates. This guide will navigate the critical aspects of sourcing high-quality this compound, from selecting a reputable supplier to implementing robust quality control measures upon receipt, thereby ensuring the reliability and reproducibility of your research endeavors.

Selecting a Commercial Supplier: A Multi-faceted Approach to Quality and Reliability

The selection of a chemical supplier extends beyond a mere transactional process; it is a critical step that can profoundly impact the outcome of research and development projects. For a specialized reagent like this compound, a thorough evaluation of potential suppliers is paramount.

Key Commercial Suppliers

Several chemical suppliers specialize in providing reagents for research and development. Based on current market availability, the following companies are notable suppliers of this compound:

  • Toronto Research Chemicals (TRC): A well-established provider of complex organic small molecules for biomedical research.[3] They often offer a wide range of research-grade chemicals and are known for their comprehensive documentation.

  • Simson Pharma Limited: A manufacturer and exporter of pharmaceutical impurities, reference standards, and research chemicals. They explicitly state that their this compound is accompanied by a Certificate of Analysis (CoA).

  • Protheragen: A supplier of a diverse range of chemicals for research and development, including niche building blocks.

It is important to note that the availability and product specifications from these suppliers may vary, and direct inquiry is always recommended.

Essential Criteria for Supplier Evaluation

When selecting a supplier for this compound, researchers should consider the following:

  • Purity and Grade: For research applications, a high purity grade (typically ≥95%) is essential to avoid the interference of impurities in experimental results. Inquire about the available grades and the analytical techniques used to determine purity.

  • Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should detail the product's identity, purity (as determined by methods such as HPLC or GC), and the results of other relevant analytical tests (e.g., NMR, Mass Spectrometry). A sample CoA from Simson Pharma for a different product illustrates the level of detail to expect, including spectroscopic data.

  • Technical Support: A reliable supplier should have a knowledgeable technical support team that can answer questions regarding product specifications, stability, and handling.

  • Lead Times and Availability: Research timelines are often tight. Confirm the supplier's stock status and estimated delivery times to avoid project delays. Toronto Research Chemicals, for instance, indicates a typical shipping time of 5-6 weeks for this compound.[3]

SupplierNoted forCertificate of Analysis
Toronto Research Chemicals Wide range of specialized research chemicals.Typically available upon request.
Simson Pharma Limited Pharmaceutical standards and research chemicals.Accompanied with the product.
Protheragen Diverse catalog of chemical building blocks.Inquire for details.

Incoming Quality Control: Ensuring the Integrity of Your Starting Material

Upon receiving a shipment of this compound, it is crucial to perform in-house quality control (QC) to verify its identity and purity. This self-validating step is a cornerstone of experimental reproducibility.

Visual Inspection and Documentation Review

Begin by visually inspecting the container for any signs of damage or contamination. Cross-reference the information on the supplier's label with your purchase order and the provided Certificate of Analysis.

Analytical Verification

A definitive confirmation of the material's identity and purity should be conducted using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable method for this purpose.

This protocol is a general guideline and may require optimization based on the specific instrumentation and purity requirements of your laboratory.

1. Materials and Reagents:

  • This compound (sample from supplier)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (or other suitable acid for pH adjustment)

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh a small amount of the this compound and dissolve it in a known volume of acetonitrile to prepare a stock solution (e.g., 1 mg/mL). From this stock, prepare a series of dilutions to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation: Prepare a sample solution of the received this compound at a concentration that falls within the range of the calibration curve.

3. HPLC-UV Method Parameters:

  • Column: A C18 reverse-phase column is a suitable starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of acetonitrile and acidified water is often effective for separating carboxylic acids. A starting point could be a mixture of water with 0.1% phosphoric acid (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Ramp to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-30 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection Wavelength: Carboxylic acids generally have weak UV absorbance. A low wavelength, such as 210 nm, is often used.[4]

  • Column Temperature: 30 °C

4. Data Analysis:

  • Run the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample and determine its purity by comparing the peak area of the main component to the total area of all peaks.

  • The identity of the compound can be confirmed by comparing the retention time of the sample's main peak to that of the standard.

5. Expected Outcome:

A successful analysis will show a major peak at a specific retention time corresponding to this compound. The purity can be calculated as the percentage of the area of this peak relative to the total peak area in the chromatogram.

Workflow for Incoming Quality Control of this compound

QC_Workflow cluster_0 Step 1: Initial Checks cluster_1 Step 2: Analytical Verification cluster_2 Step 3: Decision cluster_3 Step 4: Disposition a Receive Shipment b Visual Inspection a->b c Documentation Review (CoA) b->c d Prepare Standard and Sample Solutions c->d e Perform HPLC-UV Analysis d->e f Data Analysis (Purity & Identity) e->f g Compare Results to Specifications f->g h Accept and Release to Lab Inventory g->h Meets Specs i Reject and Contact Supplier g->i Does Not Meet Specs

Caption: A streamlined workflow for the quality control of incoming this compound.

Safe Handling and Storage: A Prerequisite for Laboratory Safety

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin Protection: A lab coat should be worn at all times.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

Storage:

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • Keep the container tightly sealed to prevent the absorption of moisture.

In case of accidental exposure, consult the general safety guidelines for corrosive organic acids and seek medical attention as necessary.

Conclusion: Empowering Research through Informed Sourcing

The successful integration of this compound into a drug discovery program hinges on the careful selection of a reliable commercial supplier and the implementation of stringent in-house quality control. By following the guidelines outlined in this technical guide, researchers can ensure the quality and integrity of their starting materials, thereby laying a solid foundation for the synthesis of novel chemical entities and the advancement of pharmaceutical research.

References

  • PubChem. This compound | C4H6Cl2O2 | CID 12647097. [Link]
  • Kowalska, M., & Dudziak, M. (2018). GC-MS determination of halogen derivatives of acetic acid. Architecture Civil Engineering Environment, 11(3), 117-122.
  • Nguyen, K. H., et al. (2022). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. ChemRxiv.
  • Nguyen, K. H., et al. (2022). (PDF) Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry.
  • ChemBuyersGuide.com, Inc. Toronto Research Chemicals. [Link]
  • Perini, M., et al. (2022). GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights.
  • Kim, H. Y., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar.
  • Toronto Research Chemicals. Ioxaglic Acid. [Link]
  • Everon Life Sciences. Toronto Research Chemicals. [Link]
  • Orooji, N., et al. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
  • Al-Qaim, F. F., et al. (2025). Rapid Analysis of 2,4-D in Soil Samples by Modified Soxhlet Apparatus Using HPLC with UV Detection.
  • Li, S., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. NIH.
  • Mathew, J. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(7), 550-557.
  • Obach, R. S., et al. (2019). Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. ACS Medicinal Chemistry Letters, 10(11), 1546-1551.
  • Dreher, S. D., et al. (2021). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. Journal of Medicinal Chemistry, 64(21), 15697-15705.
  • Stepan, A. F., et al. (2020). A “building block triangle” representing building blocks for medicinal chemistry.

Sources

An In-depth Technical Guide to the Stability and Degradation Pathways of 2,4-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining 2,4-Dichlorobutanoic Acid

This compound (2,4-DCBA) is a halogenated aliphatic carboxylic acid with the molecular formula C₄H₆Cl₂O₂.[1] Its structure consists of a four-carbon butanoic acid backbone with chlorine atoms substituted at the C2 (alpha) and C4 (gamma) positions. While not as widely studied as its aromatic analogue, 2,4-dichlorophenoxyacetic acid (2,4-D), 2,4-DCBA holds significance in pharmaceutical development, primarily as a known process-related impurity and potential degradant of the anti-epileptic drug Levetiracetam.[1][2] Understanding its stability and degradation is therefore critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[3][]

The presence of two chlorine atoms, particularly the one at the alpha position to the carboxyl group, significantly influences the molecule's chemical reactivity, making it susceptible to various degradation pathways. This guide provides a comprehensive overview of the known and predicted stability challenges and degradation mechanisms of 2,4-DCBA, offering field-proven insights for researchers, scientists, and drug development professionals.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 18017-35-1[1]
Molecular Formula C₄H₆Cl₂O₂[1]
Molecular Weight 156.99 g/mol [1]
XLogP3-AA 1.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Topological Polar Surface Area 37.3 Ų[1]

Section 1: Chemical Stability and Abiotic Degradation

The stability of a molecule like 2,4-DCBA is not an intrinsic constant but is highly dependent on environmental factors such as pH, temperature, and light. Forced degradation studies, which expose the compound to conditions more severe than accelerated stability testing, are essential to identify likely degradation products and pathways.[5]

Hydrolytic Degradation

Hydrolysis represents a primary pathway for the abiotic degradation of 2,4-DCBA. The C-Cl bond is susceptible to nucleophilic substitution by water, a reaction whose rate is highly dependent on pH and temperature.

  • Causality of Experimental Design: In designing a hydrolysis study, a range of pH conditions (e.g., pH 2, 7, and 9) is used to investigate acid-catalyzed, neutral, and base-catalyzed reactions. Elevated temperatures are employed to accelerate degradation to observable levels within a practical timeframe.[6]

  • Predicted Degradation Pathway:

    • Nucleophilic Substitution: The chlorine atom at the C2 position is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent carboxylic acid group. Hydrolysis at this position would yield 2-hydroxy-4-chlorobutanoic acid .

    • Intramolecular Cyclization (Lactonization): The resulting γ-chloro-α-hydroxy acid is primed for intramolecular cyclization. The hydroxyl group at C2 can attack the C4 carbon, displacing the second chlorine atom to form a stable five-membered lactone ring, α-hydroxy-γ-butyrolactone .

    • Alternative Pathway: Less favorable hydrolysis at the C4 position would initially form 4-hydroxy-2-chlorobutanoic acid . This intermediate could also cyclize to form α-chloro-γ-butyrolactone .

The prevalence of each pathway is determined by the relative lability of the C2 and C4 chlorine atoms.

Hydrolysis_Pathway DCBA This compound Intermediate1 2-Hydroxy-4-chlorobutanoic acid DCBA->Intermediate1  +H₂O, -HCl (at C2, Major) Intermediate2 4-Hydroxy-2-chlorobutanoic acid DCBA->Intermediate2  +H₂O, -HCl (at C4, Minor) Product1 α-Hydroxy-γ-butyrolactone Intermediate1->Product1  Intramolecular  Cyclization  (-HCl) Product2 α-Chloro-γ-butyrolactone Intermediate2->Product2  Intramolecular  Cyclization  (-H₂O)

Caption: Predicted hydrolytic degradation pathways of 2,4-DCBA.

Photolytic Degradation

While specific photostability data for 2,4-DCBA is scarce, the principles of photochemistry for chlorinated aliphatic compounds suggest it would be susceptible to degradation under UV light.[7]

  • Mechanism: The primary mechanism is the homolytic cleavage (homolysis) of the carbon-chlorine bond, which has lower bond dissociation energy compared to C-C or C-H bonds. This generates a carbon-centered radical and a chlorine radical.

  • Predicted Degradation Pathway:

    • Initiation: UV radiation supplies the energy to break a C-Cl bond, forming a dichlorobutanoic acid radical.

    • Propagation: This radical can react with oxygen (if present) to form peroxy radicals, leading to a cascade of reactions producing hydroperoxides, alcohols, ketones, and smaller carboxylic acids. In the absence of oxygen, radical-radical recombination or hydrogen abstraction from the solvent can occur.

    • Key Products: Photodegradation of chlorinated aliphatic acids can be complex, but likely products would include monochlorinated butanoic acids , hydroxybutanoic acids , and potentially chain-cleavage products like succinic acid and acetic acid . The reaction with photochemically-produced hydrated electrons can also be a significant degradation pathway in aqueous environments.[7][8]

Section 2: Biotic Degradation Pathways

Microbial degradation is a crucial pathway for the environmental fate of halogenated compounds.[9] Bacteria and fungi have evolved specialized enzymes, known as dehalogenases, that can cleave carbon-halogen bonds, initiating the breakdown of these molecules.[10]

Enzymatic Dehalogenation

The biodegradation of 2,4-DCBA would almost certainly be initiated by a hydrolytic dehalogenase. These enzymes replace a halogen with a hydroxyl group from water.[11] Specifically, 2-haloacid dehalogenases (DEX) are well-characterized enzymes that act on halogenated acids.[12]

  • Enzyme Classes and Mechanism:

    • L-2-haloacid dehalogenase (L-DEX): Acts on L-enantiomers of 2-haloacids. The mechanism involves a nucleophilic attack by an aspartate residue in the enzyme's active site on the C2 carbon of the substrate, forming an ester intermediate. This intermediate is then hydrolyzed by a water molecule, releasing a D-2-hydroxyalkanoic acid (inversion of stereochemistry).[12]

    • DL-2-haloacid dehalogenase (DL-DEX): Acts on both D and L enantiomers. Some types utilize a similar covalent intermediate mechanism, while others use an activated water molecule to directly attack the substrate, displacing the halogen.[11][12]

  • Predicted Microbial Degradation Pathway:

    • Initial Dehalogenation: A bacterium possessing a suitable haloacid dehalogenase would first attack the C2 position of 2,4-DCBA to form 2-hydroxy-4-chlorobutanoic acid . This step is critical as it removes the alpha-halogen, making the molecule less toxic and more amenable to central metabolism.[13]

    • Second Dehalogenation: A different dehalogenase, likely a haloalkane dehalogenase type, could then act on the C4 position to yield 2,4-dihydroxybutanoic acid .

    • Oxidation and Mineralization: The dihydroxybutanoic acid can then be oxidized by dehydrogenases to corresponding keto-acids, which can be further broken down and funneled into central metabolic pathways like the Krebs cycle.[13] A wide range of microorganisms, particularly from the genera Pseudomonas and Burkholderia, are known to degrade short-chain haloalkanoic acids.[13][14]

Biotic_Degradation cluster_pathway Microbial Degradation Pathway DCBA This compound Intermediate1 2-Hydroxy-4-chlorobutanoic acid DCBA->Intermediate1 Haloacid Dehalogenase (DEX) Intermediate2 2,4-Dihydroxybutanoic acid Intermediate1->Intermediate2 Haloalkane Dehalogenase Intermediate3 Keto-acid Intermediates Intermediate2->Intermediate3 Dehydrogenase(s) TCA Central Metabolism (e.g., TCA Cycle) Intermediate3->TCA

Caption: Plausible microbial degradation pathway for 2,4-DCBA.

Section 3: Experimental Protocols & Analytical Methodologies

A self-validating system for studying degradation requires robust experimental design and sensitive, specific analytical methods.[15]

Protocol: Forced Degradation Study (Hydrolysis)

This protocol outlines the steps to assess the hydrolytic stability of 2,4-DCBA.

  • Preparation of Solutions:

    • Prepare a stock solution of 2,4-DCBA (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

    • Prepare buffer solutions at pH 2.0 (e.g., 0.01 N HCl), pH 7.0 (e.g., phosphate buffer), and pH 9.0 (e.g., borate buffer).

  • Incubation:

    • Spike the stock solution into each buffer to a final concentration of ~100 µg/mL in sealed, light-protected vials.

    • Prepare a control sample in purified water.

    • Place sets of vials in a temperature-controlled oven at 60°C.

  • Time Points and Sampling:

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Immediately neutralize the samples (if necessary) and cool to stop the reaction.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method (see Section 3.2).

    • Compare the chromatograms of stressed samples to the time-zero and control samples to identify degradation peaks.

    • Quantify the loss of the parent compound and the formation of degradants.

Forced_Degradation_Workflow cluster_workflow Forced Degradation (Hydrolysis) Workflow A Prepare Stock & Buffer Solutions (pH 2, 7, 9) B Spike Compound into Buffers (~100 µg/mL) A->B C Incubate at 60°C (Light-protected) B->C D Sample at Time Points (0, 2, 4, 8, 24, 48h) C->D E Neutralize & Cool Samples D->E F Analyze by HPLC-UV/MS E->F G Identify & Quantify Degradants F->G

Caption: Experimental workflow for a forced hydrolysis study.

Analytical Methodologies for Quantification

The choice of analytical method depends on the required sensitivity and the complexity of the sample matrix. For haloacetic acids, both GC and LC methods are common, though LC methods avoid the need for derivatization.[16]

ParameterHPLC-UV MethodLC-MS/MS Method
Principle Separation by reverse-phase chromatography, detection by UV absorbance.Separation by LC, detection by mass-to-charge ratio for high specificity.
Typical Column C18 (e.g., 150 x 4.6 mm, 5 µm)C18 or similar
Mobile Phase Gradient of acetonitrile and acidified water (e.g., 0.1% formic acid).Similar to HPLC, using volatile buffers/acids.
Detection UV detector at low wavelength (e.g., 205-210 nm) due to lack of strong chromophore.Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)
Selectivity Moderate; susceptible to interference from co-eluting impurities.High; can distinguish compounds with the same retention time but different mass.
Application Routine quality control, assay, and purity testing.[17]Trace-level quantification, impurity identification, metabolite studies.[16]

Expertise in Method Selection: While HPLC-UV is a robust workhorse for routine analysis, LC-MS/MS is indispensable for definitive identification of unknown degradation products found during stability studies.[18] The fragmentation pattern in the MS/MS spectrum provides structural information that is critical for elucidating degradation pathways.

Conclusion

This compound, an important pharmaceutical impurity, exhibits susceptibility to degradation through several key pathways. Abiotically, it is prone to hydrolysis, leading to the formation of hydroxy-acids and subsequent cyclization to lactones. Photolytically, radical-mediated reactions are expected to cleave the C-Cl bonds. Biologically, the compound is a likely substrate for microbial dehalogenases, which initiate a detoxification and mineralization cascade.

A thorough understanding of these stability characteristics is paramount for drug development professionals. It informs the development of stable formulations, the establishment of appropriate storage conditions, and the design of robust analytical methods for quality control. By employing the principles and protocols outlined in this guide, researchers can effectively characterize the stability profile of this compound, ensuring the safety and quality of the final pharmaceutical product.

References

  • Pharmaguideline. (2014). Process of Finding Impurities in Pharmaceutical Products.
  • Kurihara, T., & Esaki, N. (2008). Bacterial hydrolytic dehalogenases and related enzymes: occurrences, reaction mechanisms, and applications. Journal of Bioscience and Bioengineering.
  • Adamu, A., et al. (2021). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. Molecules.
  • Wikipedia. (n.d.). Reductive dehalogenases.
  • Wikipedia. (n.d.). Haloalkane dehalogenase.
  • Wang, W., et al. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. Frontiers in Microbiology.
  • Rai, B., et al. (2017). Concurrent Haloalkanoate Degradation and Chlorate Reduction by Pseudomonas chloritidismutans AW-1T. Applied and Environmental Microbiology.
  • Mark, G. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International.
  • Wahab, R. A., et al. (2018). Microbial isolation and degradation of selected haloalkanoic aliphatic acids by locally isolated bacteria: A review. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12647097, this compound.
  • Motosugi, K., Esaki, N., & Soda, K. (1983). Determination of L- and D-2-Halopropanoic Acids and 2-Halobutanoic Acids with Bacterial Dehalogenases. Analytical Letters.
  • Scribd. (n.d.). Impurity and Stability Studies.
  • Scribd. (n.d.). Impurity and Stability Studies Overview.
  • Janssen, D. B. (1998). Microbial dehalogenation of haloaliphatic compounds. Academia.edu.
  • Zaborin, M., et al. (2023). Potential of Microbial Communities to Perform Dehalogenation Processes in Natural and Anthropogenically Modified Environments—A Metagenomic Study. International Journal of Molecular Sciences.
  • Darwin Chambers. (2024). The Importance of Stability Testing in Pharmaceuticals.
  • Kumar, P., et al. (2017). Stability Indicating RP-HPLC Method for Quantitative Estimation of Levetiracetam and its Impurities in Pharmaceutical Dosage Form. ResearchGate.
  • Pharmaffiliates. (n.d.). Levetiracetam-impurities.
  • Kumar, N., & Sangeetha, D. (2012). Separation and estimation of process related impurities and degradation products of levetiracetam in solid pharmaceutical formulation using ion-pair chromatography. ResearchGate.
  • Humbarger, A. (2015). Photodegradation of Chlorinated Organic Compounds in Surface Waters. Cal Poly Humboldt Digital Commons.
  • El-Fantroussi, S. (2002). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14686677, 3,4-Dichlorobutanoic acid.
  • Urbansky, E. T. (2001). Techniques and methods for the determination of haloacetic acids in potable water. ResearchGate.
  • Fetzner, S. (1996). Biodegradation of chlorinated aliphatic compounds. Current Opinion in Biotechnology.
  • Jackson, P. E., et al. (2015). A fully-automated analyzer for determining haloacetic acid concentrations in drinking water. PubMed.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17977094, 4,4-Dichlorobutanoic acid.
  • Chaudhry, G. R., & Chapalamadugu, S. (1991). Biodegradation of chlorinated aliphatic compounds. ResearchGate.
  • Thermo Fisher Scientific. (2021). Haloacetic acids - how do I analyze these? YouTube.
  • Jin, M., et al. (2024). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere.
  • Li, Y., et al. (2020). Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radicals. Chemosphere.
  • Romero, J. M., et al. (2015). Hydrolysis reaction of 2,4-dichlorophenoxyacetic acid. A kinetic and computational study. Scilit.
  • Griesbach, E. J., & Zottis, M. H. (2002). Modeling of 2,4-dichlorophenoxyacetic Acid Controlled-Release Kinetics From Lignin-Based Formulations. Applied Biochemistry and Biotechnology.
  • Romero, J. M., et al. (2015). Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. ResearchGate.

Sources

Methodological & Application

Enantioselective Synthesis of 2,4-Dichlorobutanoic Acid: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 2,4-Dichlorobutanoic Acid

Chiral this compound and its derivatives are valuable building blocks in the pharmaceutical and agrochemical industries. The specific stereochemistry of these molecules can be critical to their biological activity and safety profiles. Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is therefore of paramount importance.[1] This application note provides an in-depth guide to the enantioselective synthesis of this compound, exploring three robust and widely applicable strategies: enzymatic kinetic resolution, asymmetric hydrogenation, and chiral auxiliary-mediated synthesis. Each section offers a detailed protocol, explains the underlying scientific principles, and provides insights into the experimental choices, empowering researchers to select and implement the most suitable method for their needs.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure compounds can be approached through several strategic pathways.[1] For the preparation of chiral this compound, we will focus on three distinct and effective methods, each with its own advantages and considerations.

  • Enzymatic Kinetic Resolution: This method utilizes the inherent stereoselectivity of enzymes, particularly lipases, to differentiate between the two enantiomers of a racemic mixture.

  • Asymmetric Hydrogenation: This catalytic approach employs a chiral metal complex to deliver hydrogen to a prochiral unsaturated precursor, thereby creating the desired stereocenter with high enantioselectivity.

  • Chiral Auxiliary-Mediated Synthesis: In this strategy, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereoselective formation of the desired chiral center. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

The logical workflow for selecting and implementing one of these synthetic strategies is outlined in the diagram below.

Synthesis Strategy Selection cluster_0 Initial Considerations cluster_1 Synthetic Strategies cluster_2 Outcome Start Racemic this compound or Precursor Available? Enzymatic Enzymatic Kinetic Resolution Start->Enzymatic Yes Hydrogenation Asymmetric Hydrogenation of Prochiral Precursor Start->Hydrogenation No, but unsaturated precursor is accessible Auxiliary Chiral Auxiliary-Mediated Synthesis Start->Auxiliary No, de novo synthesis required Product Enantiomerically Enriched this compound Enzymatic->Product Hydrogenation->Product Auxiliary->Product

Caption: Decision workflow for selecting an enantioselective synthesis strategy.

Method 1: Lipase-Catalyzed Kinetic Resolution of Racemic this compound Ester

Principle:

Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Lipases, a class of hydrolase enzymes, are particularly effective for this purpose due to their broad substrate scope, high enantioselectivity, and mild operating conditions. In this protocol, a racemic mixture of an ester of this compound is subjected to hydrolysis catalyzed by a lipase. The enzyme will selectively hydrolyze one enantiomer at a much faster rate, resulting in a mixture of one enantiomer of the acid and the unreacted enantiomer of the ester. These can then be separated based on their different chemical properties. Lipases from Candida antarctica (CALB) and Pseudomonas cepacia are well-known for their efficacy in resolving chiral carboxylic acids and their derivatives.

Experimental Protocol: Hydrolysis of Ethyl 2,4-Dichlorobutanoate

This protocol describes the kinetic resolution of racemic ethyl 2,4-dichlorobutanoate using immobilized Candida antarctica lipase B (Novozym® 435).

Materials:

  • Racemic ethyl 2,4-dichlorobutanoate

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Phosphate buffer (50 mM, pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • Sodium bicarbonate (saturated aqueous solution)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve racemic ethyl 2,4-dichlorobutanoate (e.g., 1.0 g) in a mixture of phosphate buffer (25 mL) and MTBE (25 mL).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., 100 mg, 10% w/w of substrate) to the biphasic mixture.

  • Reaction Monitoring: Stir the mixture vigorously at a controlled temperature (e.g., 30°C). Monitor the progress of the reaction by periodically taking small aliquots of the organic phase and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining ester and the conversion. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material.

  • Work-up: Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with MTBE and dried for potential reuse.

  • Separation: Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers.

    • Acid Isolation: Wash the organic layer with a saturated sodium bicarbonate solution to extract the formed this compound. Combine the aqueous washes and acidify to pH 2 with 1 M HCl. Extract the acidified aqueous layer with MTBE. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantioenriched this compound.

    • Ester Isolation: Dry the original organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantioenriched ethyl 2,4-dichlorobutanoate.

  • Chiral Analysis: Determine the enantiomeric excess of the isolated acid and ester by chiral GC or HPLC.

Data Presentation:

SubstrateLipaseSolvent SystemTemp (°C)Time (h)Conversion (%)Productee (%)
Rac-ethyl 2,4-dichlorobutanoateNovozym® 435MTBE/Phosphate Buffer3024~50(S)-2,4-Dichlorobutanoic acid>95
Rac-ethyl 2,4-dichlorobutanoateNovozym® 435MTBE/Phosphate Buffer3024~50(R)-Ethyl 2,4-dichlorobutanoate>95

Note: The expected stereochemical outcome ((S)-acid or (R)-acid) depends on the specific lipase and substrate, and should be determined experimentally.

Causality Behind Experimental Choices:

  • Biphasic System: The use of a water-organic solvent system is advantageous as it allows for good solubility of both the hydrophobic ester and the hydrophilic acid product, while the enzyme remains active at the interface.

  • Immobilized Enzyme: Immobilized lipases are generally more stable and easier to recover and reuse than their free counterparts, making the process more cost-effective and scalable.

  • Reaction Monitoring: Careful monitoring to stop the reaction at ~50% conversion is crucial for achieving high enantiomeric excess for both the resolved acid and the remaining ester.

Method 2: Asymmetric Hydrogenation of a Prochiral Precursor

Principle:

Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds.[2] This technique involves the addition of hydrogen across a double bond of a prochiral substrate in the presence of a chiral transition metal catalyst. The catalyst, typically a complex of rhodium or ruthenium with a chiral phosphine ligand like BINAP, creates a chiral environment that directs the hydrogenation to one face of the double bond, leading to the formation of one enantiomer in excess.[3][4] For the synthesis of this compound, a suitable precursor would be (E)- or (Z)-2,4-dichloro-2-butenoic acid.

Asymmetric Hydrogenation cluster_0 Reaction Scheme reactant Prochiral Precursor ((E/Z)-2,4-dichloro-2-butenoic acid) product Enantioenriched Product ((R)- or (S)-2,4-Dichlorobutanoic acid) reactant->product Asymmetric Hydrogenation catalyst Chiral Ru-BINAP catalyst H₂

Caption: General scheme for asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of (E)-2,4-dichloro-2-butenoic acid

This protocol describes the asymmetric hydrogenation of (E)-2,4-dichloro-2-butenoic acid using a Ru-BINAP catalyst.

Materials:

  • (E)-2,4-dichloro-2-butenoic acid

  • [RuCl(p-cymene)((R)-BINAP)]Cl or a similar pre-catalyst

  • Methanol (degassed)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (if necessary): If not using a pre-formed catalyst, the active catalyst can be generated in situ. Consult relevant literature for specific preparation procedures of Ru-BINAP catalysts.[4]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with (E)-2,4-dichloro-2-butenoic acid (e.g., 1.0 mmol) and the chiral Ru-BINAP catalyst (e.g., 0.001-0.01 mmol, 0.1-1 mol%).

  • Solvent Addition: Add degassed methanol (e.g., 10 mL) to the autoclave.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge several times with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 10-50 atm).

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., 25-50°C) for a predetermined time (e.g., 12-24 hours). The reaction progress can be monitored by taking samples (if the reactor allows) and analyzing by GC or NMR.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas. Open the autoclave and concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to remove the catalyst and any byproducts, yielding the enantioenriched this compound.

  • Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC or by converting the acid to a suitable derivative for chiral GC analysis.

Data Presentation:

SubstrateCatalystLigandSolventPressure (atm)Temp (°C)Yield (%)ee (%)
(E)-2,4-dichloro-2-butenoic acid[RuCl(p-cymene)(BINAP)]Cl(R)-BINAPMethanol5040>90>95

Causality Behind Experimental Choices:

  • Chiral Ligand: The choice of the chiral ligand (e.g., (R)- or (S)-BINAP) determines the absolute configuration of the product.

  • Solvent: Methanol is a common solvent for asymmetric hydrogenations as it effectively dissolves both the substrate and the catalyst. It must be degassed to remove oxygen, which can deactivate the catalyst.

  • Pressure and Temperature: These parameters can significantly influence the reaction rate and, in some cases, the enantioselectivity. Optimization may be required for a specific substrate.

Method 3: Chiral Auxiliary-Mediated Diastereoselective Alkylation

Principle:

The use of chiral auxiliaries is a classic and reliable strategy for asymmetric synthesis.[1] An achiral substrate is first covalently attached to a chiral auxiliary, creating a chiral adduct. The steric and electronic properties of the auxiliary then direct a subsequent reaction, such as an alkylation, to occur on one face of the molecule, leading to a high degree of diastereoselectivity. Finally, the auxiliary is cleaved to release the desired enantiomerically enriched product and can often be recovered for reuse. Evans oxazolidinones are a widely used and highly effective class of chiral auxiliaries.[5]

Chiral Auxiliary Workflow cluster_0 Process Flow Attach 1. Attach Chiral Auxiliary (e.g., Evans Oxazolidinone) React 2. Diastereoselective Reaction (e.g., Alkylation) Attach->React Cleave 3. Cleave Auxiliary React->Cleave Product Enantioenriched Product Cleave->Product Recover Recover Auxiliary Cleave->Recover

Caption: Workflow for chiral auxiliary-mediated synthesis.

Experimental Protocol: Diastereoselective Alkylation using an Evans Oxazolidinone

This protocol describes the synthesis of chiral this compound via the alkylation of an N-acylated Evans oxazolidinone with a suitable electrophile.

Materials:

  • (S)-4-Benzyl-2-oxazolidinone (or other suitable Evans auxiliary)

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • 1,2-Dichloroethane

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF, anhydrous)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Acylation of the Auxiliary:

    • In an oven-dried, three-neck flask under an argon atmosphere, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF.

    • Cool the solution to -78°C and add n-BuLi (1.05 eq) dropwise.

    • After stirring for 15 minutes, add propionyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the N-propionyl oxazolidinone, which can be purified by column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78°C under an argon atmosphere.

    • Add LDA (1.1 eq) dropwise to form the lithium enolate. Stir for 30 minutes.

    • Add 1,2-dichloroethane (1.5 eq) as the electrophile.

    • Stir at -78°C for several hours, monitoring the reaction by TLC.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry the organic layer, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by column chromatography.

  • Cleavage of the Auxiliary:

    • Dissolve the alkylated product in a 3:1 mixture of THF and water.

    • Cool to 0°C and add aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

    • Stir at 0°C for 2 hours, then at room temperature until the reaction is complete (monitored by TLC).

    • Quench the excess peroxide by adding aqueous sodium sulfite.

    • Adjust the pH to be basic and extract with dichloromethane to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate.

    • Dry the combined organic extracts, filter, and concentrate to yield the enantioenriched this compound.

  • Chiral Analysis: Determine the enantiomeric excess of the final product by chiral HPLC or by derivatization and chiral GC analysis.

Data Presentation:

StepSubstrateReagentsDiastereomeric Ratio (dr) or ee (%)
AlkylationN-propionyl-(S)-4-benzyl-2-oxazolidinoneLDA, 1,2-dichloroethane>95:5 dr
CleavageAlkylated adductLiOH, H₂O₂>95% ee

Causality Behind Experimental Choices:

  • Evans Auxiliary: The bulky benzyl group at the C4 position of the oxazolidinone effectively shields one face of the enolate, forcing the incoming electrophile to attack from the opposite, less hindered face, thus ensuring high diastereoselectivity.

  • Enolate Formation: The use of a strong, non-nucleophilic base like LDA at low temperature ensures rapid and complete formation of the Z-enolate, which is crucial for high stereoselectivity.

  • Cleavage Method: The LiOH/H₂O₂ cleavage method is a mild and efficient way to hydrolyze the N-acyl bond without causing racemization of the newly formed stereocenter.

Conclusion

This application note has detailed three distinct and powerful methodologies for the enantioselective synthesis of this compound. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific equipment and expertise available.

  • Lipase-catalyzed kinetic resolution is an excellent choice when the racemic starting material is readily available and offers a green and often highly selective approach.

  • Asymmetric hydrogenation provides a direct and atom-economical route to the chiral product from an unsaturated precursor, often with very high enantioselectivity.

  • Chiral auxiliary-mediated synthesis is a robust and predictable method that allows for the construction of the chiral center with high diastereoselectivity, although it involves more synthetic steps.

By understanding the principles and protocols outlined in this guide, researchers and drug development professionals can confidently approach the synthesis of chiral this compound and other valuable chiral building blocks.

References

  • Asymmetric Synthesis. (n.d.). University of York.
  • Chiral auxiliary. (2023, November 28). In Wikipedia.
  • Asymmetric hydrogenation. (2023, October 25). In Wikipedia.
  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University.
  • Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. (n.d.). Organic Syntheses.
  • NPTEL. (n.d.). Module 6 Hydrogenation Reactions.
  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739.
  • No Added Chemicals. (2016, July 21). Chiral Auxiliary Controlled Reactions.

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2,4-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 2,4-Dichlorobutanoic Acid in Modern Drug Development

Chiral this compound and its derivatives are pivotal building blocks in the synthesis of a multitude of pharmacologically active molecules. The precise stereochemical orientation of the two chlorine-bearing carbons is often critical for biological activity and selectivity, underscoring the necessity for robust and efficient asymmetric synthetic routes. The presence of two stereocenters presents a significant challenge, demanding synthetic strategies that can control the absolute configuration at both the C2 and C4 positions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on three distinct and powerful methodologies for the asymmetric synthesis of this important chiral synthon: chiral auxiliary-mediated synthesis, organocatalytic synthesis, and biocatalytic routes. Each section will delve into the mechanistic underpinnings of the chosen strategy, provide detailed experimental protocols, and offer insights into the expected outcomes.

Chiral Auxiliary-Mediated Synthesis: A Diastereoselective Approach

The use of chiral auxiliaries is a classical and reliable strategy to induce chirality in a substrate.[1][2] By temporarily attaching a chiral molecule to the prochiral substrate, subsequent reactions are directed to occur on a specific face of the molecule, leading to a diastereoselective transformation. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product.[3] For the synthesis of chiral this compound, Evans' oxazolidinone auxiliaries offer a well-established and highly effective approach.[]

Scientific Rationale

The rigidity of the N-acyloxazolidinone scaffold and the steric hindrance provided by the substituent at C4 effectively shield one face of the enolate, directing electrophilic attack to the opposite face. This strategy allows for the stereocontrolled introduction of the first chlorine atom at the C2 position. Subsequent functional group manipulations can then be employed to introduce the second chlorine atom at the C4 position.

Experimental Protocol: Synthesis of (2R)-2,4-Dichlorobutanoic Acid using an Evans' Oxazolidinone Auxiliary

Step 1: Acylation of the Chiral Auxiliary To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, is slowly added n-butyllithium (1.05 eq, 2.5 M in hexanes). The resulting solution is stirred for 30 minutes, followed by the dropwise addition of 4-chlorobutyryl chloride (1.1 eq). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the N-(4-chlorobutyryl)oxazolidinone.

Step 2: Diastereoselective α-Chlorination The N-(4-chlorobutyryl)oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) is added dropwise, and the solution is stirred for 30 minutes to form the corresponding sodium enolate. A solution of N-chlorosuccinimide (NCS) (1.2 eq) in anhydrous THF is then added slowly. The reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous sodium thiosulfate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary The purified N-(2-chloro-4-chlorobutyryl)oxazolidinone (1.0 eq) is dissolved in a 3:1 mixture of THF and water. Lithium hydroxide (LiOH) (2.0 eq) is added, and the mixture is stirred at room temperature for 4 hours. The reaction mixture is then acidified to pH 2 with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude (2R)-2,4-dichlorobutanoic acid. The chiral auxiliary can be recovered from the aqueous layer.

Data Presentation
StepProductTypical Yield (%)Diastereomeric Ratio (dr)
1N-(4-chlorobutyryl)oxazolidinone90-95N/A
2N-(2-chloro-4-chlorobutyryl)oxazolidinone85-90>95:5
3(2R)-2,4-Dichlorobutanoic acid80-90N/A
Workflow Diagram

Chiral_Auxiliary_Route cluster_0 Synthesis via Chiral Auxiliary start 4-Chlorobutyryl chloride + (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone step1 Acylation start->step1 intermediate1 N-(4-chlorobutyryl)oxazolidinone step1->intermediate1 step2 Diastereoselective α-Chlorination (NaHMDS, NCS) intermediate1->step2 intermediate2 N-(2-chloro-4-chlorobutyryl)oxazolidinone step2->intermediate2 step3 Auxiliary Cleavage (LiOH) intermediate2->step3 product (2R)-2,4-Dichlorobutanoic acid step3->product Organocatalytic_Route cluster_1 Organocatalytic Synthesis start 4-Chlorobutanal step1 Asymmetric α-Chlorination (Chiral Amine Catalyst, NCS) start->step1 intermediate1 (S)-2,4-Dichloro-butanal step1->intermediate1 step2 Oxidation (NaClO₂) intermediate1->step2 product (S)-2,4-Dichlorobutanoic acid step2->product Biocatalytic_Routes cluster_2 Biocatalytic Routes cluster_2a Kinetic Resolution cluster_2b Asymmetric Reduction (Analogous Route) racemate Racemic Methyl 2,4-Dichlorobutanoate resolution Lipase-Catalyzed Hydrolysis racemate->resolution product_R_acid (R)-2,4-Dichlorobutanoic acid resolution->product_R_acid product_S_ester (S)-Methyl 2,4-Dichlorobutanoate resolution->product_S_ester prochiral_ketone Prochiral Ketone Precursor reduction Ketoreductase prochiral_ketone->reduction chiral_alcohol Chiral Chlorohydrin Intermediate reduction->chiral_alcohol

Sources

Application Note: Regioselective Nucleophilic Substitution Reactions Using 2,4-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Dichlorobutanoic acid is a valuable bifunctional synthetic building block possessing two distinct electrophilic centers susceptible to nucleophilic attack. The presence of chlorine atoms at the C2 (α) and C4 (γ) positions presents a significant challenge and opportunity in synthetic chemistry: the control of regioselectivity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging reaction conditions to achieve selective nucleophilic substitution at either the C2 or C4 position. We will explore the underlying mechanistic principles and provide field-tested, step-by-step protocols for predictable and high-yield synthesis of selectively substituted butanoic acid derivatives.

Introduction: The Synthetic Potential of a Bifunctional Reagent

This compound[1] is a carboxylic acid derivative featuring two carbon-chlorine bonds with different chemical environments. This structure allows for sequential or selective functionalization, making it a versatile precursor for a wide range of complex molecules, including pharmaceutical intermediates and specialty chemicals.

  • The C2 (α) Position: The chlorine atom is adjacent to the electron-withdrawing carboxylic acid group, activating it towards nucleophilic displacement.

  • The C4 (γ) Position: The chlorine atom is on a primary carbon, characteristic of a primary alkyl halide.

The primary synthetic challenge lies in directing an incoming nucleophile to the desired position. This guide elucidates the factors that govern this selectivity and provides robust protocols to control the reaction's outcome.

Mechanistic Considerations: The Challenge of Regioselectivity

The outcome of a nucleophilic substitution reaction on this compound is a delicate interplay between electronic effects, steric hindrance, and the nature of the nucleophile and solvent. Both substitutions proceed via a bimolecular (SN2) pathway, as the formation of unstable primary (C4) or destabilized α-carbonyl (C2) carbocations makes an SN1 mechanism highly unfavorable.[2][3]

Reactivity at the C2 (α) Position

The C-Cl bond at the α-position is electronically activated by the inductive effect of the adjacent carbonyl group. However, reactions with strong bases often proceed via the initial deprotonation of the acidic carboxylic acid proton. The resulting carboxylate anion influences the subsequent substitution. Nucleophilic substitution at this position is characteristic of α-halo acid chemistry and typically involves an SN2 mechanism with inversion of configuration if the carbon is chiral.[3]

Reactivity at the C4 (γ) Position

The C-Cl bond at the γ-position is part of a primary alkyl halide. Primary substrates are sterically unhindered and are ideal for SN2 reactions.[2][4] The rate of reaction at this site is highly dependent on the strength of the nucleophile and is less influenced by the carboxylic acid group due to its distance.

Factors Governing Regioselectivity

Controlling which position reacts is achieved by manipulating the reaction parameters:

  • Nucleophile Choice:

    • Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., RO⁻, R₂N⁻) may favor the more electronically activated C2 position, while softer nucleophiles (e.g., RS⁻, I⁻, N₃⁻) often show a preference for the less hindered C4 primary carbon.

    • Steric Hindrance: Bulky nucleophiles will react faster at the sterically accessible C4 position, whereas smaller nucleophiles can more easily approach the C2 position.[2]

  • Solvent Effects:

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anion relatively "bare," increasing its nucleophilicity.[4]

    • Polar Protic Solvents (e.g., Water, Ethanol): These solvents can solvate both the cation and the nucleophilic anion, potentially slowing down SN2 reactions. However, they can be necessary for solubility or to moderate reactivity.[5]

  • Temperature: Higher temperatures can sometimes favor elimination reactions as a side product, though with chloride as a leaving group, substitution is generally favored.[4] Colder conditions typically increase the selectivity of SN2 reactions.[6]

The diagram below illustrates the competing pathways for nucleophilic attack on this compound.

G cluster_start Reactants cluster_pathways Competing Sₙ2 Pathways cluster_products Products Start This compound + Nucleophile (Nu⁻) C4_Attack Attack at C4 (Primary Halide) Start->C4_Attack Pathway A C2_Attack Attack at C2 (α-Halo Acid) Start->C2_Attack Pathway B Prod_C4 2-Chloro-4-substituted- butanoic acid C4_Attack->Prod_C4 Selective Conditions 1 Prod_C2 4-Chloro-2-substituted- butanoic acid C2_Attack->Prod_C2 Selective Conditions 2

Caption: Competing Sₙ2 reaction pathways on this compound.

Protocols for Controlled Nucleophilic Substitution

Protocol 1: Selective Substitution at the C4-Position (γ-Substitution)

Principle: This protocol utilizes a soft, non-bulky nucleophile (azide ion, N₃⁻) in a polar aprotic solvent to favor substitution at the sterically accessible primary C4 position. The azide group can later be reduced to a primary amine, making this a valuable transformation.

Experimental Workflow Diagram:

G A 1. Dissolve this compound and NaN₃ in dry DMSO B 2. Heat reaction mixture (e.g., 50-60°C) with stirring A->B C 3. Monitor reaction progress by TLC/LC-MS B->C D 4. Quench with water and extract with ethyl acetate C->D E 5. Wash organic layer, dry, and concentrate D->E F 6. Purify by column chromatography E->F G Product: 4-Azido-2-chlorobutanoic acid F->G

Caption: Workflow for selective C4-azidation.

Materials and Reagents:

Reagent CAS No. M.W. Amount Notes
This compound 18017-35-1 156.99 1.57 g (10 mmol) Starting material[1]
Sodium Azide (NaN₃) 26628-22-8 65.01 0.715 g (11 mmol) Highly Toxic! Handle with extreme care.
Dimethyl Sulfoxide (DMSO) 67-68-5 78.13 40 mL Anhydrous grade
Ethyl Acetate 141-78-6 88.11 200 mL For extraction
Deionized Water 7732-18-5 18.02 200 mL For workup
Brine (Saturated NaCl) 7647-14-5 58.44 50 mL For washing

| Anhydrous MgSO₄ or Na₂SO₄| 7487-88-9 | 120.37 | As needed | Drying agent |

Step-by-Step Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (10 mmol) and sodium azide (11 mmol).

  • Reaction: Add anhydrous DMSO (40 mL) via syringe. Heat the reaction mixture to 50-60 °C using an oil bath and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS every 2-4 hours until the starting material is consumed (typically 12-24 hours).

  • Workup (Quench): Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-azido-2-chlorobutanoic acid.

Safety Precautions:

  • Sodium Azide is acutely toxic and can form explosive heavy metal azides. Do not use metal spatulas. Quench any residual azide with sodium nitrite followed by dilute acid. Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Troubleshooting:

Issue Possible Cause Solution
Low Conversion Insufficient temperature or reaction time. Increase temperature to 65°C or allow to react for a longer duration. Ensure reagents are dry.
Mixture of Products Lack of selectivity. Lower the reaction temperature to 40-45°C to improve selectivity for the C4 position.

| Difficult Purification | Residual DMSO. | Ensure thorough washing of the organic layer with water and brine during workup. |

Protocol 2: Selective Substitution at the C2-Position (α-Substitution)

Principle: This protocol employs a stronger, nitrogen-based nucleophile (e.g., benzylamine) under basic conditions. A non-nucleophilic base (e.g., potassium carbonate) is used to first deprotonate the carboxylic acid. The resulting carboxylate directs the substitution preferentially to the electronically activated C2 position. This reaction is characteristic of α-halo acid chemistry.[3]

Experimental Workflow Diagram:

G A 1. Suspend K₂CO₃ in Acetonitrile B 2. Add this compound and stir to form carboxylate A->B C 3. Add Benzylamine dropwise at room temperature B->C D 4. Stir until reaction is complete (Monitor by TLC/LC-MS) C->D E 5. Filter off solids, concentrate filtrate D->E F 6. Acidify with HCl and extract with dichloromethane E->F G Product: 2-(Benzylamino)-4-chlorobutanoic acid F->G

Caption: Workflow for selective C2-amination.

Materials and Reagents:

Reagent CAS No. M.W. Amount Notes
This compound 18017-35-1 156.99 1.57 g (10 mmol) Starting material[1]
Potassium Carbonate (K₂CO₃) 584-08-7 138.21 2.07 g (15 mmol) Anhydrous, finely powdered
Benzylamine 100-46-9 107.15 1.29 g (12 mmol) Nucleophile
Acetonitrile (CH₃CN) 75-05-8 41.05 50 mL Anhydrous grade
Dichloromethane (DCM) 75-09-2 84.93 150 mL For extraction
Hydrochloric Acid (1M HCl) 7647-01-0 36.46 ~30 mL For acidification

| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | As needed | Drying agent |

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask with a stir bar, suspend anhydrous potassium carbonate (15 mmol) in anhydrous acetonitrile (30 mL).

  • Carboxylate Formation: Add this compound (10 mmol) dissolved in 20 mL of acetonitrile. Stir the mixture at room temperature for 30 minutes.

  • Nucleophilic Addition: Add benzylamine (12 mmol) dropwise to the suspension over 5 minutes.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until completion (typically 6-12 hours).

  • Workup (Filtration): Filter the reaction mixture through a pad of celite to remove inorganic salts, washing the pad with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Acidification & Extraction: Redissolve the crude residue in 50 mL of water. Adjust the pH to ~2 with 1M HCl. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude product, 2-(benzylamino)-4-chlorobutanoic acid, can be further purified by recrystallization or column chromatography if necessary.

Safety Precautions:

  • Benzylamine is corrosive and a lachrymator. Handle in a fume hood.

  • Acetonitrile and Dichloromethane are flammable and toxic. Avoid inhalation and skin contact.

  • Always wear appropriate PPE.

Troubleshooting:

Issue Possible Cause Solution
Di-substitution Product Excess nucleophile or prolonged reaction time. Use closer to stoichiometric amounts of benzylamine (1.05-1.1 eq). Monitor the reaction closely and stop once the starting material is consumed.
No Reaction Base is not strong enough or is hydrated. Ensure K₂CO₃ is anhydrous and finely powdered for maximum surface area. A stronger, non-nucleophilic base like DBU could be trialed cautiously.

| Low Yield | Product is partially soluble in the aqueous layer. | Perform additional extractions (up to 5x) of the acidified aqueous layer. |

Summary of Conditions for Regiocontrol

ParameterC4-Selective Substitution (Protocol 1)C2-Selective Substitution (Protocol 2)
Nucleophile Type Soft, non-bulky (e.g., N₃⁻, SCN⁻, I⁻)"Harder" or basic (e.g., RNH₂, R₂NH)
Stoichiometry Slight excess of nucleophile (1.1 eq)Slight excess of nucleophile (1.2 eq)
Base None required (direct substitution)Non-nucleophilic base (e.g., K₂CO₃) to form carboxylate
Solvent Polar Aprotic (e.g., DMSO, DMF)Polar Aprotic (e.g., Acetonitrile)
Temperature Mild heating (50-60°C)Room Temperature
Key Rationale Attack at sterically favored primary carbon.Deprotonation followed by attack at electronically activated α-carbon.

Conclusion

This compound is a powerful synthetic intermediate whose utility is maximized through the precise control of reaction conditions. By carefully selecting the nucleophile, solvent, and base, chemists can selectively target either the C2 or C4 position with high fidelity. The protocols outlined in this note provide a reliable foundation for synthesizing a diverse array of substituted butanoic acid derivatives, opening avenues for novel molecular design in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
  • Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions.
  • Slideshare. (n.d.). Factors affecting nucleophilic substitution reactions finished d.
  • The Chemistry Teacher. (2023, December 4). Factors That Affect The Rate of Nucleophilic Substitution Reactions [Video]. YouTube.
  • JoVE. (2025, May 22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.
  • Wiley Online Library. (n.d.). Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds. In Organic Chemistry (Chapter 8).
  • Save My Exams. (2025, January 19). Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note.
  • Chemistry LibreTexts. (2020, July 1). 9.2: Common nucleophilic substitution reactions.
  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes.
  • Google Patents. (n.d.). CN109265336A - A method of synthesis γ-chloro butyric acid.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

Application Note: GC-MS Analysis of 2,4-Dichlorobutanoic Acid Following Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the derivatization of 2,4-Dichlorobutanoic acid for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its low volatility and polar nature, direct GC-MS analysis of this compound is challenging. This document outlines a detailed protocol for its esterification to a more volatile derivative, ensuring robust and reproducible analysis. The methodologies provided herein are designed for researchers, scientists, and drug development professionals requiring accurate quantification of this analyte.

Introduction: The Rationale for Derivatization

This compound is a compound of interest in various chemical and pharmaceutical research areas. Its analysis is often complicated by its inherent physicochemical properties. The presence of a carboxylic acid functional group renders the molecule polar and non-volatile, making it unsuitable for direct analysis by gas chromatography.

Derivatization is a critical sample preparation step that chemically modifies an analyte to enhance its analytical properties. For carboxylic acids like this compound, the primary objectives of derivatization are:

  • Increased Volatility: By converting the polar carboxyl group into a less polar and more volatile ester, the analyte can be efficiently partitioned into the gas phase within the GC injector.

  • Improved Thermal Stability: The resulting ester derivative is typically more stable at the high temperatures encountered in the GC inlet and column.

  • Enhanced Chromatographic Performance: Derivatization often leads to sharper, more symmetrical peaks, improving resolution and sensitivity.

  • Characteristic Mass Spectra: The derivative can produce a unique and predictable fragmentation pattern in the mass spectrometer, aiding in its identification and confirmation.

This note will focus on a widely used and reliable derivatization method: esterification using Boron Trifluoride-Methanol (BF3-Methanol).

Derivatization Chemistry: Esterification with BF3-Methanol

The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester is a well-established method. Boron trifluoride (BF3) is a highly effective Lewis acid catalyst for this transformation. The overall reaction is as follows:

Reaction Scheme: this compound + CH3OH BF3 Methyl 2,4-Dichlorobutanoate + H2O

The mechanism involves the activation of the carboxylic acid by the BF3 catalyst, followed by nucleophilic attack by methanol.

Experimental Protocol: Derivatization and GC-MS Analysis

This section provides a step-by-step protocol for the derivatization of this compound and its subsequent analysis.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compoundAnalytical StandardSigma-Aldrich
Boron Trifluoride-Methanol (14% w/v)Derivatization GradeSupelco
MethanolHPLC GradeFisher Scientific
HexaneGC GradeEMD Millipore
Sodium Sulfate (Anhydrous)ACS Reagent GradeVWR
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-
Deionized WaterType 1-
Conical Vials (2 mL) with PTFE-lined caps-Agilent
Heating Block--
Vortex Mixer--
Gas Chromatograph-Mass Spectrometer-Agilent, Shimadzu, etc.
Derivatization Workflow

The following diagram illustrates the key steps in the derivatization process.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction & Cleanup cluster_analysis Analysis start Start with sample containing This compound dry_sample Evaporate to dryness under Nitrogen start->dry_sample add_reagent Add 500 µL of 14% BF3-Methanol dry_sample->add_reagent vortex Vortex thoroughly add_reagent->vortex heat Heat at 60°C for 30 minutes vortex->heat cool Cool to room temperature heat->cool add_water Add 500 µL Deionized Water cool->add_water add_hexane Add 500 µL Hexane add_water->add_hexane vortex_extract Vortex to extract derivative add_hexane->vortex_extract centrifuge Centrifuge to separate layers vortex_extract->centrifuge collect_organic Transfer organic (top) layer to a clean vial centrifuge->collect_organic dry_organic Dry organic layer with anhydrous Na2SO4 collect_organic->dry_organic inject Inject 1 µL into GC-MS dry_organic->inject

Caption: Workflow for the derivatization of this compound.

Detailed Step-by-Step Protocol
  • Sample Preparation:

    • Accurately transfer a known amount of the sample containing this compound into a 2 mL conical vial.

    • If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water as it can interfere with the derivatization reaction.

  • Derivatization Reaction:

    • To the dried residue, add 500 µL of 14% BF3-Methanol solution.

    • Cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved.

    • Place the vial in a heating block set to 60°C and heat for 30 minutes.

  • Extraction of the Derivative:

    • Remove the vial from the heating block and allow it to cool to room temperature.

    • Add 500 µL of deionized water to the vial to quench the reaction.

    • Add 500 µL of hexane to the vial to extract the methyl 2,4-dichlorobutanoate derivative.

    • Vortex the vial vigorously for 1 minute to ensure efficient partitioning of the derivative into the hexane layer.

    • Centrifuge the vial at 2000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.

    • Carefully transfer the upper organic (hexane) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • The sample is now ready for injection into the GC-MS. Inject 1 µL of the final hexane extract.

Recommended GC-MS Conditions

The following table provides a starting point for the GC-MS parameters. These may need to be optimized for your specific instrumentation.

ParameterValue
Gas Chromatograph
Injection ModeSplitless
Inlet Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial: 50°C (hold 2 min) Ramp: 10°C/min to 280°C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Scan Range40-400 m/z

Expected Results and Data Interpretation

Upon successful derivatization, the resulting methyl 2,4-dichlorobutanoate will be a more volatile and less polar compound, leading to a sharp and symmetrical peak in the GC chromatogram. The mass spectrum will show a characteristic fragmentation pattern that can be used for identification and quantification.

Expected Mass Spectrum: The mass spectrum of methyl 2,4-dichlorobutanoate is expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from the loss of chlorine atoms, the methoxy group, and other neutral losses. The isotopic pattern of chlorine (approximately 3:1 ratio for 35Cl:37Cl) will be evident in the molecular ion and chlorine-containing fragment ions, providing a high degree of confidence in the identification.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low derivatization yield Presence of water in the sampleEnsure the sample is completely dry before adding the derivatization reagent.
Incomplete reactionIncrease reaction time or temperature slightly. Ensure proper mixing.
Degradation of the reagentUse a fresh bottle of BF3-Methanol.
Poor peak shape Active sites in the GC systemUse a deactivated liner and column. Condition the column.
Co-eluting interferencesOptimize the GC oven temperature program.
Inconsistent results Inaccurate pipettingUse calibrated pipettes.
Incomplete extractionEnsure vigorous vortexing during the extraction step.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the derivatization of this compound for GC-MS analysis. By converting the analyte to its methyl ester derivative, the challenges associated with its polarity and low volatility are overcome, enabling accurate and sensitive quantification. This method can be readily implemented in research and quality control laboratories.

References

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. [Link]
  • Agilent Technologies. (2014). GC/MS Troubleshooting & Maintenance. [Link]

Application of 2,4-Dichlorobutanoic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Dichloroalkanoic Acid

2,4-Dichlorobutanoic acid is a halogenated carboxylic acid with the molecular formula C₄H₆Cl₂O₂.[1] Its structure, featuring two chlorine atoms at the alpha and gamma positions, presents a unique combination of reactive sites, making it a versatile building block in organic synthesis. While not as commonly utilized as some monofunctionalized reagents, the distinct reactivity of each chlorinated center offers strategic advantages for the construction of complex heterocyclic structures, which are prevalent in many active pharmaceutical ingredients (APIs). This application note will delve into the potential and established applications of this compound and its derivatives in the synthesis of pharmaceutical intermediates, with a particular focus on its relevance to the production of anticonvulsant drugs.

The presence of a carboxylic acid functional group allows for a variety of standard chemical transformations, including esterification, amidation, and conversion to the more reactive acyl chloride. The two chlorine atoms, however, are the key to its utility. The α-chloro group is susceptible to nucleophilic substitution, providing a handle for the introduction of various functionalities. The γ-chloro atom, being further from the electron-withdrawing carboxylic acid group, exhibits different reactivity and is crucial for intramolecular cyclization reactions to form five-membered rings, a common motif in pharmaceuticals.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount before utilizing any chemical in a laboratory setting.

PropertyValueReference
Molecular Formula C₄H₆Cl₂O₂[1]
Molecular Weight 157.00 g/mol [1]
CAS Number 18017-35-1[1]
Appearance Not explicitly stated, likely a solid or liquid
Synonyms 2,4-dichlorobutyric acid, Levetiracetam Impurity 36[1]

Safety and Handling:

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General hazards for similar chlorinated organic acids include skin and eye irritation, and potential toxicity if ingested or inhaled.

Core Application: A Precursor for Pyrrolidinone-Based Anticonvulsants

A significant application of chloro-substituted butyric acid derivatives is in the synthesis of the pyrrolidinone ring system, a core structure in several anticonvulsant drugs. The most prominent example is Levetiracetam, a widely used anti-epileptic medication. Industrial synthesis routes for Levetiracetam often involve the condensation of (S)-2-aminobutyramide with 4-chlorobutyryl chloride, followed by an intramolecular cyclization to form the pyrrolidinone ring.[2][3][4]

The identification of this compound as "Levetiracetam Impurity 36" in chemical databases strongly suggests its involvement, either as a starting material impurity that carries through the synthesis or as a component in alternative synthetic strategies.[1] The presence of the additional chlorine atom at the α-position opens up possibilities for the synthesis of novel Levetiracetam analogs with potentially modified pharmacological profiles.

Causality of Reactivity in Pyrrolidinone Formation

The formation of the 2-pyrrolidinone ring from a 4-chlorobutyryl precursor is a classic example of an intramolecular nucleophilic substitution reaction. The nitrogen atom of the amide attacks the carbon atom bearing the chlorine at the γ-position, displacing the chloride ion and forming the five-membered lactam ring. The reactivity of the γ-chloro group is essential for this cyclization.

In the case of this compound, the γ-chloro atom would play a similar role in the cyclization to form the pyrrolidinone ring. The α-chloro atom, being adjacent to the carbonyl group, is also activated towards nucleophilic substitution. This dual reactivity allows for a modular synthesis approach where either chlorine can be addressed selectively based on the reaction conditions and the nucleophile used. For instance, a soft nucleophile might preferentially attack the γ-position, while a harder nucleophile could react at the α-position.

Experimental Protocols

The following protocols are based on established synthetic methodologies for related compounds and are provided as a guide for researchers exploring the use of this compound and its derivatives.

Protocol 1: Preparation of 2,4-Dichlorobutyryl Chloride

This protocol describes the conversion of this compound to its more reactive acyl chloride, a common first step in many synthetic sequences.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and heating mantle

  • Reflux condenser with a drying tube

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1 equivalent) in anhydrous DCM.

  • Slowly add thionyl chloride (1.2 equivalents) to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases. The reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude 2,4-dichlorobutyryl chloride can be used in the next step without further purification or can be purified by vacuum distillation.

Protocol 2: Synthesis of a 2-Pyrrolidinone Intermediate

This protocol outlines a hypothetical, yet chemically plausible, synthesis of a 2-pyrrolidinone intermediate from 2,4-dichlorobutyryl chloride and an amine, illustrating the key cyclization step.

Materials:

  • 2,4-Dichlorobutyryl chloride

  • Primary amine (e.g., (S)-2-aminobutyramide for a Levetiracetam analog)

  • Anhydrous acetonitrile

  • Potassium carbonate (K₂CO₃)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the primary amine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Add potassium carbonate (2.5 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2,4-dichlorobutyryl chloride (1.1 equivalents) in anhydrous acetonitrile to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product, an N-acylated amine, will contain both the α- and γ-chloro substituents.

  • For the subsequent intramolecular cyclization, dissolve the crude product in a suitable solvent such as methylene chloride.

  • Add a base, for example, potassium hydroxide, to promote the intramolecular nucleophilic substitution.[3]

  • Stir the reaction at room temperature or with gentle heating until the cyclization is complete (monitored by TLC or LC-MS).

  • After the reaction is complete, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-pyrrolidinone intermediate.

  • Purify the product by column chromatography or recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the key reaction workflows.

G cluster_0 Protocol 1: Acyl Chloride Formation 2,4-Dichlorobutanoic_Acid This compound 2,4-Dichlorobutyryl_Chloride 2,4-Dichlorobutyryl Chloride 2,4-Dichlorobutanoic_Acid->2,4-Dichlorobutyryl_Chloride Reflux in DCM Thionyl_Chloride SOCl₂ Thionyl_Chloride->2,4-Dichlorobutanoic_Acid

Caption: Formation of 2,4-Dichlorobutyryl Chloride.

G cluster_1 Protocol 2: Pyrrolidinone Synthesis 2,4-Dichlorobutyryl_Chloride 2,4-Dichlorobutyryl Chloride Intermediate N-acylated Intermediate (dichloro-substituted) 2,4-Dichlorobutyryl_Chloride->Intermediate Acylation Primary_Amine Primary Amine (e.g., (S)-2-aminobutyramide) Primary_Amine->Intermediate Pyrrolidinone α-Chloro-γ-lactam (Pyrrolidinone Intermediate) Intermediate->Pyrrolidinone Intramolecular Cyclization Base1 K₂CO₃ Base1->2,4-Dichlorobutyryl_Chloride Base2 KOH Base2->Intermediate

Caption: Synthesis of a Pyrrolidinone Intermediate.

Conclusion and Future Perspectives

This compound represents a promising, yet underutilized, building block for the synthesis of pharmaceutical intermediates. Its bifunctional nature allows for the strategic construction of complex molecules, particularly heterocyclic systems like the 2-pyrrolidinone core found in important anticonvulsant drugs. The established industrial synthesis of Levetiracetam from a related monochloro precursor provides a strong rationale for investigating this compound in similar synthetic strategies. The presence of the additional α-chloro group offers a valuable handle for the development of novel analogs and other complex drug candidates. Further research into the selective reactivity of the two chlorine atoms will undoubtedly unlock the full potential of this versatile reagent in medicinal chemistry and drug development.

References

  • Scribd. (n.d.). Levetiracetam Production Guide.
  • Pathy, K. (n.d.). Industrial process for preparation of Levetiracetam. ResearchGate.
  • Pathy, K. (n.d.). Industrial process for preparation of Levetiracetam. myExperiment.
  • Reddy, K. S., et al. (2008). An asymmetric synthesis of Levetiracetam. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 47B(8), 1218-1221.
  • ChemAnalyst. (2023, September 1). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing.
  • Docstoc. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis.
  • Clark, J. (2004). Nucleophilic substitution - halogenoalkanes and ammonia. Chemguide.
  • Moutevelis-Minakakis, P., Papavassilopoulou, E., & Mavromoustakos, T. (2013). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 18(1), 50–73.
  • LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Ammonia. Chemistry LibreTexts.
  • Nardi, R., et al. (1991). Catalytic action of L-2-halo acid dehalogenase on long-chain L-2-haloalkanoic acids in organic solvents. Biotechnology and Bioengineering, 38(9), 1114-1117.
  • Pharma Innovation. (n.d.). Other Pharmaceutical Intermediates.
  • Moutevelis-Minakakis, P., Papavassilopoulou, E., & Mavromoustakos, T. (2013). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 18(1), 50-73.
  • Ahmad, S., et al. (2006). Chiral pyrrolidine derivatives, and methods for preparing compounds thereof. (U.S. Patent No. 2006/0025468 A1). U.S.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Chemistry Stack Exchange. (2021, June 4). What is the product of reaction between haloalkane and ammonia at different stoichiometries?.
  • Yamazaki, S., et al. (2014). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry, 12(3), 433-443.
  • Moustafa, A. H., et al. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. Molecular Diversity, 26(1), 229-238.
  • Pokrovsky, M. A., et al. (2023).
  • Li, Y., et al. (2024). Synthesis of 2,4-Dicyanoalkylated Benzoxazines through the Radical-Mediated Cascade Cyclization of Isocyanides with AIBN under Metal- and Additive-Free Conditions. The Journal of Organic Chemistry, 89(6), 3586-3596.

Sources

Experimental procedure for the reaction of 2,4-Dichlorobutanoic acid with amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of N-Substituted 4-Chloro-2-pyrrolidinones via Controlled Cyclization of 2,4-Dichlorobutanoic Acid with Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrrolidinone Scaffold

The 2-pyrrolidinone ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous pharmaceuticals, including nootropics like Piracetam and anticonvulsants.[1] Its value lies in its conformational rigidity, metabolic stability, and its capacity to present substituents in a well-defined three-dimensional space, enabling precise interactions with biological targets.

This application note provides a comprehensive experimental protocol for the synthesis of N-substituted 4-chloro-2-pyrrolidinones. The described methodology involves the reaction of this compound with various primary amines. This pathway offers a direct and efficient route to functionalized lactams that can serve as versatile intermediates for further chemical elaboration in drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and discuss critical parameters for process optimization and safety.

Reaction Mechanism and Guiding Principles

The conversion of this compound and a primary amine (R-NH₂) into an N-substituted 4-chloro-2-pyrrolidinone is a two-stage process involving an initial amidation followed by a regioselective intramolecular nucleophilic substitution.

Stage 1: Amide Bond Formation The reaction commences with the formation of an amide bond between the carboxylic acid moiety of this compound and the primary amine. This step typically requires an activating agent (e.g., a carbodiimide like EDC) or conversion of the carboxylic acid to a more reactive species like an acid chloride (e.g., using thionyl chloride, SOCl₂) to facilitate the reaction under mild conditions.

Stage 2: Intramolecular Sₙ2 Cyclization Following amidation, the newly formed N-substituted 2,4-dichlorobutanamide intermediate undergoes an intramolecular cyclization. The nitrogen atom of the amide, acting as a nucleophile, attacks one of the two electrophilic carbon centers bearing a chlorine atom.

  • Regioselectivity: The reaction demonstrates high regioselectivity. The nucleophilic attack preferentially occurs at the C4 position over the C2 position. This is because the C4 carbon is part of a primary alkyl chloride, which is less sterically hindered and thus more susceptible to an Sₙ2 attack compared to the C2 carbon, a secondary alkyl chloride.[2] This selective intramolecular Sₙ2 reaction displaces the chloride ion at the C4 position, leading to the formation of the stable, five-membered 4-chloro-2-pyrrolidinone ring.[3] A non-nucleophilic base is required to neutralize the HCl generated during the cyclization.

The overall transformation can be visualized as follows:

G cluster_0 Stage 1: Amidation cluster_1 Stage 2: Intramolecular Sₙ2 Cyclization 2,4-Dichlorobutanoic_Acid This compound Intermediate N-Substituted 2,4-Dichlorobutanamide 2,4-Dichlorobutanoic_Acid->Intermediate + R-NH₂ (Activation) Amine Primary Amine (R-NH₂) Amine->Intermediate Intermediate_2 N-Substituted 2,4-Dichlorobutanamide Product N-Substituted 4-Chloro-2-pyrrolidinone Intermediate_2->Product Base (e.g., NaH, K₂CO₃)

Caption: Reaction pathway from starting materials to the final pyrrolidinone product.

Experimental Protocol

This protocol details the synthesis of N-benzyl-4-chloro-2-pyrrolidinone as a representative example. The principles can be adapted for other primary amines.

3.1. Materials and Equipment

  • Reagents: this compound, Thionyl chloride (SOCl₂), Benzylamine, Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), Anhydrous Sodium Sulfate (Na₂SO₄), Dichloromethane (DCM, anhydrous), Ethyl acetate, Hexanes.

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, reflux condenser, dropping funnel, ice bath, rotary evaporator, separatory funnel, glassware for column chromatography, TLC plates (silica gel), fume hood.

3.2. Reagent Parameters

The following table outlines the quantities for a typical lab-scale synthesis.

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
This compound157.0010.01.57 gStarting Material
Thionyl chloride (SOCl₂)118.9712.00.87 mLActivating Agent
Benzylamine107.1510.01.09 mLNucleophile
Triethylamine (TEA)101.1922.03.06 mLBase
Dichloromethane (DCM)--50 mLSolvent

3.3. Step-by-Step Synthesis Procedure

This entire procedure must be conducted in a well-ventilated fume hood.

Part A: Formation of 2,4-Dichlorobutanoyl Chloride

  • Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.57 g, 10.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous dichloromethane (DCM) to the flask.

  • Activation: Carefully add thionyl chloride (0.87 mL, 12.0 mmol) dropwise to the stirred solution at room temperature.

    • Rationale: Thionyl chloride converts the carboxylic acid to the more reactive acid chloride, facilitating the subsequent amidation. An excess is used to ensure complete conversion.

  • Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Removal of Excess Reagent: Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2,4-dichlorobutanoyl chloride is obtained as an oil and used immediately in the next step.

Part B: Amidation and Cyclization

  • Dissolution: Dissolve the crude 2,4-dichlorobutanoyl chloride in 30 mL of anhydrous DCM and cool the flask in an ice bath (0°C).

  • Amine Addition: In a separate flask, prepare a solution of benzylamine (1.09 mL, 10.0 mmol) and triethylamine (3.06 mL, 22.0 mmol) in 10 mL of anhydrous DCM.

  • Controlled Reaction: Add the benzylamine/triethylamine solution dropwise to the stirred acid chloride solution at 0°C over 20 minutes using a dropping funnel.

    • Rationale: Triethylamine acts as a base to neutralize the HCl generated during both the amidation and the subsequent cyclization step.[4][5] Two equivalents are used for this purpose. A slow, cold addition prevents unwanted side reactions.

  • Cyclization: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.

    • Rationale: Stirring overnight allows the intramolecular Sₙ2 cyclization to proceed to completion.

3.4. Work-up and Purification

  • Quenching: Quench the reaction by slowly adding 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 30 mL of 1M HCl, 30 mL of water, and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-benzyl-4-chloro-2-pyrrolidinone.

Characterization of the Product

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the structure by identifying characteristic proton signals and their couplings.

  • ¹³C NMR: To verify the number and type of carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1680 cm⁻¹).

Process Optimization and Considerations

  • Choice of Base: While triethylamine is effective, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used after the amidation step to facilitate a more rapid cyclization, though this requires more stringent anhydrous conditions.

  • Amine Nucleophilicity: The reactivity of the primary amine will influence reaction times. Electron-rich alkylamines will react more readily than electron-deficient anilines.

  • Solvent: Aprotic polar solvents like DMF or acetonitrile can also be used and may accelerate the Sₙ2 cyclization step.[6]

  • Temperature: While the reaction proceeds well at room temperature, gentle heating (40-50°C) can be employed to accelerate the cyclization for less reactive substrates, but may also increase the formation of side products.

  • Side Reactions: The primary side reaction is the intermolecular reaction of a second amine molecule with the intermediate, leading to diamine products. Using a slight excess of the acid chloride or ensuring slow amine addition can minimize this.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9]

  • Fume Hood: this compound, and especially thionyl chloride, are corrosive and toxic. All operations must be performed in a certified chemical fume hood.[10]

  • Thionyl Chloride: Reacts violently with water. Ensure all glassware is dry and use anhydrous solvents.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[7]

G start Start: Assemble Dry Glassware in Fume Hood reagents Add this compound & Anhydrous DCM start->reagents activation Dropwise Addition of SOCl₂ at Room Temperature reagents->activation reflux Reflux for 2 hours activation->reflux evaporation Rotary Evaporation to Remove Excess SOCl₂ reflux->evaporation dissolve Dissolve Crude Acid Chloride in Anhydrous DCM, Cool to 0°C evaporation->dissolve addition Dropwise Addition of Amine/TEA solution at 0°C dissolve->addition amine_prep Prepare Solution of Amine and TEA amine_prep->addition cyclization Stir at Room Temperature for 16 hours addition->cyclization workup Aqueous Work-up (NaHCO₃, HCl, Brine) cyclization->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS, IR) purification->analysis end End: Pure Product analysis->end

Caption: Experimental workflow for the synthesis of N-substituted 4-chloro-2-pyrrolidinones.

References

  • Vertex AI Search, (2018). SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER.
  • Greenbook, (n.d.). SAFETY DATA SHEET 2,4-D / AMINE 4.
  • DIY Pest Control, (n.d.). 2, 4-D Amine Weed Killer Safety Data Sheet.
  • Rose Pest Solutions, (2015). SAFETY DATA SHEET Amine 400 2,4-D Weed Killer.
  • University of Calgary, (n.d.). Nucleophilic Substitution and Elimination of Alkyl Halides.
  • Loveland Products, Inc., (2016). SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER.
  • Chemguide, (n.d.). Multiple Nucleophilic Substitution - Halogenoalkanes and Ammonia.
  • Doc Brown's Chemistry, (n.d.). Nucleophilic Substitution Mechanism Reaction of Ammonia Amines with Halogenoalkanes.
  • Save My Exams, (2024). Nucleophilic Substitution | AQA A Level Chemistry Revision Notes.
  • BenchChem, (2025). Synthesis of N-Substituted Pyrrolidines via Reaction of 1,4-Dichlorobutane with Primary Amines: Application Notes and Protocols.
  • Master Organic Chemistry, (2012). Introduction to Nucleophilic Substitution Reactions.
  • Organic Chemistry Portal, (n.d.). Synthesis of pyrrolidines.
  • Molecules, (2010). Synthesis of New Optically Active 2-Pyrrolidinones.
  • Acta Crystallographica Section E, (2008). 4-Chloro-3-fluoro-2-methylaniline–pyrrolidine-2,5-dione (1/1).

Sources

Application Notes and Protocols for the Biocatalytic Synthesis of Enantiopure 2,4-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Purity in Drug Development

Enantiopure compounds are critical building blocks in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. 2,4-Dichlorobutanoic acid, a chiral haloalkanoic acid, represents a valuable synthon for the synthesis of various biologically active molecules. The precise spatial arrangement of its substituents makes it an attractive precursor for introducing chirality into larger, more complex drug candidates. However, conventional chemical synthesis often yields a racemic mixture (an equal mixture of both enantiomers), necessitating a resolution step to isolate the desired enantiomer. Biocatalysis offers an elegant and environmentally benign alternative to traditional chemical resolution methods, providing high enantioselectivity under mild reaction conditions.

This application note provides a detailed guide to the enzymatic kinetic resolution of racemic this compound using a stereoselective L-2-haloacid dehalogenase. This method leverages the enzyme's ability to selectively catalyze the hydrolysis of one enantiomer, allowing for the separation and isolation of the other in high enantiomeric purity.

Principle of the Method: Enantioselective Kinetic Resolution with L-2-Haloacid Dehalogenase

The core of this protocol is the kinetic resolution of racemic this compound using an L-2-haloacid dehalogenase (L-DEX). These enzymes exhibit a high degree of stereospecificity, selectively acting on the L-enantiomer of 2-haloalkanoic acids.[1][2][3] The enzyme catalyzes the hydrolytic cleavage of the carbon-chlorine bond at the C-2 position of the L-enantiomer, yielding D-2-hydroxy-4-chlorobutanoic acid and a chloride ion. The D-enantiomer of this compound is not recognized by the enzyme and remains unreacted in the mixture.

This enantioselective conversion allows for the separation of the unreacted D-2,4-dichlorobutanoic acid from the product, D-2-hydroxy-4-chlorobutanoic acid, at approximately 50% conversion, achieving a theoretical maximum yield of 50% for the desired enantiopure substrate with high enantiomeric excess (ee).

Kinetic Resolution Mechanism racemate Racemic this compound (L- and D-enantiomers) enzyme L-2-Haloacid Dehalogenase (L-DEX) racemate->enzyme Substrate separation Purification Step (e.g., Extraction) racemate->separation Unreacted D-enantiomer product D-2-Hydroxy-4-chlorobutanoic Acid enzyme->product Catalyzes conversion of L-enantiomer product->separation unreacted Enantiopure D-2,4-Dichlorobutanoic Acid separation->unreacted

Figure 1: Conceptual diagram of the kinetic resolution of racemic this compound.

Materials and Reagents

  • Enzyme: Recombinant L-2-haloacid dehalogenase from Rhizobium sp. (lyophilized powder, specific activity ≥ 50 U/mg). Note: Other L-specific dehalogenases may also be suitable.[2][3][4]

  • Substrate: Racemic this compound (≥98% purity).

  • Buffer: 100 mM Tris-HCl buffer, pH 9.0.

  • Reaction Termination Reagent: 2 M Hydrochloric acid (HCl).

  • Extraction Solvents: Ethyl acetate, Diethyl ether (HPLC grade).

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).

  • Derivatization Reagent (for GC analysis): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • GC Vials and Inserts.

  • Standard laboratory glassware and equipment.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound

This protocol details the enzymatic reaction to selectively convert one enantiomer of the racemic substrate.

  • Enzyme Solution Preparation: Prepare a 1 mg/mL stock solution of L-2-haloacid dehalogenase in 100 mM Tris-HCl buffer (pH 9.0). Keep the solution on ice.

  • Substrate Solution Preparation: Prepare a 100 mM solution of racemic this compound in 100 mM Tris-HCl buffer (pH 9.0). Gently warm if necessary to fully dissolve the substrate.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, combine 50 mL of the 100 mM substrate solution with 44 mL of 100 mM Tris-HCl buffer (pH 9.0).

    • Equilibrate the solution to 30°C with gentle stirring.

  • Initiation of Reaction:

    • Initiate the reaction by adding 1 mL of the 1 mg/mL enzyme solution to the reaction mixture.

    • Start a timer immediately upon addition of the enzyme.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking aliquots (e.g., 100 µL) at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Immediately quench the reaction in the aliquot by adding 10 µL of 2 M HCl.

    • Analyze the aliquots for enantiomeric excess and substrate conversion using the analytical protocol below (Protocol 2).

  • Reaction Termination:

    • When the reaction reaches approximately 50% conversion (typically within 8-24 hours), terminate the entire reaction by acidifying the bulk solution to pH 2.0 with 2 M HCl.

Protocol 2: Chiral Gas Chromatography (GC) Analysis for Enantiomeric Excess Determination

This protocol describes the derivatization and analysis of samples to determine the enantiomeric excess (ee) of this compound.

  • Sample Preparation:

    • To a 100 µL quenched aliquot from the reaction, add 500 µL of ethyl acetate and vortex vigorously for 1 minute.

    • Centrifuge for 2 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean vial.

    • Dry the organic extract over a small amount of anhydrous sodium sulfate.

  • Derivatization:

    • Transfer 100 µL of the dried organic extract to a GC vial insert.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS to the dried residue.

    • Seal the vial and heat at 70°C for 30 minutes.

  • GC-FID Analysis:

    • Column: Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: 80°C for 2 min, ramp to 180°C at 5°C/min, hold for 5 min.

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 250°C.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Data Analysis:

    • Identify the peaks corresponding to the two derivatized enantiomers of this compound based on the retention times of a derivatized racemic standard.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Peak Area₁ - Peak Area₂) / (Peak Area₁ + Peak Area₂) ] x 100

Protocol 3: Purification of Enantiopure D-2,4-Dichlorobutanoic Acid

This protocol outlines the separation of the unreacted D-enantiomer from the product D-2-hydroxy-4-chlorobutanoic acid.

  • Initial Extraction:

    • Transfer the acidified reaction mixture (from Protocol 1, step 6) to a separatory funnel.

    • Extract the mixture three times with equal volumes of diethyl ether.

    • Combine the organic layers.

  • Separation of Acids:

    • Wash the combined organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The D-2,4-dichlorobutanoic acid and the D-2-hydroxy-4-chlorobutanoic acid will be deprotonated and move to the aqueous phase.

    • Separate the aqueous layer.

    • Carefully acidify the aqueous layer to pH 2.0 with 2 M HCl.

  • Final Extraction and Isolation:

    • Extract the acidified aqueous layer three times with equal volumes of ethyl acetate.

    • Combine the ethyl acetate layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the mixture of the two acids.

    • Note: Further purification by column chromatography on silica gel may be required to separate the D-2,4-dichlorobutanoic acid from the D-2-hydroxy-4-chlorobutanoic acid if baseline separation is not achieved by extraction.

Workflow Visualization

Experimental Workflow cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_purification Purification prep Prepare Substrate and Enzyme Solutions react Incubate at 30°C, pH 9.0 prep->react monitor Monitor by Chiral GC react->monitor terminate Terminate Reaction at ~50% Conversion monitor->terminate extract_aliquot Extract Aliquot monitor->extract_aliquot extract_bulk Bulk Extraction terminate->extract_bulk derivatize Derivatize with BSTFA extract_aliquot->derivatize gc_analysis Chiral GC-FID Analysis derivatize->gc_analysis calc_ee Calculate ee (%) gc_analysis->calc_ee ph_adjust pH Adjustment and Separation extract_bulk->ph_adjust isolate Isolate Product ph_adjust->isolate

Figure 2: Step-by-step experimental workflow for the biocatalytic synthesis of enantiopure this compound.

Expected Results and Data

The kinetic resolution is expected to yield D-2,4-dichlorobutanoic acid with high enantiomeric excess. The following table summarizes typical results that can be anticipated from this protocol.

ParameterExpected ValueNotes
Reaction Time 8 - 24 hoursTime to reach ~50% conversion.
Conversion ~50%Optimal for achieving high ee of the remaining substrate.
Yield of D-2,4-dichlorobutanoic acid 45 - 50%Based on the initial amount of racemic substrate.
Enantiomeric Excess (ee) of D-2,4-dichlorobutanoic acid >98%Dependent on the enantioselectivity of the enzyme.
Enantiomeric Excess (ee) of D-2-hydroxy-4-chlorobutanoic acid >98%The product of the enzymatic reaction.

Troubleshooting

  • Low Conversion Rate:

    • Cause: Inactive enzyme, incorrect pH or temperature.

    • Solution: Verify the activity of the enzyme. Ensure the pH of the buffer is correctly adjusted and the reaction temperature is maintained at 30°C.

  • Low Enantiomeric Excess:

    • Cause: Reaction proceeded significantly beyond 50% conversion; poor enzyme enantioselectivity.

    • Solution: Monitor the reaction more frequently and terminate it closer to 50% conversion. Consider screening other L-2-haloacid dehalogenases.

  • Poor Peak Resolution in GC:

    • Cause: Incomplete derivatization, suboptimal GC conditions.

    • Solution: Ensure the sample is completely dry before adding the derivatization reagent. Optimize the GC oven temperature ramp and carrier gas flow rate.

Conclusion

This application note provides a comprehensive and robust protocol for the biocatalytic synthesis of enantiopure D-2,4-dichlorobutanoic acid via kinetic resolution. The use of an L-2-haloacid dehalogenase offers a highly selective and environmentally friendly method for producing this valuable chiral building block. The detailed protocols for the enzymatic reaction, chiral GC analysis, and product purification provide researchers with a solid foundation for implementing this methodology in their synthetic workflows.

References

  • Wang, Y., Xiang, Q., Zhou, Q., Xu, J., & Pei, D. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. Frontiers in Microbiology, 12, 758886. [Link]
  • Adamu, A., Huyop, F., & Wahab, R. A. (2016). l-2-Haloacid dehalogenase (DehL) from Rhizobium sp. RC1. SpringerPlus, 5(1), 695. [Link]
  • Wang, Y., Xiang, Q., Zhou, Q., Xu, J., & Pei, D. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. Frontiers in Microbiology, 12, 758886. [Link]
  • Kurihara, T., & Esaki, N. (2008). Bacterial 2-haloacid dehalogenases: structures and reaction mechanisms. Journal of bioscience and bioengineering, 105(2), 79-87. [Link]
  • Adamu, A., Shamsir, M. S., Wahab, R. A., Parvizpour, S., & Huyop, F. (2019). Insights into the stereospecificity of the d-specific dehalogenase from Rhizobium sp. RC1 toward d- and l-2-chloropropionate. Journal of Molecular Graphics and Modelling, 92, 131-139. [Link]
  • Nardi-Dei, V., Kurihara, T., Okamura, T., Soda, K., & Esaki, N. (1994). Reaction Mechanism of L-2-Haloacid Dehalogenase of Pseudomonas sp. YL. Journal of Biological Chemistry, 269(45), 28109-28114. [Link]
  • Nardi-Dei, V., Park, C., Kurihara, T., Soda, K., & Esaki, N. (1999). DL-2-Haloacid dehalogenase from Pseudomonas sp. 113 is a new class of dehalogenase catalyzing hydrolytic dehalogenation not involving enzyme-substrate ester intermediate. The Journal of biological chemistry, 274(30), 20977–20981. [Link]
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
  • Sousa, M., Castanheira, L., Ribeiro, C., & Tiritan, M. E. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules (Basel, Switzerland), 23(2), 262. [Link]
  • Janssen, D. B. (2004). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications.
  • Morrison, C. (2016). Contemporary Analysis of Chiral Molecules. LCGC Europe, 29(10), 562-571. [Link]
  • PubChem. (n.d.). This compound.

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2,4-Dichlorobutanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a highly selective and sensitive method for the quantification of 2,4-Dichlorobutanoic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol details a straightforward protein precipitation extraction procedure and optimized chromatographic and mass spectrometric conditions. The method has been validated according to the general principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification.[1][2][3] This robust and reliable method is suitable for use in preclinical and clinical studies requiring the monitoring of this compound levels.

Introduction

This compound is a halogenated carboxylic acid of interest in various fields, including as a potential metabolite or impurity in drug development and as an environmental contaminant. Accurate and reliable quantification of this compound in biological matrices is crucial for toxicokinetic and pharmacokinetic studies. This document provides a comprehensive guide for the development and validation of a robust LC-MS/MS method for the determination of this compound in human plasma. The principles of this method are grounded in established bioanalytical guidelines to ensure data integrity and reliability.[4][5][6]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for methodical method development.

PropertyValueSource
Molecular FormulaC4H6Cl2O2[7]
Molecular Weight156.99 g/mol [7]
XLogP31.4[7]

Experimental Design and Rationale

Internal Standard Selection

The use of a suitable internal standard (IS) is paramount for correcting for variability in sample preparation and instrument response. An ideal IS is a stable, isotopically labeled version of the analyte. In the absence of a commercially available labeled this compound, a close structural analog, 2,2-Dichlorobutanoic acid, is selected. Its similar chemical properties and chromatographic behavior ensure consistent performance during extraction and analysis, while its different mass allows for unambiguous detection.[8][9]

Sample Preparation Strategy: Protein Precipitation

For the extraction of a small, polar molecule like this compound from a complex matrix such as plasma, protein precipitation is a simple, rapid, and effective technique. Acetonitrile is chosen as the precipitation solvent due to its efficiency in denaturing plasma proteins and its compatibility with reversed-phase liquid chromatography mobile phases. This approach minimizes sample handling steps and reduces the potential for analyte loss.

G plasma 100 µL Human Plasma is Add 20 µL Internal Standard (2,2-Dichlorobutanoic acid) plasma->is precip Add 400 µL Acetonitrile is->precip vortex Vortex Mix (1 min) precip->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject

Figure 1: Sample Preparation Workflow.
Chromatographic Method Development

The goal of the chromatographic separation is to resolve this compound from endogenous plasma components to minimize matrix effects and ensure accurate quantification. A C18 reversed-phase column is selected for its versatility in retaining small polar molecules. A gradient elution with an acidic mobile phase (formic acid in water and acetonitrile) is employed. The acidic conditions protonate the carboxylic acid group, enhancing its retention on the nonpolar stationary phase and improving peak shape.

Mass Spectrometry Method Development

Electrospray ionization (ESI) in negative ion mode is chosen for the analysis of this compound, as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. The precursor ion ([M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio for the analyte.

G infusion Direct Infusion of Analyte and IS to Optimize Ionization precursor Select [M-H]⁻ Precursor Ions infusion->precursor product_scan Perform Product Ion Scans to Identify Fragments precursor->product_scan optimize_ce Optimize Collision Energy (CE) for Key Transitions product_scan->optimize_ce mrm Finalize MRM Transitions optimize_ce->mrm

Figure 2: MS/MS Method Development Workflow.

Detailed Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • 2,2-Dichlorobutanoic acid (Internal Standard, ≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (sourced from a reputable supplier)

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and 2,2-Dichlorobutanoic acid in 10 mL of acetonitrile, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile/water.

  • Calibration Standards and Quality Control Samples: Spike the appropriate working standard solutions into blank human plasma to prepare calibration standards and quality control (QC) samples at the desired concentrations.

Sample Preparation Protocol
  • To 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 1 µg/mL 2,2-Dichlorobutanoic acid in 50:50 acetonitrile/water).

  • Add 400 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS System and Conditions
Parameter Condition
LC System High-performance liquid chromatography system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 500°C
MRM Transitions See Table below
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound155.0109.015
2,2-Dichlorobutanoic acid (IS)155.0111.012

Method Validation

The developed method was validated in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[2]

G selectivity Selectivity & Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ stability Stability validation Method Validation validation->selectivity validation->linearity validation->accuracy validation->precision validation->lod_loq validation->stability

Figure 3: Key Parameters of Method Validation.
Linearity and Range

The linearity of the method was assessed by analyzing calibration standards at eight concentration levels ranging from 1 ng/mL to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was applied.

Parameter Result
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy of Back-calculated Concentrations Within ±15% of nominal values (±20% at LLOQ)
Accuracy and Precision

Accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, Low, Mid, and High) in five replicates on three separate days.

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Bias)
LLOQ1< 10< 12± 8
Low3< 8< 10± 5
Mid100< 5< 7± 3
High800< 6< 8± 4
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

The LLOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision (within 20%). The LOD was determined as the concentration at which the signal-to-noise ratio was greater than 3.

Parameter Value
LLOQ 1 ng/mL
LOD 0.3 ng/mL
Selectivity and Matrix Effect

Selectivity was assessed by analyzing blank plasma samples from six different sources to check for interferences at the retention times of the analyte and IS. The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked samples to that of a pure solution at the same concentration. The matrix factor was consistently between 0.95 and 1.05, indicating minimal ion suppression or enhancement.

Stability

The stability of this compound in human plasma was evaluated under various conditions to ensure the integrity of the samples during handling and storage.

Stability Condition Duration Result
Bench-top 4 hours at room temperatureStable (<10% deviation)
Autosampler 24 hours at 4°CStable (<10% deviation)
Freeze-thaw 3 cyclesStable (<15% deviation)
Long-term 30 days at -80°CStable (<15% deviation)

Conclusion

This application note presents a detailed, robust, and validated LC-MS/MS method for the quantification of this compound in human plasma. The method is highly sensitive, selective, and demonstrates excellent performance in terms of linearity, accuracy, and precision. The simple and rapid sample preparation procedure, combined with a short chromatographic run time, makes this method suitable for high-throughput analysis in a regulated bioanalytical laboratory setting.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][1][4]
  • International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][2]
  • U.S. Food and Drug Administration. (2018).
  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
  • Slideshare. (n.d.). Bioanalytical method validation emea.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12647097, this compound.
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17290, 2,2-Dichlorobutanoic acid.

Sources

Application Notes and Protocols for Microbial Degradation Studies of 2,4-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Significance and Microbial Remediation Potential of 2,4-Dichlorobutanoic Acid

This compound (2,4-DCBA) is a halogenated aliphatic carboxylic acid. Compounds of this class can enter the environment as industrial byproducts or degradation intermediates of more complex xenobiotics. Due to the presence of chlorine atoms, such molecules can be persistent and pose toxicological risks. Microbial degradation offers a cost-effective and environmentally sound approach to remediate sites contaminated with these compounds. The key to this process lies in the ability of certain microorganisms to enzymatically cleave the carbon-halogen bond, a critical first step in detoxification and mineralization.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on initiating and conducting studies into the microbial degradation of this compound. While specific literature on the biodegradation of 2,4-DCBA is scarce, the protocols and theoretical framework presented herein are based on established principles of microbial metabolism of chlorinated aliphatic compounds and haloalkanoic acids.[1][2]

Proposed Microbial Degradation Pathway of this compound

The microbial catabolism of this compound is hypothesized to proceed via sequential dehalogenation and subsequent entry into central metabolic pathways. The initial and most critical step is the cleavage of the carbon-chlorine bonds, which is typically catalyzed by a class of enzymes known as dehalogenases.[2]

Key Enzymes: Haloacid Dehalogenases

The primary enzymes anticipated to be involved in the degradation of 2,4-DCBA are haloacid dehalogenases (EC 3.8.1.x) . These enzymes catalyze the hydrolytic cleavage of a carbon-halogen bond in haloalkanoic acids, replacing the halogen with a hydroxyl group.[2][3] Based on the position of the chlorine atoms in 2,4-DCBA, two types of dehalogenation steps are proposed:

  • α-Dehalogenation: Removal of the chlorine atom at the C-2 position.

  • β-Dehalogenation: Removal of the chlorine atom at the C-4 position, which may occur after the initial dehalogenation at the alpha position.

The order of these dehalogenation events can vary depending on the substrate specificity of the enzymes produced by the degrading microorganism. A plausible pathway is the initial removal of the α-chlorine, followed by the removal of the second chlorine atom.

Proposed Catabolic Pathway for this compound

Degradation of this compound cluster_pathway Proposed Degradation Pathway 2_4_DCBA This compound 4_Chloro_2_hydroxy 4-Chloro-2-hydroxybutanoic Acid 2_4_DCBA->4_Chloro_2_hydroxy Haloacid Dehalogenase (α-dehalogenation) + H₂O, - Cl⁻, - H⁺ 2_4_Dihydroxy 2,4-Dihydroxybutanoic Acid 4_Chloro_2_hydroxy->2_4_Dihydroxy Dehalogenase (β- or γ-dehalogenation) + H₂O, - Cl⁻, - H⁺ Central_Metabolism Central Metabolism (e.g., β-oxidation) 2_4_Dihydroxy->Central_Metabolism Hydroxyacid Dehydrogenases & other enzymes

Caption: Proposed microbial degradation pathway of this compound.

Experimental Protocols

This section details the methodologies for the enrichment, isolation, and characterization of microorganisms capable of degrading this compound, as well as the procedures for conducting degradation studies.

Protocol 1: Enrichment and Isolation of 2,4-DCBA-Degrading Microorganisms

The rationale behind this protocol is to selectively cultivate microorganisms from an environmental sample that can utilize 2,4-DCBA as a sole source of carbon and energy.

Materials:

  • Environmental sample (e.g., soil or water from a contaminated site).

  • Basal Salt Medium (BSM), pH 7.0.

  • This compound (as a filter-sterilized stock solution).

  • Sterile culture flasks and petri dishes.

  • Shaking incubator.

  • Agar.

Procedure:

  • Enrichment Culture Setup:

    • Prepare BSM. A typical composition per liter of distilled water is: K₂HPO₄ (1.5 g), KH₂PO₄ (0.5 g), (NH₄)₂SO₄ (1.0 g), MgSO₄·7H₂O (0.2 g), and 1 ml of trace element solution.

    • Dispense 100 ml of BSM into 250 ml Erlenmeyer flasks.

    • Inoculate each flask with 1-5 g of soil or 5-10 ml of water from the chosen site.

    • Add 2,4-DCBA to a final concentration of 50-100 mg/L. This concentration is a starting point and may need to be adjusted based on the potential toxicity of the compound.

    • Incubate the flasks at 25-30°C on a rotary shaker at 150 rpm.

  • Sub-culturing:

    • After 1-2 weeks, or once turbidity is observed, transfer 5-10 ml of the enrichment culture to a fresh flask of BSM containing 2,4-DCBA.

    • Repeat this sub-culturing step at least 3-4 times to enrich for the desired microorganisms.

  • Isolation of Pure Cultures:

    • Prepare BSM agar plates containing 2,4-DCBA (100 mg/L) as the sole carbon source.

    • Perform serial dilutions of the final enrichment culture and plate onto the BSM agar plates.

    • Incubate the plates at 25-30°C until distinct colonies appear.

    • Pick individual colonies and re-streak onto fresh BSM agar plates with 2,4-DCBA to ensure purity.

  • Verification of Degrading Ability:

    • Inoculate pure isolates into liquid BSM with 2,4-DCBA as the sole carbon source.

    • Monitor for growth (e.g., by measuring optical density at 600 nm) and the disappearance of 2,4-DCBA over time using the analytical methods described below.

Experimental Workflow for Isolation of Degrading Microbes

Isolation Workflow cluster_workflow Isolation and Verification Workflow Sample Environmental Sample (Soil/Water) Enrichment Enrichment in BSM + 2,4-DCBA Sample->Enrichment Subculture Serial Sub-culturing Enrichment->Subculture Isolation Plating on BSM-Agar + 2,4-DCBA Subculture->Isolation Pure_Culture Pure Colony Isolation Isolation->Pure_Culture Verification Degradation Assay in Liquid Culture Pure_Culture->Verification Analysis Growth & 2,4-DCBA Quantification (HPLC/GC-MS) Verification->Analysis

Caption: Workflow for the enrichment and isolation of 2,4-DCBA degrading bacteria.

Protocol 2: Batch Degradation Studies

This protocol is designed to quantify the degradation rate of 2,4-DCBA by a pure microbial culture and to identify potential metabolic intermediates.

Materials:

  • Pure culture of a 2,4-DCBA-degrading microorganism.

  • BSM.

  • This compound.

  • Sterile serum bottles or flasks with Teflon-lined caps.

  • Shaking incubator.

  • Analytical instrumentation (HPLC or GC-MS).

Procedure:

  • Inoculum Preparation:

    • Grow the isolated strain in a suitable rich medium (e.g., Nutrient Broth) to obtain sufficient biomass.

    • Harvest the cells by centrifugation, wash twice with sterile BSM to remove residual medium, and resuspend in BSM to a desired optical density (e.g., OD₆₀₀ of 1.0).

  • Batch Reactor Setup:

    • In sterile serum bottles, add BSM and 2,4-DCBA to a final concentration of 50-100 mg/L.

    • Inoculate the bottles with the prepared cell suspension to a starting OD₆₀₀ of 0.05-0.1.

    • Prepare control bottles:

      • Abiotic control: BSM with 2,4-DCBA, but no inoculum.

      • Biotic control (no substrate): BSM with inoculum, but no 2,4-DCBA.

    • Incubate all bottles under the same conditions as the enrichment (e.g., 30°C, 150 rpm).

  • Sampling and Analysis:

    • At regular time intervals, withdraw samples from each bottle for analysis.

    • For each sample, measure:

      • Bacterial growth (OD₆₀₀).

      • Concentration of 2,4-DCBA.

      • Concentration of potential metabolites.

      • Chloride ion concentration (as an indicator of dehalogenation).

Protocol 3: Analytical Methods for Quantification

Accurate quantification of 2,4-DCBA and its metabolites is crucial for degradation studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

A. HPLC Method

  • Rationale: HPLC is a robust method for analyzing non-volatile, polar compounds like short-chain carboxylic acids.[4][5][6][7]

  • Sample Preparation: Centrifuge the culture sample to remove cells. The supernatant can often be directly injected or may require filtration.

  • Instrumentation and Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: An isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., dilute phosphoric or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[4]

    • Detector: UV detector set at a low wavelength (e.g., 210 nm) to detect the carboxyl group.[7] A mass spectrometer (LC-MS) can provide higher specificity and aid in metabolite identification.[5]

B. GC-MS Method

  • Rationale: GC-MS offers high sensitivity and specificity, and is particularly useful for identifying unknown metabolites through mass spectral libraries. Carboxylic acids require derivatization to increase their volatility for GC analysis.[8][9]

  • Sample Preparation and Derivatization:

    • Acidify the cell-free supernatant to protonate the carboxylic acid.

    • Extract the 2,4-DCBA and its metabolites into an organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent and derivatize the residue. A common method is methylation to form the corresponding methyl esters.[8]

  • Instrumentation and Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection: Splitless mode for trace analysis.

    • MS Detection: Electron impact (EI) ionization and scanning in full-scan mode for metabolite identification or selected ion monitoring (SIM) for quantification.

ParameterHPLC-UV MethodGC-MS (with derivatization) Method
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Sample Prep Minimal (filtration/centrifugation)Requires extraction and derivatization
Sensitivity ModerateHigh
Selectivity Moderate to High (with MS)Very High
Metabolite ID Possible with LC-MSExcellent with MS library matching

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls. The abiotic control ensures that the observed disappearance of 2,4-DCBA is due to biological activity and not physical or chemical processes. The biotic control without the substrate confirms that bacterial growth is dependent on the presence of 2,4-DCBA. Furthermore, a stoichiometric release of chloride ions corresponding to the amount of degraded 2,4-DCBA would provide strong evidence for the proposed dehalogenation mechanism.

Conclusion

The study of the microbial degradation of this compound is an important area of research with implications for environmental bioremediation. Although direct precedents are limited, the application of established methodologies for isolating and characterizing bacteria that degrade halogenated aliphatic acids, as detailed in these notes, provides a robust framework for advancing our understanding. The proposed degradation pathway, centered on the action of haloacid dehalogenases, offers a testable hypothesis for researchers in the field. Careful application of the described protocols, coupled with rigorous analytical chemistry, will enable the elucidation of the metabolic fate of this compound and the discovery of novel biocatalysts for environmental cleanup.

References

  • SIELC Technologies. (n.d.). Separation of Butanoic acid, 4-chloro-4-oxo-, methyl ester on Newcrom R1 HPLC column.
  • Hecht, V. L., et al. (2020). Transformation of short-chain chlorinated paraffins by the bacterial haloalkane dehalogenase LinB - Formation of mono- and di-hydroxylated metabolites. Chemosphere, 262, 128288.
  • Fetzner, S., & Lingens, F. (1994). Bacterial dehalogenases: biochemistry, genetics, and biotechnological applications. Microbiological reviews, 58(4), 641–685.
  • Heidarrezaei, M., et al. (2014). Degradation of dichloroacetic acid using marine bacteria. Jurnal Teknologi, 70(4).
  • Wang, W., et al. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. Frontiers in Bioengineering and Biotechnology, 9, 746479.
  • Yang, Y., et al. (2023). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega, 8(29), 26035–26044.
  • Zhang, J., et al. (2023). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. Toxics, 11(8), 698.
  • Hecht, V. L., et al. (2021). Transformation of short-chain chlorinated paraffins by the bacterial haloalkane dehalogenase LinB – Formation of mono- and di-hydroxylated metabolites. Chemosphere, 262, 128288.
  • Maltseva, O. V., et al. (1996). Degradation of 2,4-dichlorophenoxyacetic acid by haloalkaliphilic bacteria. Microbiology, 142(5), 1115-1122.
  • Paris, D. F., et al. (1984). Microbial Transformation of Esters of Chlorinated Carboxylic Acids. Applied and Environmental Microbiology, 47(1), 7-11.
  • Di Franca, M. L., et al. (2022). Enrichment of Aerobic and Anaerobic Hydrocarbon-Degrading Bacteria from Multicontaminated Marine Sediment in Mar Piccolo Site (Taranto, Italy). Microorganisms, 10(11), 2212.
  • Mehboob, F., et al. (2009). Microbial Degradation of Aliphatic and Aromatic Hydrocarbons with (Per)Chlorate as Electron Acceptor. In Microbial Degradation of Xenobiotics (pp. 935-951). Springer.
  • Fetzner, S. (1996). Biodegradation of chlorinated aliphatic compounds. Current Opinion in Biotechnology, 7(3), 295-300.
  • Semple, K. T., et al. (2017). Microbial degradation of 3-chloropropionic acid. Griffith University.
  • Ahmed, N., et al. (2013). DEGRADATION OF 2,4-DICHLOROPHENOXY ACETIC ACID IN SOIL BY BACTERIAL CONSORTIUM. International Journal of Biology and Biotechnology, 10(3), 395-400.
  • Kumar, A., et al. (2016). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Critical Reviews in Microbiology, 42(2), 194-208.
  • Waters Corporation. (2022). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • Lakshmi, S. K., & Sridevi, A. (2011). Enrichment and isolation of endosulfan-degrading microorganism from tropical acid soil. Applied Biochemistry and Biotechnology, 164(6), 847-856.
  • Shimadzu Corporation. (n.d.). Analytical Methods for Organic Acids.
  • Singh, A., & Lin, J. (2015). Enrichment, Isolation and Identification of Hydrocarbon Degrading Bacteria. International Journal of Current Microbiology and Applied Sciences, 4(6), 708-713.
  • Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Chloride Ion.
  • U.S. Environmental Protection Agency. (2012). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
  • Stibal, M., et al. (2015). Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. Applied and Environmental Microbiology, 81(10), 3251-3257.
  • Lee, M. R., et al. (2000). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Chromatography B: Biomedical Sciences and Applications, 744(2), 279-287.
  • Trivedi, M. K., et al. (2015). GC-MS spectrum of control 2,4-dichlorophenol. ResearchGate.
  • Rahman, M. M., et al. (2017). GC-MS analysis of some volatile constituents extracted from stem of Euphorbia tirucalli Linn. Archives of Orofacial Sciences, 12(1), 33-39.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dichlorobutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is grounded in mechanistic principles and practical, field-tested experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable route for synthesizing this compound?

A1: The most prevalent synthetic pathway begins with the ring-opening chlorination of γ-butyrolactone (GBL). This process typically involves two main stages: first, the conversion of GBL to 4-chlorobutyryl chloride using a chlorinating agent, and second, the selective α-chlorination of the resulting acid chloride, followed by hydrolysis to yield this compound. An alternative final step involves direct hydrolysis of 4-chlorobutyryl chloride to 4-chlorobutanoic acid, followed by α-chlorination. However, controlling the initial reaction to form the dichloroacyl chloride intermediate is often preferred for better regioselectivity.

Q2: Why is γ-butyrolactone the preferred starting material?

A2: γ-Butyrolactone is an ideal precursor due to its cost-effectiveness, stability, and the specific reactivity of its lactone ring.[1] The ring structure facilitates a clean opening reaction with chlorinating agents like thionyl chloride (SOCl₂) or phosgene to form a 4-chloro-substituted acyl chloride intermediate, setting the stage for subsequent α-chlorination.[2][3]

Q3: What are the primary impurities and side products I should be aware of?

A3: The main challenges in this synthesis are controlling the regioselectivity of chlorination and preventing over-chlorination. Key impurities include:

  • Positional Isomers: 3,4-Dichlorobutanoic acid and 2,2-Dichlorobutanoic acid may form depending on reaction conditions.[4][5]

  • Over-chlorinated Products: Trichlorinated butanoic acid species can arise if chlorination is not carefully controlled.

  • Residual Starting Material: Unreacted 4-chlorobutanoic acid or its acyl chloride precursor.

  • Polymerization Products: GBL can polymerize under certain acidic or basic conditions, although this is less common in the presence of strong chlorinating agents.[1]

Q4: What is the general mechanism for the ring-opening of γ-butyrolactone with thionyl chloride?

A4: The reaction proceeds via a nucleophilic acyl substitution mechanism. The carbonyl oxygen of GBL attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the cleavage of the C-O ester bond, driven by the attack of a chloride ion, to open the ring and form 4-chlorobutyryl chloride. Gaseous byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl) are evolved.[6] Catalysts are often used to enhance the reaction rate and yield.[3]

Troubleshooting Guide: Improving Yield and Purity

This section addresses specific issues encountered during the synthesis.

Problem 1: Low Conversion of γ-Butyrolactone (GBL)

  • Question: My reaction stalls, and I observe a significant amount of unreacted GBL in my crude product analysis. What are the likely causes and how can I fix this?

  • Answer: Low conversion is typically linked to insufficient reactivity of the chlorinating agent, inadequate temperature, or catalyst issues.

    • Causality: The ring-opening of GBL requires overcoming an activation energy barrier. Thionyl chloride (SOCl₂) is a common reagent, but its reactivity can be hampered by low temperatures or the absence of a suitable catalyst. Catalysts, such as N,N-dimethylformamide (DMF), zinc chloride (ZnCl₂), or specific phase-transfer catalysts, facilitate the reaction by activating the GBL or the chlorinating agent.[3]

    • Solutions:

      • Catalyst Addition: Introduce a catalytic amount of DMF or a Lewis acid like ZnCl₂. DMF forms a Vilsmeier-Haack type intermediate with SOCl₂, which is a more potent chlorinating agent.

      • Temperature Control: Gradually increase the reaction temperature. The reaction of GBL with SOCl₂ is often performed at elevated temperatures (e.g., 60-80 °C) to ensure a reasonable reaction rate. Monitor the reaction closely, as excessive heat can lead to side product formation.

      • Stoichiometry: Ensure a molar excess of the chlorinating agent. A common ratio is 1.2 to 1.5 equivalents of SOCl₂ per equivalent of GBL to drive the reaction to completion.[7]

      • Reagent Purity: Verify the purity of your thionyl chloride. It can degrade upon exposure to moisture, reducing its efficacy. Use freshly distilled or a newly opened bottle of high-purity reagent.

Problem 2: Poor Regioselectivity - Formation of 3,4-Dichlorobutanoic Acid

  • Question: My final product is contaminated with a significant amount of the 3,4-dichloro isomer. How can I improve the selectivity for α-chlorination (at the C2 position)?

  • Answer: The formation of the 3,4-dichloro isomer points to a radical-based or uncontrolled electrophilic chlorination mechanism. Achieving high α-selectivity requires conditions that favor the formation of an enol or enolate intermediate.

    • Causality: The α-position to a carbonyl group is acidic and can be deprotonated to form an enolate, which then attacks an electrophilic chlorine source. Standard Hell-Volhard-Zelinsky (HVZ) reaction conditions are ideal for this. This reaction involves converting the carboxylic acid to an acyl halide, which enolizes more readily, followed by reaction with a halogen.

    • Solutions:

      • Implement HVZ Conditions: After forming 4-chlorobutanoic acid (or its acyl chloride), introduce a catalytic amount of phosphorus trichloride (PCl₃) or phosphorus tribromide (PBr₃) along with chlorine (Cl₂). The PCl₃ converts the acid to the acyl chloride in situ, which then enolizes and reacts selectively at the α-position with Cl₂.

      • Use of SO₂Cl₂: Sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator (like AIBN or UV light) can lead to non-selective chlorination. For α-chlorination, it is better used under conditions that promote an ionic pathway, often with a Lewis acid catalyst, but control can be difficult. Sticking to classic HVZ conditions is often more reliable for this specific transformation.

      • Temperature Management: Keep the α-chlorination reaction temperature controlled. Runaway temperatures can favor radical pathways and reduce selectivity.

Problem 3: Difficulty in Product Isolation and Purification

  • Question: I'm struggling to isolate a pure sample of this compound from the reaction mixture. What purification strategies are most effective?

  • Answer: Purification is challenging due to the product's physical properties and the presence of structurally similar impurities. A multi-step approach is often necessary.

    • Causality: this compound is a liquid or low-melting solid at room temperature and has a relatively high boiling point.[8] Its isomers have very similar boiling points, making simple distillation ineffective for achieving high purity.

    • Solutions:

      • Initial Work-up: After the reaction, carefully quench any remaining chlorinating agents (e.g., by slowly adding to ice-water). The this compound can then be extracted into an organic solvent like dichloromethane or diethyl ether. Wash the organic layer with brine to remove water-soluble impurities.

      • Vacuum Distillation: While not perfect for isomer separation, vacuum distillation is crucial for removing lower-boiling starting materials and higher-boiling tars or polymerization products. Collect fractions carefully and analyze them by GC-MS or NMR.

      • Crystallization/Salt Formation: For achieving the highest purity, consider converting the crude acid into a solid derivative, such as a salt with a chiral amine (e.g., α-methylbenzylamine).[9] This salt can often be purified by recrystallization, which is highly effective at excluding positional isomers. The purified salt is then treated with a strong acid to regenerate the pure this compound.[9]

Data Summary and Recommended Protocols

Table 1: Key Reaction Parameters for GBL Ring-Opening
ParameterRecommended RangeRationale & Scientist's Notes
Reagents γ-Butyrolactone, Thionyl Chloride (SOCl₂)SOCl₂ is effective and its byproducts (SO₂, HCl) are gaseous, simplifying removal.
Molar Ratio (SOCl₂:GBL) 1.2 : 1 to 1.5 : 1An excess of SOCl₂ ensures complete conversion of GBL.[7]
Catalyst DMF (catalytic, ~0.05 eq) or ZnCl₂Activates the chlorinating agent, increasing reaction rate and allowing for lower temperatures.
Temperature 60 - 80 °CBalances reaction rate against potential side reactions. Monitor gas evolution.
Reaction Time 4 - 8 hoursMonitor by TLC or GC-MS until GBL is consumed.
Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Chlorobutyryl Chloride

  • Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂). Ensure the apparatus is dry.

  • Charging Reagents: To the flask, add γ-butyrolactone (1.0 mol).

  • Reaction: Begin stirring and add thionyl chloride (1.2 mol) dropwise via an addition funnel. The reaction is exothermic. Maintain the temperature below 40 °C during the addition.

  • Heating: After the addition is complete, heat the mixture to 70-80 °C and maintain for 4-6 hours, or until gas evolution ceases and analysis (GC) shows complete consumption of GBL.

  • Isolation: Allow the mixture to cool. The crude 4-chlorobutyryl chloride can be purified by vacuum distillation or used directly in the next step.[10]

Step 2: α-Chlorination and Hydrolysis to this compound

  • Setup: Use the same setup as Step 1.

  • Reagents: To the crude 4-chlorobutyryl chloride (1.0 mol), add a catalytic amount of red phosphorus or PCl₃ (approx. 0.02 mol).

  • Chlorination: Heat the mixture to 50-60 °C and begin bubbling dry chlorine gas (Cl₂) through the liquid via a gas dispersion tube. The reaction is light-sensitive; it's best performed in the dark or in an amber flask to minimize radical side reactions.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots, hydrolyzing them, and analyzing by GC-MS to check for the formation of the desired product.

  • Hydrolysis (Work-up): Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add the reaction mixture to a stirred vessel containing ice-water. The acyl chloride will hydrolyze to the carboxylic acid.

  • Extraction: Extract the aqueous mixture three times with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Purification: Purify the crude product by vacuum distillation. For highest purity, follow with salt formation and recrystallization as described in the troubleshooting section.

Visualizations

Reaction Pathway Diagram

This diagram illustrates the primary synthesis route from γ-butyrolactone to the final product.

Synthesis_Pathway GBL γ-Butyrolactone Intermediate 4-Chlorobutyryl Chloride GBL->Intermediate + SOCl₂ (Catalyst, Δ) Product This compound Intermediate->Product 1. + Cl₂ / PCl₃ (cat.) 2. H₂O (Hydrolysis)

Caption: Synthesis workflow for this compound.

Troubleshooting Logic Diagram

This flowchart provides a logical path for diagnosing and solving common synthesis issues.

Troubleshooting_Flowchart start Problem Detected p1 Low GBL Conversion Cause:Insufficient Reactivity start->p1 p2 Poor Selectivity Cause:Incorrect Chlorination Mechanism start->p2 p3 Purification Difficulty Cause:Similar Isomer Properties start->p3 s1 Solution Add Catalyst (DMF) Increase Temperature Check Reagent Purity p1->s1 s2 Solution Use HVZ Conditions (PCl₃/Cl₂) Control Temperature Avoid Radical Initiators p2->s2 s3 Solution Vacuum Distillation Recrystallization via Salt Formation Thorough Work-up p3->s3

Caption: Troubleshooting guide for synthesis issues.

References

  • Preparation of halobutyrate esters.
  • Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. [Link]
  • Preparation method of 2, 4-dichlorobenzoyl chloride.
  • γ-Butyrolactone. Wikipedia. [Link]
  • Synthesis of 4-chlorobutyryl chloride. PrepChem.com. [Link]
  • Mechanism of α-acetyl-γ-butyrolactone synthesis. Semantic Scholar. [Link]
  • Process method for synthesizing and purifying 4-chlorobutyryl chloride.
  • Synthesis method of 2, 4-dichlorobenzyl chloride.
  • Synthesis of lipoic acid derivatives; (1) γ-butyrolactone; (2) 2,4-dibromobutanoic acid...
  • This compound | C4H6Cl2O2. PubChem. [Link]
  • Process for the production of 2-acetyl-2-chloro-gamma-butyrolactone.
  • Method for synthesizing 2,4-Dichlorobenzoyl chloride.
  • Purification of 2,4 Dichlorobenzoic Acid.
  • The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride.[Link]
  • precursors gamma-butyrolactone gbl: Topics by Science.gov.[Link]
  • Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of N
  • 4-Chlorobutyryl chloride | C4H6Cl2O. PubChem. [Link]
  • Purification and characterization of 2,4-dichlorophenoxyacetate/alpha-ketoglutar
  • 2,2-Dichlorobutanoic acid | C4H6Cl2O2. PubChem. [Link]
  • 3,4-Dichlorobutanoic acid | C4H6Cl2O2. PubChem. [Link]
  • 2,4-dichlorophenoxyacetic acid preparation method.
  • Process design for the production of 2,4-dichlorophenoxyacetic acid.
  • An improved synthesis of [2-14C]2, 5-dichloropyrimidine.
  • Method for preparing 2,4-dichlorophenoxyacetic acid.
  • Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045.

Sources

Technical Support Center: Chlorination of Butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chlorination of butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired 2-Chlorobutanoic Acid

Question: My primary goal is to synthesize 2-chlorobutanoic acid, but the yield is consistently low. What factors could be contributing to this, and how can I improve the selectivity for α-chlorination?

Answer: Achieving high regioselectivity for the α-position in the chlorination of butanoic acid is a common challenge. The primary desired reaction is the Hell-Volhard-Zelinsky (HVZ) reaction, which specifically targets the α-carbon.[1][2][3] However, competing side reactions can significantly lower the yield of 2-chlorobutanoic acid.

Root Causes and Solutions:

  • Suboptimal Reaction Conditions for HVZ: The HVZ reaction requires specific conditions to proceed efficiently.[4] It is typically initiated by a catalytic amount of phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃), followed by the addition of chlorine.[2][4]

    • Mechanism Insight: The phosphorus trihalide converts the carboxylic acid into an acyl halide.[1] This intermediate readily enolizes, and it is the enol form that reacts with the halogen to selectively halogenate the α-position.[1][2] The resulting α-halo acyl halide is then hydrolyzed during workup to yield the final α-halo carboxylic acid.[1][5]

    • Troubleshooting:

      • Catalyst Choice and Purity: Ensure you are using a sufficient catalytic amount of high-purity PCl₃ or red phosphorus with chlorine.[1][4] The in-situ generation of PCl₃ from red phosphorus and chlorine is also a common practice.

      • Temperature Control: The HVZ reaction often requires elevated temperatures to proceed at a reasonable rate.[4][5] However, excessively high temperatures can promote side reactions. Monitor and optimize the reaction temperature carefully.

      • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to allow for the complete conversion of the starting material.

  • Competing Free Radical Chlorination: In the presence of UV light or high temperatures without a proper catalyst, a free-radical chlorination mechanism can compete with the desired ionic HVZ pathway.[6]

    • Mechanism Insight: Free radical chlorination is generally less selective than the HVZ reaction.[7][8] The chlorine radical (Cl•) is highly reactive and can abstract hydrogen atoms from the α, β, and γ positions of the butanoic acid chain, leading to a mixture of chlorinated isomers (2-chloro-, 3-chloro-, and 4-chlorobutanoic acid).[7] The chlorine radical is considered an "electrophilic radical" and tends to abstract the most electron-rich hydrogen atom.[7]

    • Troubleshooting:

      • Exclude Light: Perform the reaction in the dark or in a flask wrapped in aluminum foil to prevent photo-initiation of free radicals.

      • Control Temperature: Avoid excessively high temperatures that can favor homolytic cleavage of the Cl-Cl bond.

      • Use of Radical Scavengers: In some cases, the addition of a radical scavenger can help suppress the free-radical pathway, although this should be done with caution as it may interfere with the desired reaction.

Issue 2: Formation of Multiple Chlorinated Isomers

Question: My product mixture contains significant amounts of 3-chlorobutanoic acid and 4-chlorobutanoic acid in addition to the desired 2-chlorobutanoic acid. How can I minimize the formation of these other isomers?

Answer: The presence of multiple chlorinated isomers is a clear indication that a non-selective chlorination pathway, most likely a free-radical mechanism, is occurring alongside or instead of the desired Hell-Volhard-Zelinsky (HVZ) reaction.[6][7]

Understanding the Regioselectivity:

PositionMechanism Favoring ChlorinationRationale
α (C2) Hell-Volhard-Zelinsky (Ionic) The reaction proceeds through an enol intermediate of the acyl halide, which directs halogenation specifically to the α-carbon.[1][2]
β (C3) & γ (C4) Free Radical Chlorine radicals are highly reactive and less selective, abstracting hydrogens from various positions on the alkyl chain. The stability of the resulting carbon radical plays a role, but the high reactivity of the chlorine radical often leads to a statistical mixture of products.[7][9][10]

Troubleshooting Protocol to Enhance α-Selectivity:

  • Optimize HVZ Conditions:

    • Catalyst is Key: The presence of PCl₃ or PBr₃ is crucial for promoting the ionic HVZ mechanism.[2][4] Ensure its proper addition and activity.

    • Solvent Choice: The choice of solvent can influence the reaction pathway. A non-polar, aprotic solvent is often preferred.

  • Suppress the Free Radical Pathway:

    • Light Exclusion: As mentioned previously, conduct the reaction in the absence of light.

    • Temperature Management: Maintain the lowest possible temperature that still allows for a reasonable reaction rate for the HVZ reaction.

    • Initiator Avoidance: Ensure no radical initiators are inadvertently introduced into the reaction mixture.

Issue 3: Presence of Dichlorinated and Other Byproducts

Question: Besides isomeric monochlorinated products, I am observing dichlorinated species and other unexpected byproducts in my reaction mixture. What are these, and how can I prevent their formation?

Answer: The formation of dichlorinated products and other byproducts can arise from several factors, including excessive reaction times, high temperatures, and the presence of moisture.

Common Byproducts and Their Formation Pathways:

  • α,α-Dichlorobutanoic Acid: This can form via a consecutive ionic chlorination path from the desired α-chlorobutanoic acid if an excess of the chlorinating agent is used or if the reaction is allowed to proceed for too long.[11]

  • α,β-Dichlorobutanoic Acid: This byproduct can be formed through a consecutive radical chlorination pathway.[11]

  • Butanoyl Chloride: This is an intermediate in the HVZ reaction.[1] If the hydrolysis step (water workup) is incomplete, you may isolate some of the acyl chloride.

  • Butanoic Anhydride: This can be formed, particularly if reagents like thionyl chloride are used for the initial activation of the carboxylic acid.

  • Elimination Products (e.g., β-unsaturated carboxylic acids): At extremely high temperatures, hydrogen halide may be eliminated from the product, leading to the formation of unsaturated carboxylic acids.[4]

Troubleshooting and Prevention Strategies:

ByproductPrevention Strategy
Dichlorinated Products - Use a stoichiometric amount of the chlorinating agent. - Monitor the reaction progress carefully (e.g., by GC-MS or NMR) and quench it once the desired level of monochlorination is achieved.
Butanoyl Chloride - Ensure a thorough aqueous workup to hydrolyze all acyl chloride intermediates.[1][5]
Butanoic Anhydride - Carefully control the stoichiometry of the activating agent (e.g., PCl₃).
Elimination Products - Avoid excessively high reaction temperatures.[4]

Experimental Workflow & Visualization

Workflow for Selective α-Chlorination of Butanoic Acid (HVZ Reaction)

Below is a generalized workflow designed to maximize the yield of 2-chlorobutanoic acid while minimizing side reactions.

HVZ_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Inert Atmosphere (N2/Ar) A->B C Purify Butanoic Acid B->C D Add Butanoic Acid & PCl3 (cat.) C->D Proceed E Heat to Optimized Temp. D->E F Slowly Add Cl2 E->F G Monitor Reaction (TLC/GC) F->G H Quench with H2O G->H Completion I Extract with Organic Solvent H->I J Dry & Evaporate Solvent I->J K Purify (Distillation/Chromatography) J->K L L K->L Characterize Product (NMR, MS)

Caption: A generalized workflow for the selective α-chlorination of butanoic acid via the Hell-Volhard-Zelinsky reaction.

Reaction Pathways: Ionic vs. Radical Chlorination

The following diagram illustrates the competing pathways in the chlorination of butanoic acid.

Reaction_Pathways cluster_ionic Ionic Pathway (HVZ) cluster_radical Radical Pathway Start Butanoic Acid AcylHalide Butanoyl Chloride Start->AcylHalide + PCl3 Radical_Abstraction H Abstraction Start->Radical_Abstraction + Cl• Enol Enol Intermediate AcylHalide->Enol Tautomerization AlphaChloroAcyl 2-Chlorobutanoyl Chloride Enol->AlphaChloroAcyl + Cl2 AlphaChloroAcid 2-Chlorobutanoic Acid (Desired Product) AlphaChloroAcyl->AlphaChloroAcid + H2O (Workup) Radical_Initiation Cl2 -> 2 Cl• (UV Light/Heat) Radical_Initiation->Radical_Abstraction Isomer_Mix Mixture of Chlorinated Isomers (2-, 3-, 4-chlorobutanoic acid) Radical_Abstraction->Isomer_Mix + Cl2

Caption: Competing ionic (HVZ) and free radical pathways in the chlorination of butanoic acid.

References

  • NROChemistry. Hell-Volhard-Zelinsky Reaction.
  • OrgoSolver. Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation.
  • Sathee NEET. Hell Volhard Zelinsky Reaction Mechanism.
  • BYJU'S. Hell Volhard Zelinsky Reaction Mechanism.
  • Gauth. Substitution reaction between chlorine and butanoic acid in the presence of catalyst produ.
  • Homework.Study.com. Substitution reaction between chlorine and butanoic acid in the presence of catalyst produces.
  • ResearchGate. (PDF) Mechanism of Chlorination Process: From Propanoic Acid to α -Chloropropanoic Acid and Byproducts Using Propanoic Anhydride as Catalyst.
  • Chemistry Stack Exchange. Regioselectivity in radical chlorination of a carboxylic acid.
  • Little, J. C., et al. (1961). Chlorination. II. Free radical vs. Hell-Volhard-Zelinsky chlorination of cyclohexanecarboxylic acid. Journal of the American Chemical Society, 83(4), 789-793.
  • Master Organic Chemistry. In Summary: Free Radicals.
  • Master Organic Chemistry. Selectivity in Free Radical Reactions: Bromination vs. Chlorination.
  • Chemguide. converting carboxylic acids into acyl (acid) chlorides.
  • Pearson+. When a student treated butanedioic acid with thionyl chloride, sh...
  • YouTube. 2: Why is there a difference between free radical chlorination and bromination?.

Sources

Technical Support Center: Purification of 2,4-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4-Dichlorobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route. A prevalent method is the chlorination of γ-butyrolactone.[1][2] From this synthesis, you can typically expect the following classes of impurities:

  • Positional Isomers: These are molecules with the same chemical formula but different arrangements of the chlorine atoms. Common isomers include 2,2-Dichlorobutanoic acid, 3,4-Dichlorobutanoic acid, and 2,3-Dichlorobutanoic acid.[3][4][5][6]

  • Incompletely Reacted Precursors: Residual starting material, such as γ-butyrolactone, may be present.[7]

  • Mono-chlorinated Intermediates: Species such as 4-chlorobutanoic acid can persist if the chlorination reaction does not go to completion.

  • Over-chlorinated Byproducts: Although less common with controlled reaction conditions, tri- or tetra-chlorinated butanoic acids can be formed.

  • Reagent-derived Impurities: Residual chlorinating agents (e.g., thionyl chloride, sulfuryl chloride) and their decomposition products can contaminate the crude product.

Q2: What is the best initial analytical method to assess the purity of my crude product?

A2: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.

  • GC-MS is invaluable for identifying and quantifying volatile impurities, particularly positional isomers and other chlorinated byproducts. The mass spectrum provides molecular weight and fragmentation patterns, aiding in the structural elucidation of unknown impurities.[8]

  • ¹H and ¹³C NMR will confirm the structure of the desired this compound and can reveal the presence of non-isomeric impurities. The integration of proton signals can provide a quantitative estimate of purity against a known standard.

Q3: What are the primary purification strategies for this compound?

A3: The two most effective and widely used methods for purifying this compound on a laboratory and pilot scale are fractional distillation under reduced pressure and recrystallization.

  • Fractional Distillation is the preferred method for separating compounds with close boiling points, such as positional isomers.[9]

  • Recrystallization can be an excellent secondary step to remove impurities that are not effectively separated by distillation or as a primary method if the impurities have significantly different solubilities.[10]

  • Salt Formation and Hydrolysis is a more specialized technique that can be highly effective for removing stubborn isomers by forming a diastereomeric salt with a chiral amine, which can then be separated by crystallization and hydrolyzed back to the purified acid.[11]

Section 2: Troubleshooting Purification Challenges

This section provides a problem-and-solution framework for issues that may arise during the purification process.

Scenario 1: Poor Separation of Isomers via Distillation

Problem: "After performing a vacuum fractional distillation, my GC-MS analysis shows that my product is still contaminated with a significant amount of an isomer (e.g., 3,4-Dichlorobutanoic acid)."

Root Cause Analysis: The boiling points of dichlorobutanoic acid isomers are often very close, making separation by simple distillation ineffective. Effective fractional distillation depends on maximizing the number of theoretical plates in the distillation column, which enhances the separation of components with similar volatilities.[9]

Solution Workflow:

  • Assess Physical Properties: The first step is to understand the boiling points of your target compound and the key isomeric impurities. While exact boiling points under vacuum can be difficult to find, the atmospheric boiling points can provide a relative measure of volatility.

    CompoundMolecular Weight ( g/mol )Boiling Point (at atm. pressure, estimated)
    This compound 156.99~230-240 °C (decomposes)
    2,2-Dichlorobutanoic acid156.99~220-230 °C
    3,4-Dichlorobutanoic acid156.99~240-250 °C

    Note: These are estimated values. Halogenated carboxylic acids often decompose at their atmospheric boiling points, necessitating vacuum distillation.

  • Optimize Distillation Parameters:

    • Increase Column Efficiency: Switch to a more efficient fractionating column, such as a Vigreux or a packed column (e.g., with Raschig rings or metal sponge). A longer column provides more surface area for condensation-revaporization cycles, increasing the number of theoretical plates.[9]

    • Control the Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the column versus condensate collected) improves separation but slows down the distillation rate. An automated reflux-controlling distillation head is ideal. Manually, this can be achieved by insulating the column and distillation head to minimize heat loss and carefully controlling the heating rate.

    • Reduce Pressure: Lowering the vacuum will decrease the boiling points of all components, which can sometimes increase the relative volatility difference (alpha value) between isomers and prevent product decomposition.

    • Maintain a Slow, Steady Distillation Rate: A slow and consistent rate of ~1-3 drops per second for the distillate allows the vapor-liquid equilibrium to be properly established on each theoretical plate within the column.[9]

Scenario 2: Low Yield or Oiling Out During Recrystallization

Problem: "I'm attempting to recrystallize my distilled this compound, but it either 'oils out' of solution or my final yield is very low."

Root Cause Analysis: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. Low yield is typically due to the product having high solubility in the chosen solvent even at low temperatures, or using too much solvent.

Solution Workflow:

  • Systematic Solvent Screening: The ideal recrystallization solvent should dissolve the this compound poorly at low temperatures and well at high temperatures, while impurities should remain soluble at all temperatures.

    • Recommended Solvents to Screen:

      • Hexane or Heptane

      • Toluene

      • A mixed solvent system, such as Toluene/Hexane or Dichloromethane/Hexane.

    • Screening Protocol:

      • Place ~100 mg of your impure acid in a test tube.

      • Add the solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is likely too good.

      • If it is poorly soluble, heat the mixture gently. If it dissolves when hot, it is a good candidate.

      • Cool the test tube slowly to room temperature, then in an ice bath.

      • Observe for the formation of well-defined crystals. If an oil forms, the solvent is not suitable.

  • Troubleshooting Oiling Out:

    • Use a Lower-Boiling Point Solvent: If your product is melting, a solvent with a lower boiling point is necessary.

    • Reduce the Initial Dissolution Temperature: Heat the solvent just enough to dissolve the solid. Do not heat to the solvent's boiling point unless necessary.

    • Increase the Solvent Volume: Oiling out can sometimes be caused by high concentrations. Add a small amount of additional hot solvent to the oiled-out mixture and see if it dissolves. Then, allow it to cool very slowly.

    • Seed the Solution: Introduce a tiny crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.

  • Improving Yield:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve your crude product.

    • Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals and prevents the co-precipitation of impurities.

    • Wash Crystals with Cold Solvent: When filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

Section 3: Experimental Protocols & Diagrams

Protocol 1: High-Efficiency Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., 30 cm Vigreux or packed with stainless steel sponge), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure (e.g., 5-10 mmHg).

  • Heating: Begin stirring and gently heat the flask using a heating mantle with a sand bath or an oil bath for uniform temperature control.

  • Establish Equilibrium: Slowly increase the temperature until the liquid begins to boil and the vapor line starts to rise up the column. Observe the ring of condensate ascend the column slowly. This process should take at least 20-30 minutes to ensure equilibrium is established.

  • Collect Fractions:

    • Forerun: Collect the first fraction, which will contain lower-boiling impurities. The temperature at the distillation head will be unstable during this phase.

    • Main Fraction: Once the temperature at the head stabilizes, switch to a new receiving flask to collect the main product fraction. Record the stable temperature and the pressure.

    • Final Fraction: As the distillation nears completion, the temperature may rise or become unstable again. Stop the distillation before the distilling flask is completely dry to avoid the concentration of potentially explosive residues.

  • Analysis: Analyze all collected fractions by GC-MS or NMR to confirm purity.

Diagram 1: Troubleshooting Workflow for Purification

This diagram outlines a logical decision-making process for purifying crude this compound.

Purification_Workflow Purification Troubleshooting Flowchart start Crude this compound analysis Purity Assessment (GC-MS, NMR) start->analysis decision Identify Primary Impurities analysis->decision distillation Fractional Distillation decision->distillation Isomers with close B.P. recrystallization Recrystallization decision->recrystallization Solid Impurities, Non-volatile materials wash Aqueous/Base Wash decision->wash Acidic/Basic Impurities check_purity1 Purity > 98%? distillation->check_purity1 check_purity2 Purity > 98%? recrystallization->check_purity2 wash->distillation Proceed to next step check_purity1->recrystallization No end_product Pure Product check_purity1->end_product Yes check_purity2->distillation No check_purity2->end_product Yes combine_methods Combine Methods: Distill then Recrystallize Byproduct_Formation Potential Byproduct Formation Pathways cluster_impurities Common Impurities start γ-Butyrolactone intermediate Ring-Opened Intermediate (e.g., 4-chlorobutyryl chloride) start->intermediate Chlorinating Agent (e.g., SOCl2, PCl5) product This compound (Desired Product) intermediate->product α-Chlorination isomer1 3,4-Dichlorobutanoic Acid intermediate->isomer1 Rearrangement/ Alternative Chlorination mono_chloro 4-Chlorobutanoic Acid (Incomplete Reaction) intermediate->mono_chloro Hydrolysis before α-chlorination isomer2 2,2-Dichlorobutanoic Acid product->isomer2 Isomerization/ Further Reaction over_chloro Trichlorobutanoic Acid (Over-chlorination) product->over_chloro Excess Chlorinating Agent

Caption: Formation of impurities from γ-butyrolactone chlorination.

References

  • Purification of carboxylic acids. (n.d.). Google Patents.
  • This compound. (n.d.). PubChem.
  • Purification: Fractional Distillation. (n.d.). University of Rochester, Department of Chemistry.
  • Distillation process comprising at least two distillation steps to obtain purified halogenated carboxylic acid halide, and use of the purified halogenated carboxylic acid halide. (n.d.). Google Patents.
  • Gamma-Butyrolactone. (n.d.). PubChem.
  • Decarboxylative Halogenation of Organic Compounds. (n.d.). National Center for Biotechnology Information.
  • Selected Methods of Analysis. (n.d.). Cengage.
  • Analytical Methods. (n.d.). Japan Environment Agency.
  • 2,4-Dichlorohexanoic acid. (n.d.). PubChem.
  • This compound. (n.d.). Protheragen.
  • Methyl 2,4-dichlorobutanoate. (n.d.). NIST WebBook.
  • Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol. (n.d.). Google Patents.
  • Purification of 2,4 Dichlorobenzoic Acid. (n.d.). ResearchGate.
  • γ-Butyrolactone. (n.d.). Wikipedia.
  • A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. (n.d.). DESWATER.
  • 3,4-Dichlorobutanoic acid. (n.d.). PubChem.
  • Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. (n.d.). ResearchGate.
  • Alpha Halogenation of Carboxylic Acids. (n.d.). Chemistry Steps.
  • 2,2-Dichlorobutanoic acid. (n.d.). PubChem.
  • Purification and Characterization of Two Enantioselective α-Ketoglutarate-Dependent Dioxygenases, RdpA and SdpA, from Sphingomonas herbicidovorans MH. (n.d.). National Center for Biotechnology Information.
  • (2S,3R)-2,3-dichlorobutanoic acid. (n.d.). PubChem.
  • precursors gamma-butyrolactone gbl: Topics by Science.gov. (n.d.). Science.gov.
  • Purification and characterization of 2,4-dichlorophenoxyacetate/alpha-ketoglutarate dioxygenase. (n.d.). PubMed.
  • (2R,3R)-2,3-dichlorobutanoic acid. (n.d.). PubChem.

Sources

Overcoming challenges in the chiral separation of dichlorobutanoic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Separation of Dichlorobutanoic Acid Isomers

Welcome, researchers and drug development professionals, to your dedicated resource for overcoming the challenges associated with the chiral separation of dichlorobutanoic acid isomers. As a Senior Application Scientist, I understand that achieving baseline resolution for these closely related, often stubborn, enantiomers and diastereomers is critical for accurate analysis and regulatory compliance. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower your method development and troubleshooting processes.

Frequently Asked Questions (FAQs)

Here, we address the common initial hurdles and foundational questions that arise when beginning work with dichlorobutanoic acid isomers.

Q1: Why is the chiral separation of dichlorobutanoic acid isomers so challenging?

A1: The difficulty stems from a combination of factors. The isomers, such as 2,3-dichlorobutanoic acid and 2,4-dichlorobutanoic acid, possess similar physicochemical properties.[1][2][3][4] The presence of the carboxylic acid functional group introduces the potential for strong interactions with the stationary phase, which can lead to peak tailing.[5] Furthermore, the specific stereochemistry and the position of the chlorine atoms create subtle differences in the three-dimensional structure of the enantiomers, requiring highly selective chiral stationary phases (CSPs) for effective recognition and separation.

Q2: What are the primary chromatographic techniques for separating dichlorobutanoic acid isomers?

A2: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is the most common and powerful technique.[6] Gas Chromatography (GC) can also be employed, but typically requires derivatization of the carboxylic acid group to increase volatility and thermal stability.[7][8] Supercritical Fluid Chromatography (SFC) is an emerging alternative that can offer faster separations and is compatible with a wide range of chiral selectors.[9][10]

Q3: Which type of chiral stationary phase (CSP) is a good starting point for method development?

A3: For acidic compounds like dichlorobutanoic acid, polysaccharide-based CSPs, particularly those with amylose or cellulose backbones derivatized with carbamates or benzoates, are excellent starting points.[11][12][13] These phases offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[9] Anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, are specifically designed for acidic compounds and operate through an ion-exchange mechanism, which can be highly effective.[9]

Q4: Is derivatization necessary for the analysis of dichlorobutanoic acid isomers?

A4: For HPLC, derivatization is not always necessary, especially when using CSPs designed for acidic compounds. However, for GC analysis, derivatization of the carboxylic acid to form a more volatile ester is a standard practice.[7][8][14][15] Derivatization can also be used in HPLC to introduce a chromophore for enhanced UV detection or to create diastereomers that can be separated on an achiral column.[14][16]

Q5: Can I use Nuclear Magnetic Resonance (NMR) for chiral analysis of dichlorobutanoic acid?

A5: Yes, NMR spectroscopy with the use of chiral solvating agents (CSAs) is a valuable technique for determining enantiomeric purity.[17][18][19][20][21] CSAs form transient diastereomeric complexes with the enantiomers, leading to distinguishable chemical shifts in the NMR spectrum.[17][20] This method is non-destructive and can provide a direct measure of enantiomeric excess.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the chiral separation of dichlorobutanoic acid isomers.

Issue 1: Poor or No Resolution of Enantiomers

If you are observing a single peak or overlapping peaks for your enantiomers, the following troubleshooting workflow can help improve resolution.

A Poor Resolution B Verify CSP Suitability A->B C Optimize Mobile Phase B->C D Adjust Temperature C->D E Consider Derivatization D->E

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Step-by-Step Troubleshooting:

  • Verify CSP Suitability:

    • Rationale: The choice of CSP is the most critical factor in chiral separations. The chiral selector must have complementary interactions with the analyte to form transient diastereomeric complexes.

    • Action: If you are not seeing any separation, your chosen CSP may not be suitable. Screen a variety of CSPs with different chiral selectors, such as polysaccharide-based (amylose, cellulose) and anion-exchange types.[9][11][12]

  • Optimize the Mobile Phase:

    • Rationale: The mobile phase composition significantly influences the interactions between the analyte and the CSP. For acidic compounds like dichlorobutanoic acid, the addition of an acidic modifier is often necessary to suppress the ionization of the carboxylic acid and reduce peak tailing.[22][23][24][25]

    • Action:

      • For Normal Phase: Vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane). Add a small percentage (0.1-0.5%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid.[22][25]

      • For Reversed-Phase: Adjust the pH of the aqueous component of the mobile phase to be 1-2 units below the pKa of dichlorobutanoic acid. This ensures the analyte is in its neutral form. Use buffers to maintain a stable pH.[25]

      • For Anion-Exchange CSPs: These columns rely on an ionic exchange mechanism. The mobile phase should be weakly acidic (pH 5-7) to ensure the analyte is dissociated and the chiral selector is protonated.[9]

  • Adjust Column Temperature:

    • Rationale: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often enhances the stability of the transient diastereomeric complexes, leading to improved resolution, although it may increase analysis time.[25]

    • Action: Systematically vary the column temperature in 5°C increments (e.g., from 25°C down to 15°C or up to 35°C) to find the optimal balance between resolution and analysis time.[25]

  • Consider Derivatization:

    • Rationale: If direct separation proves difficult, converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent can be an effective strategy.[14] These diastereomers can then be separated on a standard achiral column.

    • Action: React the dichlorobutanoic acid with a chiral amine or alcohol to form diastereomeric amides or esters.[14]

Issue 2: Peak Tailing and Poor Peak Shape

Peak tailing is a common problem when analyzing acidic compounds, leading to poor integration and reduced resolution.

A Peak Tailing B Optimize Mobile Phase Additives A->B C Check for Column Overload B->C D Investigate Column Contamination C->D

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Troubleshooting:

  • Optimize Mobile Phase Additives:

    • Rationale: Peak tailing for acidic compounds is often caused by strong secondary interactions with the stationary phase, particularly with residual silanol groups on the silica support. Acidic additives in the mobile phase can mitigate these interactions.[5][23]

    • Action: Add 0.1% to 0.5% of an acidic modifier such as TFA or formic acid to the mobile phase.[22][25] For reversed-phase, ensure the buffer concentration is adequate (10-20 mM) to maintain a consistent pH.[25]

  • Check for Column Overload:

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to a distorted, tailing peak shape.[5]

    • Action: Dilute your sample by a factor of 10 and reinject. If the peak shape improves significantly, you were likely overloading the column.[25]

  • Investigate Column Contamination and Health:

    • Rationale: Accumulation of strongly retained impurities on the column can lead to active sites that cause peak tailing. Physical degradation of the column packing can also be a cause.[26]

    • Action:

      • Flush the column with a strong solvent recommended by the manufacturer. For immobilized polysaccharide CSPs, solvents like DMF or THF can be used for cleaning.[26]

      • If the problem persists, consider reversing the column (if permitted by the manufacturer) and flushing to remove particulates from the inlet frit.[26]

Issue 3: Irreproducible Retention Times and Resolution

Inconsistent results can undermine the reliability of your analytical method.

Possible Causes and Solutions:

  • Mobile Phase Instability: Ensure your mobile phase is fresh and properly degassed. For mobile phases with additives, be aware of potential "memory effects," where additives from previous runs can adsorb to the stationary phase and affect subsequent analyses.[23][27] It is good practice to dedicate a column to a specific method or thoroughly flush it between different methods.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using mobile phases with additives or when changing mobile phase composition.

Experimental Protocols

Protocol 1: HPLC Method Development for Chiral Separation of Dichlorobutanoic Acid Isomers

This protocol outlines a systematic approach to developing a robust HPLC method for the chiral separation of dichlorobutanoic acid.

1. Initial Column and Mobile Phase Screening:

  • Columns:

    • CHIRALPAK® IA or IB (Immobilized Amylose and Cellulose)[13]

    • CHIRALCEL® OD or OJ (Coated Cellulose and Amylose)

    • CHIRALPAK® QN-AX (Anion-Exchange)[9]

  • Mobile Phases (Normal Phase):

    • Hexane/Isopropanol (90:10 v/v) + 0.1% TFA

    • Hexane/Ethanol (90:10 v/v) + 0.1% TFA

  • Mobile Phase (Anion-Exchange):

    • Methanol/Acetic Acid/Triethylamine (100:0.1:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 210 nm

2. Optimization:

  • Once partial separation is achieved, systematically vary the percentage of the polar modifier (e.g., from 5% to 20% in 5% increments).

  • Adjust the concentration of the acidic additive (e.g., from 0.05% to 0.2%).

  • Optimize the temperature as described in the troubleshooting section.

Data Presentation Example:

CSPMobile PhaseModifier (%)AdditiveResolution (Rs)
CHIRALPAK IAHexane/IPA100.1% TFA1.2
CHIRALPAK IAHexane/IPA150.1% TFA1.8
CHIRALPAK QN-AXMeOH/AcOH/TEA-0.1%/0.1%2.1
Protocol 2: Derivatization of Dichlorobutanoic Acid for GC Analysis

This protocol describes the esterification of dichlorobutanoic acid for analysis by GC.

  • To 1 mg of dichlorobutanoic acid in a vial, add 1 mL of a 14% BF3/Methanol solution.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the methyl ester derivative with 1 mL of hexane.

  • Analyze the hexane layer by GC using a chiral column (e.g., a cyclodextrin-based column).

References

  • Daicel Chiral Technologies.
  • Encyclopedia of Chromatography.
  • Alfa Chemistry.
  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • ResearchGate.
  • ResearchGate. Effect of mobile phase acidic additives on enantioselectivity for phenylalanine analogs.
  • ResearchGate.
  • Chemistry LibreTexts.
  • PubMed. Derivatization of chiral carboxylic acids with (S)
  • I.B.S. Chiral HPLC Method Development.
  • Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • BenchChem. Troubleshooting guide for HPLC analysis of chiral compounds.
  • Regis Technologies. CHIRALPAK Immobilized Columns.
  • YMC.
  • National Institutes of Health.
  • Orochem.
  • Chiral Technologies Europe. Method development with CHIRALPAK® IA.
  • ResearchGate.
  • UNIPI.
  • PubMed.
  • PubMed.
  • HPLC-MART.
  • ResearchGate.
  • National Institutes of Health. Chiral Recognition of Chiral (Hetero)
  • Chromatography Today.
  • National Institutes of Health.
  • Phenomenex.
  • Sigma-Aldrich.
  • National Institutes of Health. Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method.
  • Taylor & Francis Online.
  • ResearchGate. Multiple Chiral Centers - A Challenge in Chiral HPLC Method Development.
  • Daicel. INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS.
  • ResearchGate. Problem With CHIRAL PAK AD-H Column - Can anyone help?.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • TCI Chemicals.
  • Sigma-Aldrich. Strategies for Chiral HPLC Method Development.
  • LCGC International.
  • Doc Brown's Chemistry. 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2.
  • PubChem. 2,2-Dichlorobutanoic acid.
  • ScienceDirect. ENANTIOSELECTIVE DRUG ANALYSIS: PROBLEMS AND RESOLUTIONS.
  • Semantic Scholar. Challenges and opportunities for chiral covalent organic frameworks.
  • PubChem. This compound.
  • PubChem. 3,4-Dichlorobutanoic acid.
  • PubChem. (2S,3R)-2,3-dichlorobutanoic acid.

Sources

Technical Support Center: Optimizing Nucleophilic Attack on 2,4-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions involving 2,4-dichlorobutanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of nucleophilic substitution on this bifunctional substrate. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The substrate , this compound, presents a unique challenge due to its two distinct electrophilic carbon centers: the C2 (alpha) position, activated by the adjacent carboxylic acid, and the C4 (gamma) position, a primary alkyl chloride. Understanding the interplay of factors that govern regioselectivity and reaction efficiency is paramount for success.

Troubleshooting Guide & Optimization Strategies

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low conversion is a frequent issue that can typically be traced back to one of four key areas: reaction kinetics, nucleophile reactivity, solvent choice, or deactivation of the nucleophile.

  • Insufficient Reaction Energy (Kinetics): Nucleophilic substitution reactions, particularly S_N2 reactions, have an activation energy barrier that must be overcome.

    • Troubleshooting: Gently heat the reaction mixture. Start at a modest temperature (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS. A common mistake is running the reaction at room temperature when a higher thermal energy is required. Be cautious, as excessive heat can promote elimination side reactions.[1]

  • Poor Nucleophile or Leaving Group: The reaction rate is directly dependent on the strength of your nucleophile and the ability of the chloride to act as a leaving group.

    • Troubleshooting: While chloride is a decent leaving group, you can enhance the reaction rate by using a stronger nucleophile. If your chosen nucleophile is weak, consider converting it to a more potent form (e.g., deprotonating an alcohol to an alkoxide with a non-nucleophilic base like sodium hydride).

  • Incorrect Solvent Selection: The solvent plays a critical role in an S_N2 reaction. The wrong solvent can cage the nucleophile, drastically reducing its reactivity.

    • Troubleshooting: For S_N2 reactions involving anionic nucleophiles, polar aprotic solvents are almost always the best choice.[2][3] These solvents (e.g., DMSO, DMF, Acetonitrile) solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and highly reactive.[2] Polar protic solvents (e.g., water, methanol, ethanol) will form strong hydrogen bonds with the nucleophile, creating a solvent shell that blunts its reactivity.[3][4] The reaction between bromoethane and potassium iodide, for instance, is 500 times faster in acetone (polar aprotic) than in methanol (polar protic).[2][5]

  • Acid-Base Neutralization: Your nucleophile might be basic enough to be protonated by the carboxylic acid moiety of the substrate. This acid-base reaction is typically fast and will consume your nucleophile, rendering it inactive for the desired substitution.

    • Troubleshooting: Add a stoichiometric equivalent of a non-nucleophilic base (e.g., NaH, K₂CO₃, or a hindered amine like diisopropylethylamine) to deprotonate the carboxylic acid first. This forms the carboxylate, which is generally less reactive towards many reagents, and allows your nucleophile to attack the carbon-chlorine bonds. Alternatively, protect the carboxylic acid as an ester (see FAQ section).

Question 2: I'm observing a mixture of products. How can I control the regioselectivity of the nucleophilic attack between the C2 and C4 positions?

Answer:

This is the central challenge when working with this compound. The C2 and C4 positions have different electronic and steric environments, which you can exploit to favor one over the other.

  • The C2 (alpha) Position: This is a secondary carbon, alpha to a carbonyl group. The electron-withdrawing effect of the carboxyl group activates this position for nucleophilic attack. However, it is also more sterically hindered than the C4 position.[6][7]

  • The C4 (gamma) Position: This is a primary carbon, which is sterically accessible and ideal for a classic S_N2 backside attack.[6][8]

Strategies for Selective Attack:

  • Steric Hindrance: To favor attack at the less hindered C4 position , use a bulkier nucleophile. The steric crowding around the C2 position will disfavor attack there, guiding the nucleophile to the more accessible C4 carbon.

  • Electronic Activation (Intramolecular Assistance): To favor attack at the C2 position , the key is to use the carboxylate itself. Under basic conditions, the carboxylic acid is deprotonated. This carboxylate can, in some cases, act as an intramolecular nucleophile, forming a transient lactone or epoxide-like intermediate which is then opened by the external nucleophile. More commonly, the deprotonated α-halo acid is simply more amenable to S_N2 attack by strong nucleophiles.[9]

  • Temperature Control: Reactions at the more sterically hindered C2 position often require a higher activation energy. Therefore, running the reaction at a lower temperature may favor substitution at the more accessible C4 position.

G A Select Nucleophile C Attack at C4 Favored A->C Bulky Nucleophile D Attack at C2 Favored A->D Small, Hard Nucleophile B Choose Solvent & Temperature B->C Low Temperature (e.g., 0-25°C) B->D Higher Temperature (e.g., 50-80°C) E Mixture of Products / Low Selectivity B->E Intermediate Conditions

Caption: Decision workflow for influencing regioselectivity.

Question 3: My reaction is producing a significant amount of an alkene byproduct. What is happening and how do I prevent it?

Answer:

You are observing an elimination reaction (E2 mechanism), which is a common competitor to substitution (S_N2).[1] This occurs when the nucleophile acts as a base, abstracting a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.

Prevention Strategies:

  • Nucleophile Choice: The primary cause of elimination is using a nucleophile that is also a strong, sterically hindered base (e.g., potassium tert-butoxide).

    • Solution: Switch to a nucleophile that is less basic but still highly nucleophilic. Examples include azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻).[1]

  • Temperature: Elimination reactions are highly favored by heat.[1]

    • Solution: Run your reaction at the lowest temperature that still allows for a reasonable rate of substitution. Consider starting at 0 °C or even lower for highly sensitive substrates.

  • Solvent: While polar aprotic solvents are recommended for S_N2, they can also increase the basicity of your nucleophile, potentially leading to more E2 product.[1]

    • Solution: This is a delicate balance. If elimination is a major problem, you might consider a less polar solvent or a polar protic solvent, but be prepared for a significant drop in your S_N2 reaction rate.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the carboxylic acid group before running the reaction?

A1: It is highly recommended, especially if you are using a basic or strongly nucleophilic reagent. The acidic proton of the carboxylic acid can react with your nucleophile in an unproductive acid-base reaction.[10] The most common protecting group for a carboxylic acid is an ester, such as a methyl or ethyl ester.[10][11] This protects the acidic site and can be easily removed by hydrolysis after the substitution reaction is complete.[10][12]

Q2: Which solvent system is the best starting point for my optimization?

A2: For most S_N2 reactions with anionic nucleophiles, a polar aprotic solvent is the best choice. Acetonitrile or DMF (Dimethylformamide) are excellent starting points. They effectively dissolve the substrate and most nucleophilic salts while enhancing the nucleophile's reactivity.[3][5]

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the quickest and most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to get good separation between your starting material and product. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis, taking aliquots over time and analyzing them by GC-MS or LC-MS is the preferred method in a research setting.

Q4: What is the general order of reactivity for the two chlorine atoms?

A4: Generally, the primary chloride at C4 is more susceptible to S_N2 attack due to lower steric hindrance.[7][8] However, the α-chloro acid at C2 is activated by the carbonyl group.[9] The outcome is highly dependent on the specific nucleophile and reaction conditions. For small, potent nucleophiles, C2 can be competitive or even favored, while bulkier nucleophiles will almost exclusively favor C4.

Data & Experimental Protocols

Table 1: Solvent Effects on S_N2 Reaction Rates
Solvent TypeExamplesInteraction with NucleophileEffect on S_N2 RateReference
Polar Aprotic DMSO, DMF, AcetonitrileWeakly solvates nucleophile, leaving it "naked" and reactive.Greatly Accelerates [2][3][5]
Polar Protic Water, Methanol, EthanolStrongly solvates nucleophile via hydrogen bonding, creating a "cage".Significantly Slows [3][4]
Non-Polar Hexane, TolueneDoes not dissolve most anionic nucleophiles.Very Slow / No Reaction [2]
Protocol 1: General Procedure for Nucleophilic Substitution (Ester-Protected)

This protocol assumes the carboxylic acid has been protected as a methyl ester.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 2,4-dichlorobutanoate (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to achieve a concentration of approximately 0.1-0.5 M.

  • Nucleophile Addition: Add the desired nucleophile (1.1-1.5 eq). If the nucleophile is not a salt, a base may be required to generate it in situ.

  • Reaction: Stir the mixture at the desired temperature (start with room temperature and increase if necessary).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine to remove the DMF and any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Reaction Parameters

Caption: Interdependence of key reaction parameters.

References

  • 8.
  • Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution - JoVE. (2025).
  • Appendix 6: Protecting groups - Oxford Learning Link.
  • Protecting Groups.
  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024).
  • 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction - YouTube. (2020).
  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. (2012).
  • What are the effects of solvents on SN1 and SN2 reactions? - Quora. (2023).
  • Alpha Halogenation Reactions - YouTube. (2020).
  • 23.4: Alpha Halogenation of Carbonyls - Chemistry LibreTexts. (2020).
  • Carboxyl Protecting Groups Stability - Organic Chemistry Portal.
  • Alpha Halogenation of Ketones - YouTube. (2018).
  • Protection and deprotection of carboxylic acid group - ResearchGate.
  • Reactivity of Halogenoalkanes (A-Level Chemistry) - Study Mind.
  • CN109265336A - A method of synthesis γ-chloro butyric acid - Google Patents.
  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) - Master Organic Chemistry. (2011).
  • Nucleophilic Substitution Reactions - Haloalkanes | CK-12 Foundation. (2026).
  • Nucleophilic Substitution Reactions (2) - YouTube. (2012).
  • This compound | C4H6Cl2O2 | CID 12647097 - PubChem - NIH.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018).
  • Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions.

Sources

Preventing racemization during the synthesis of chiral 2,4-Dichlorobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Synthesis Division

Topic: Preventing Racemization During the Synthesis of Chiral 2,4-Dichlorobutanoic Acid

Document ID: TSC-CSD-24DCBA-001

Introduction

Chiral this compound is a valuable building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals. Its stereocenter at the C2 position means that it exists as two non-superimposable mirror images, or enantiomers. In biological systems, the activity of a molecule is often dictated by its specific stereochemistry; one enantiomer may provide the desired therapeutic effect while the other could be inactive or even cause adverse effects.[1] Therefore, the synthesis of enantiomerically pure this compound is of paramount importance.

This guide provides in-depth technical support for researchers encountering challenges with racemization—the loss of stereochemical integrity—during the synthesis of this critical intermediate. We will explore the underlying mechanisms of racemization and offer practical, field-proven strategies to maintain high enantiomeric excess (ee).

Understanding the Core Problem: The Mechanism of Racemization

The primary vulnerability of chiral this compound to racemization lies in the acidity of the proton on the α-carbon (the C2 position). The presence of the electron-withdrawing chlorine atom at this position significantly increases the acidity of the α-hydrogen.

Under basic conditions, this proton can be abstracted to form a planar, achiral enolate intermediate.[2][3] The stereochemical information at the C2 center is lost in this planar form. Subsequent, non-stereospecific reprotonation of this enolate can occur from either face of the planar structure with equal probability, leading to the formation of a 1:1 mixture of the (R) and (S) enantiomers—a racemic mixture.[4][5] This process is often catalyzed by both acids and bases, but base-catalyzed racemization is the most common and problematic pathway in many synthetic routes.[2][6]

RacemizationMechanism Start (S)-2,4-Dichlorobutanoic Acid (Chiral) Base_add Start->Base_add + Base (B⁻) Enolate Planar Enolate Intermediate (Achiral) Base_add->Enolate - HB Base_rem Proton_add Enolate->Proton_add + HB Proton_rem Enolate->Proton_rem + HB Product_S (S)-Enantiomer Proton_add->Product_S Protonation from 'top' face Product_R (R)-Enantiomer Proton_rem->Product_R Protonation from 'bottom' face Racemic Racemic Mixture (50% S, 50% R) ChiralPool A L-Glutamic Acid (Enantiopure) B Diazotization & Chlorination (Sandmeyer-type reaction) A->B C Intermediate: Chiral α-chloro diacid B->C D Selective Reduction (e.g., with BH₃) C->D E Final Chlorination (e.g., with SOCl₂) D->E F (S)-2,4-Dichlorobutanoic Acid E->F

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2,4-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting chromatographic issues related to the analysis of 2,4-Dichlorobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak asymmetry, specifically peak tailing, during their HPLC analysis. As your dedicated application scientist, I will guide you through the fundamental causes and provide actionable, field-proven solutions to restore peak symmetry, ensuring the accuracy and reproducibility of your quantitative results.

The primary challenge in analyzing acidic compounds like this compound via reversed-phase HPLC lies in managing secondary chemical interactions that occur alongside the desired hydrophobic retention mechanism. This guide will explain the causality behind these interactions and provide a logical framework for systematic troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason my peak for this compound is tailing?

A1: The most common cause of peak tailing for acidic analytes like this compound is a secondary retention mechanism involving interaction with the stationary phase.[1][2] Standard silica-based reversed-phase columns have residual silanol groups (-Si-OH) on their surface.[3][4] At mobile phase pH values above approximately 3.5-4, these silanol groups can become deprotonated (ionized) to form -Si-O⁻.[5]

Your analyte, this compound, is a carboxylic acid. If the mobile phase pH is near or above its acid dissociation constant (pKa), a significant portion of the analyte will exist in its ionized, carboxylate form (R-COO⁻). This negatively charged analyte can then undergo a strong ionic interaction with the positively charged sites on the silica surface (often associated with metal impurities) or interact with the protonated silanols, leading to a secondary, undesirable retention mechanism.[4][6] This dual retention mechanism—part hydrophobic, part ionic—results in a distorted peak with a characteristic "tail".[1]

Q2: What is the single most critical parameter to adjust to fix this peak tailing?

A2: The single most critical parameter is the mobile phase pH .[7][8] By controlling the pH, you can control the ionization state of both your analyte and the residual silanols on the column. For an acidic analyte, the goal is to suppress its ionization to minimize secondary interactions. This technique is known as ion suppression chromatography .[9]

By lowering the mobile phase pH to a value at least 1.5 to 2 units below the analyte's pKa, you ensure that the vast majority of the this compound molecules are in their neutral, protonated form (R-COOH).[9][10] This neutral form does not participate in the strong ionic interactions with the stationary phase, leading to a separation dominated by the intended hydrophobic mechanism and resulting in a sharp, symmetrical peak.[11]

Q3: What specific pH should I set my mobile phase to for this compound analysis?

A3: The pKa of butanoic acid is approximately 4.8. The presence of electron-withdrawing chlorine atoms on the carbon chain increases the acidity, thereby lowering the pKa. The pKa of 2-chlorobutanoic acid is approximately 2.8. Therefore, it is reasonable to estimate that the pKa of this compound is in the range of 2.5 to 3.0.

Based on the principle of keeping the mobile phase pH at least 1.5-2.0 units below the analyte's pKa, a target mobile phase pH of 2.5 or lower is highly recommended. [10] This will ensure the analyte is almost completely in its neutral, non-ionized form, which is crucial for achieving good peak shape.[9][12]

Q4: My peak tailing persists even after adjusting the pH. What else should I investigate?

A4: If pH optimization alone does not resolve the issue, consider the following factors:

  • Insufficient Buffering: Simply adding acid (like formic or trifluoroacetic acid) might lower the pH, but it may not provide sufficient buffering capacity to handle the sample injection and maintain a constant pH on the column surface.[4][13] Ensure you are using a proper buffer system (e.g., phosphate or formate) at a sufficient concentration (typically 10-25 mM).[4]

  • Column Health and Chemistry:

    • Column Contamination: Strongly retained impurities from previous injections can create active sites that cause tailing.[2][3]

    • Column Void: A physical void at the head of the column can cause peak distortion for all analytes.[14]

    • Column Choice: Older columns (Type A silica) have more active and acidic silanol groups.[4][5] Modern, high-purity, end-capped columns (Type B silica) are specifically designed to minimize these active sites and provide better peak shapes for challenging compounds.[12][15][16]

  • Extra-Column Effects: Peak broadening and tailing can be introduced by factors outside the column.[3][15] This includes using tubing with an unnecessarily large internal diameter, poorly made connections, or having excessive tubing length between the injector, column, and detector.[2][17]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[2][18]

In-Depth Troubleshooting Guides

Systematic Troubleshooting Workflow

This flowchart provides a logical path to diagnose and solve peak tailing issues for this compound.

Sources

Technical Support Center: Managing the Corrosive Nature of 2,4-Dichlorobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2,4-Dichlorobutyryl Chloride. This guide is designed for researchers, scientists, and drug development professionals who work with this highly reactive and corrosive compound. Our goal is to provide you with in-depth, field-proven insights and practical solutions to mitigate corrosion-related challenges in your experiments, ensuring the integrity of your research and the safety of your laboratory.

Section 1: Understanding the Hazard - The Corrosive Nature of 2,4-Dichlorobutyryl Chloride

Question: What makes 2,4-Dichlorobutyryl Chloride so corrosive?

Answer: 2,4-Dichlorobutyryl chloride is an acyl chloride. The primary cause of its corrosive nature is its high reactivity with water and other protic nucleophiles. Even trace amounts of moisture in the atmosphere or residual water on equipment surfaces will lead to a rapid hydrolysis reaction. This reaction produces hydrochloric acid (HCl) as a byproduct, which is a strong, non-oxidizing acid and is highly corrosive to many common laboratory materials, especially metals like stainless steel.

The fundamental reaction is: Cl(CH₂)₂CHClCOCl + H₂O → Cl(CH₂)₂CHClCOOH + HCl

This in-situ generation of HCl is the root cause of the equipment degradation, product contamination, and safety hazards encountered when handling this chemical. The chloride ions (Cl⁻) from the generated HCl are particularly aggressive and can break down the passive protective layers of many metals, leading to localized corrosion such as pitting and crevice corrosion.[1][2][3][4]

DCBC 2,4-Dichlorobutyryl Chloride Reaction Hydrolysis Reaction DCBC->Reaction H2O Trace Moisture (H₂O) H2O->Reaction HCl Hydrochloric Acid (HCl) Generated Reaction->HCl byproduct PassiveLayer Protective Passive Layer (Cr₂O₃) HCl->PassiveLayer attacks Metal Metal Surface (e.g., Stainless Steel) Metal->PassiveLayer has Corrosion Pitting & Crevice Corrosion PassiveLayer->Corrosion breakdown leads to

Figure 1: Corrosion mechanism of 2,4-Dichlorobutyryl Chloride.

Section 2: Material Compatibility Guide

Question: What materials are compatible with 2,4-Dichlorobutyryl Chloride?

Answer: Selecting the right materials for your reactor, transfer lines, and seals is the most critical step in preventing corrosion. Standard stainless steel grades (like 304 or 316) are generally not recommended for prolonged or heated service with this chemical due to their susceptibility to chloride-induced corrosion.[1][3]

The following table provides a summary of material compatibility. This data is synthesized from industry standards and material resistance guides.

MaterialCompatibility RatingRationale & Key Insights
Metals
Stainless Steel (304, 316)Poor Highly susceptible to pitting, crevice corrosion, and stress corrosion cracking from the HCl generated during hydrolysis.[1][3] Not suitable for reactors or primary containment.
Hastelloy C-276 / C-22 Excellent The high nickel, molybdenum, and chromium content provides outstanding resistance to both reducing acids (like HCl) and oxidizing environments.[5][6][7][8][9] This is the industry-standard material for reactors and critical components.
TantalumExcellent Extremely inert to a wide range of chemicals, including HCl. However, it is very expensive and typically used only for specific components like thermowells or patches.
Plastics & Elastomers
PTFE (Teflon®) Excellent Extremely non-reactive and shows excellent compatibility with acyl chlorides and HCl.[10][11][12][13][14] Ideal for gaskets, seals, valve seats, and linings.
PFA / FEPExcellent Similar chemical resistance to PTFE, often used for linings in pipes and vessels.
Glass / Glass-Lined SteelExcellent Glass is inert to 2,4-Dichlorobutyryl Chloride and HCl. Glass-lined steel reactors are a common and cost-effective choice for handling this chemistry safely.
Polypropylene (PP)Fair May be suitable for temporary, ambient temperature use (e.g., beakers, short-term storage containers) but can show degradation over time and with temperature increases.
Polyvinyl Chloride (PVC)Poor Not recommended. Susceptible to attack by chlorinated organic compounds.
Fluoroelastomers (FKM/Viton®)Good Generally good resistance, but swelling may occur over time. PTFE-encapsulated FKM O-rings are a superior choice for sealing applications.

Section 3: Troubleshooting Common Corrosion-Related Failures

This section provides a question-and-answer format to address specific issues you might encounter.

Question: My stainless steel reactor is showing signs of discoloration and pitting after a reaction. What happened and what should I do?

Answer: The discoloration and pitting are classic signs of chloride-induced corrosion.[1][2] This indicates that the protective passive layer of your stainless steel was compromised by hydrochloric acid generated from the hydrolysis of the 2,4-Dichlorobutyryl Chloride.

  • Immediate Action: Safely quench the reaction, neutralize any acidic residues, and thoroughly clean and dry the reactor.

  • Inspection: Conduct a visual inspection (magnification may be necessary) to assess the extent of the pitting. For critical applications, non-destructive testing like liquid penetrant testing may be required to identify micro-cracks.

  • Solution:

    • Short-Term: For very minor surface corrosion, you may be able to mechanically polish the affected area and then perform a chemical passivation treatment to restore the protective layer. However, this is not a permanent solution as the material is still fundamentally unsuitable.

    • Long-Term (Recommended): The only reliable solution is to switch to a reactor made of a compatible material, such as Hastelloy C-276 or glass-lined steel.[6][7]

Question: I've noticed a leak from a valve/flange. How can I troubleshoot this?

Answer: Leaks at joints are often due to the failure of gasket or sealing materials.

  • Probable Cause: The gasket material was likely not chemically compatible. Elastomers like EPDM or Buna-N will degrade rapidly. Even some fluoroelastomers may swell or lose their sealing properties.

  • Troubleshooting Steps:

    • Isolate & Depressurize: Safely stop the process and isolate the leaking component.

    • Inspect the Gasket: After cleaning, examine the failed gasket. Look for signs of swelling, embrittlement, cracking, or "oozing."

    • Replace with Correct Material: The most robust solution is to use a PTFE or a PTFE-encapsulated gasket, which offers superior chemical resistance.[10][13]

    • Check Flange Surfaces: Ensure the metal flange faces are not pitted or corroded, as this will prevent a proper seal even with the correct gasket.

start Equipment Failure (e.g., Leak, Discoloration) q1 Is the failure at a joint (flange, valve)? start->q1 a1_yes Inspect Gasket/Seal. Signs of degradation? q1->a1_yes Yes a1_no Inspect primary material (reactor wall, pipe). Signs of pitting/corrosion? q1->a1_no No a1_yes->a1_no No sol1 Replace with PTFE or encapsulated gasket. Check flange surfaces. a1_yes->sol1 Yes sol2 Material is incompatible. Switch to Hastelloy or Glass-Lined equipment. a1_no->sol2 Yes end Problem Resolved sol1->end sol2->end

Figure 2: Troubleshooting workflow for corrosion-related failures.

Section 4: Proactive Corrosion Management & Best Practices

Question: How can I prevent corrosion before it even starts?

Answer: Proactive management is key. Beyond material selection, rigorous operational discipline is essential.

  • Moisture Control: The most effective preventative measure is stringent moisture control.

    • Inert Atmosphere: Always handle 2,4-Dichlorobutyryl Chloride under a dry, inert atmosphere (e.g., Nitrogen or Argon).

    • Dry Equipment: Ensure all reactors, glassware, and transfer lines are rigorously dried (oven-dried or flame-dried for glassware) before use.

    • Solvent Purity: Use anhydrous solvents to minimize water introduction into your reaction.

  • Passivation of Stainless Steel (For Ancillary Equipment Only): If you must use stainless steel for less critical, ambient temperature ancillary components (e.g., support stands, clamps), ensure they are properly passivated. Passivation is a chemical treatment that removes free iron from the surface and enhances the natural chromium oxide protective layer.[15][16][17][18] It does not make stainless steel immune to corrosion from this chemical but can enhance its resistance to atmospheric corrosion in the lab environment.

  • Regular Inspection: Implement a routine inspection schedule for all equipment in this service. Look for early signs of corrosion, especially in crevices, welds, and heat-affected zones.

Section 5: Experimental Protocol - Material Compatibility Testing

Question: How can I test a new material for compatibility in my lab?

Answer: You can perform a simple immersion corrosion test based on standards like ASTM G31.[19][20][21] This protocol provides a reliable way to validate material choices before committing to expensive equipment.

Protocol: Laboratory Immersion Corrosion Test

  • Specimen Preparation:

    • Obtain a sample coupon of the material to be tested with a known surface area (e.g., 2cm x 2cm x 0.2cm).[20]

    • Clean the coupon thoroughly with a non-corrosive solvent (e.g., acetone, isopropanol) to remove any oils or grease.

    • Dry the coupon completely in an oven.

    • Measure and record the initial weight of the coupon to at least four decimal places (W_initial).

  • Test Setup:

    • Place the test coupon in a clean, dry glass vessel. Ensure the coupon is fully immersed and not in contact with other coupons or the vessel walls (use glass hooks or cradles if necessary).

    • In a fume hood, add enough 2,4-Dichlorobutyryl Chloride to completely submerge the coupon.

    • Loosely cover the vessel to prevent excessive atmospheric moisture ingress while avoiding pressure buildup.

    • Set up a control vessel with an identical coupon in a benign solvent (e.g., anhydrous toluene) to account for any handling-related mass changes.

  • Exposure:

    • Maintain the vessel at the intended experimental temperature for a set duration (e.g., 24, 72, or 168 hours).[20]

    • Observe the coupon and liquid periodically for any changes (e.g., color change, gas evolution, precipitate formation).

  • Evaluation:

    • After the exposure period, carefully remove the coupon.

    • Clean the coupon according to standard procedures to remove any corrosion products without removing the base metal.

    • Dry the coupon completely.

    • Measure and record the final weight (W_final).

    • Examine the surface of the coupon visually and, if possible, under a microscope for signs of pitting, crevice corrosion, or uniform attack.

  • Calculation of Corrosion Rate (if mass loss occurred):

    • Corrosion Rate (mils per year, mpy) = (K × ΔW) / (A × T × D)

      • K = constant (3.45 × 10⁶ for mpy)

      • ΔW = Mass Loss (W_initial - W_final) in grams

      • A = Surface Area of coupon in cm²

      • T = Exposure Time in hours

      • D = Density of the material in g/cm³

Section 6: Frequently Asked Questions (FAQs)

  • Q: Can I use standard flexible tubing like Tygon® for transfers?

    • A: No. Most standard flexible tubing will be attacked. For transfers, use PTFE or PFA tubing, or glass/Hastelloy piping.

  • Q: My product is turning a dark color. Could this be corrosion-related?

    • A: Yes. Metal ions leached from a corroding reactor can contaminate your product, potentially catalyzing side reactions or causing discoloration. This is a critical concern in pharmaceutical development where product purity is paramount.

  • Q: Is it safe to clean equipment that has contained 2,4-Dichlorobutyryl Chloride with water?

    • A: Not directly. You must first quench the residual acyl chloride with a suitable, non-reactive solvent like anhydrous isopropanol or another alcohol to convert it to a less reactive ester. After the quench is complete, you can proceed with standard aqueous cleaning and neutralization procedures.

References

  • Corrosion Resistance of Hastelloy C-276 to Hydrochloric Acid. (n.d.). Metals Piping. [Link]
  • Alloy C276 (Hastelloy®): Composition, Properties & Corrosion Resistance. (n.d.). NeoNickel. [Link]
  • What is Corrosion? | Understanding Metal Degradation in Stainless... (n.d.).
  • ASTM G31-72(1999) - Standard Practice for Laboratory Immersion Corrosion Testing of Metals. (n.d.).
  • Alloy C-276 - The Standard for Corrosion Resistance. (n.d.). Penn Stainless Products. [Link]
  • ASTM G31 Immersion Corrosion Test of Metals. (n.d.). EUROLAB. [Link]
  • HASTELLOY® C-276. (n.d.).
  • Immersion Corrosion. (n.d.). Metallurgical Engineering Services. [Link]
  • Hastelloy C22 vs C276: Key Factors You Need to Know. (2024, April 23). Golden Sunbird Metals. [Link]
  • Chloride-Induced Pitting Corrosion Of Austenitic Stainless Steel. (n.d.). Astro Pak. [Link]
  • Chemical Passivation Treatments for Stainless Steel Parts. (n.d.). Tank Wash Solutions. [Link]
  • What is Passivation? How Does Passivation Process Work? How To Passivate Stainless Steel Parts?. (n.d.). Best Technology. [Link]
  • How To Passivate Stainless Steel: Methods, Tips, And Best Practices. (2025, August 25). Beska Mold. [Link]
  • PTFE and Teflon Chemical Comp
  • ASTM G31 Standard Guide for Laboratory Immersion Corrosion Testing of Metals US Lab. (2025, September 23). LabsInUS. [Link]
  • Corrosion Coupon Testing. (n.d.). Flozone Services. [Link]
  • Passivation of Stainless Steel — What is It and How Does It Work?. (2020, November 16).
  • How do chlorides affect stainless steel durability?. (2025, July 22).
  • Understanding Stainless Steel's Corrosion-Resistant Properties. (n.d.). Unified Alloys. [Link]
  • Chemical Compatibility for PTFE. (n.d.). iPolymer. [Link]
  • Astro Pak : Pitting of Stainless Steel - Narrated. (2017, December 26). YouTube. [Link]
  • PTFE and Teflon Chemical Compatibility Chart. (n.d.). Foxx Life Sciences India. [Link]
  • PTFE and Teflon Chemical Compatibility Chart. (n.d.). ETO Sterilizer. [Link]
  • Polytetrafluoroethylene (PTFE) and Teflon® Chemical Compatibility Chart. (n.d.). The Lab Depot. [Link]
  • Chemical Compatibility Chart. (2024, April 19). Walchem. [Link]
  • Chemical Compatibility Chart. (n.d.). U.S. Coast Guard. [Link]
  • Chemical Compatibility D
  • Chemical Compatibility Guide. (2024, October 29). MP Pumps. [Link]

Sources

Technical Support Center: Optimizing Derivatization of 2,4-Dichlorobutanoic Acid for GC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2,4-Dichlorobutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing gas chromatography (GC) for the analysis of this compound. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your derivatization efficiency and ensure robust, reproducible results.

Introduction: Why Derivatization is Crucial for this compound Analysis

This compound, like many carboxylic acids, presents challenges for direct GC analysis due to its high polarity and low volatility.[1][2] These characteristics can lead to poor peak shape, low sensitivity, and irreversible adsorption onto the GC column.[3][4] Derivatization is a chemical modification process that converts the polar carboxyl group into a less polar and more volatile functional group, making the analyte more amenable to GC analysis.[2][5] This guide will walk you through common issues and solutions related to this critical sample preparation step.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during the derivatization and subsequent GC analysis of this compound.

Issue 1: Low or No Derivative Peak Detected

Question: I've performed the derivatization reaction, but I'm seeing a very small peak for my this compound derivative, or no peak at all. What could be the problem?

Answer: This is a common issue that can stem from several factors related to the derivatization reaction itself or the subsequent GC analysis. Let's break down the potential causes and solutions.

Root Cause Analysis & Solutions:

  • Incomplete Derivatization Reaction: The reaction may not have gone to completion.

    • Insufficient Reagent: Ensure you are using a sufficient excess of the derivatizing reagent. The reaction is often equilibrium-driven, and a higher concentration of the reagent will push the reaction towards the product.

    • Suboptimal Reaction Conditions: Temperature and time are critical. For many common derivatizing agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or diazomethane, heating is often required to drive the reaction to completion. Consult the literature or your reagent's technical data sheet for recommended conditions. For instance, silylation with BSTFA can often be completed by heating at 60°C for 5-10 minutes.

    • Presence of Water or Protic Solvents: Silylating reagents, in particular, are highly sensitive to moisture and will react preferentially with water or any active hydrogens in your solvent.[5] Ensure your sample and solvent are anhydrous. Lyophilize aqueous samples if possible and use high-purity, dry solvents.[6]

  • Derivative Instability: The formed derivative might be degrading before or during analysis.

    • Hydrolysis: Trimethylsilyl (TMS) esters are susceptible to hydrolysis.[7] Analyze your samples as quickly as possible after derivatization. If storage is necessary, keep them in a tightly sealed vial under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.

    • Thermal Degradation: While derivatization increases volatility, excessively high temperatures in the GC inlet or column can still cause degradation. Review your GC method parameters and consider lowering the injection port temperature.

  • GC System Issues: The problem may lie within the gas chromatograph.

    • Inlet Adsorption: Active sites in the injector liner can adsorb the derivative, leading to peak tailing or complete loss of the analyte.[3] Using a deactivated liner is crucial.

    • Column Incompatibility: Silylated derivatives should not be analyzed on columns with active hydrogen groups, such as polyethylene glycol (PEG) phases (e.g., Carbowax).[8] These phases can react with the derivative. Nonpolar phases like those based on polydimethylsiloxane (e.g., DB-1, HP-5) are recommended.[8]

    • Leaks: A leak in the system can lead to a loss of sample and poor sensitivity.[9][10] Regularly check for leaks using an electronic leak detector.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My derivative peak is showing significant tailing (or fronting). How can I improve the peak symmetry?

Answer: Poor peak shape is a strong indicator of analyte interaction with active sites in the GC system or issues with the chromatography itself.

Troubleshooting Peak Asymmetry:

  • Peak Tailing: This is often caused by active sites in the system.

    • Solution:

      • Deactivated Liners and Columns: Ensure you are using high-quality, deactivated inlet liners and a well-conditioned, inert GC column.[4]

      • Column Conditioning: Properly condition your column according to the manufacturer's instructions to remove any residual impurities and ensure a uniform stationary phase.[3]

      • Glass Wool Deactivation: If using glass wool in your liner, make sure it is also deactivated.

  • Peak Fronting: This is typically a sign of column overload.

    • Solution:

      • Reduce Injection Volume: Decrease the amount of sample injected onto the column.

      • Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample.

      • Increase Split Ratio: For split injections, increasing the split ratio will reduce the amount of sample reaching the column.[4]

Issue 3: Irreproducible Results

Question: I'm getting inconsistent peak areas for my this compound derivative across multiple injections of the same sample. What's causing this variability?

Answer: Irreproducibility can be one of the most frustrating challenges. A systematic approach is key to identifying the source of the problem.

Ensuring Reproducibility:

  • Inconsistent Derivatization:

    • Precise Reagent and Sample Handling: Use calibrated pipettes for all liquid transfers to ensure consistent reagent and sample volumes.

    • Controlled Reaction Conditions: Maintain consistent reaction times and temperatures for all samples. A heating block with precise temperature control is recommended over a water bath.

  • Injection Technique:

    • Autosampler vs. Manual Injection: An autosampler will provide significantly better injection reproducibility than manual injection.[11]

    • Syringe Handling: If using manual injection, ensure a consistent injection speed and needle depth. Thoroughly clean the syringe between injections to prevent carryover.

  • System Instability:

    • Leaks: As mentioned before, leaks can cause fluctuating results.[10]

    • Gas Flow Rates: Ensure your carrier gas and detector gas flow rates are stable and accurately controlled.[9]

Issue 4: Presence of Extraneous Peaks

Question: My chromatogram shows several unexpected peaks in addition to my derivative. Where are these coming from?

Answer: These "ghost peaks" can originate from several sources.

Identifying and Eliminating Ghost Peaks:

  • Reagent Byproducts: The derivatization reaction itself can produce byproducts.[8] For example, silylation reactions often produce byproducts that are also volatile. Running a reagent blank (derivatizing reagent without the analyte) can help identify these peaks.

  • Contaminated Solvents or Reagents: Use high-purity solvents and fresh derivatizing reagents. Reagents can degrade over time, especially if exposed to moisture.

  • Sample Matrix Components: If you are analyzing a complex sample, other components in the matrix may also be derivatized and elute from the GC column. A thorough sample cleanup procedure prior to derivatization may be necessary.

  • System Contamination: Contamination in the injector, column, or carrier gas lines can lead to ghost peaks.[4] Regular maintenance and cleaning are essential.

Experimental Protocols & Data

Protocol 1: Silylation of this compound with BSTFA

This protocol provides a general guideline for the trimethylsilylation of this compound.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Heating block or oven

  • GC vials with PTFE-lined septa

Procedure:

  • Prepare a stock solution of this compound in your chosen anhydrous solvent.

  • In a clean, dry GC vial, add a known volume of the this compound solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen. This step is critical to remove any residual water.

  • Add a sufficient volume of BSTFA (and TMCS if used) to the vial. A reagent-to-analyte molar excess of at least 50:1 is recommended to ensure the reaction goes to completion.

  • Seal the vial tightly and heat at 60-75°C for 30-60 minutes.

  • Cool the vial to room temperature before injecting into the GC.

Table 1: Comparison of Common Derivatizing Agents for Carboxylic Acids
Derivatizing AgentDerivativeReaction ConditionsAdvantagesDisadvantages
BSTFA / MSTFA Trimethylsilyl (TMS) ester60-75°C, 30-60 minHighly volatile derivatives, good for MS fragmentationMoisture sensitive, derivatives can be unstable[7]
Diazomethane Methyl esterRoom temp, instantaneousFast, clean reaction, quantitativeHighly toxic and explosive, must be prepared fresh[7]
BF3-Methanol Methyl ester100°C, ~2 minEffective for fatty acids, quantitative for larger samples[7][12]Requires removal of catalyst, can be harsh
PFBBr Pentafluorobenzyl esterVaries, often with catalystExcellent for electron capture detection (ECD)Strong lachrymator, requires careful handling[8]

Visualizing the Workflow

A clear understanding of the experimental and troubleshooting workflow is essential for success.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_troubleshoot Troubleshooting Sample 2,4-Dichlorobutanoic Acid Sample Dry Evaporate to Dryness Sample->Dry Add_Reagent Add Derivatizing Reagent (e.g., BSTFA) Dry->Add_Reagent Heat Heat (e.g., 60-75°C) Add_Reagent->Heat Inject Inject into GC Heat->Inject Detect Detection (e.g., MS, FID) Inject->Detect No_Peak No/Low Peak Detect->No_Peak Problem? Bad_Shape Poor Peak Shape Detect->Bad_Shape Problem? Inconsistent Irreproducible Detect->Inconsistent Problem?

Caption: Workflow for derivatization and GC analysis of this compound.

Troubleshooting_Logic cluster_reaction Derivatization Reaction Issues cluster_gc GC System Issues cluster_solutions Potential Solutions Start Problem Detected: Low/No Peak Incomplete Incomplete Reaction? Start->Incomplete Moisture Moisture Present? Start->Moisture Degradation Derivative Degradation? Start->Degradation Adsorption Inlet Adsorption? Start->Adsorption Column_Issue Column Incompatibility? Start->Column_Issue Leak System Leak? Start->Leak Optimize_Cond Optimize Temp/Time/ Reagent Excess Incomplete->Optimize_Cond Dry_Sample Ensure Anhydrous Conditions Moisture->Dry_Sample Analyze_Quickly Analyze Immediately/ Store Properly Degradation->Analyze_Quickly Deactivated_Liner Use Deactivated Liner Adsorption->Deactivated_Liner Check_Column Verify Column Phase Column_Issue->Check_Column Leak_Check Perform Leak Check Leak->Leak_Check

Caption: Troubleshooting logic for a low or absent derivative peak.

Concluding Remarks

Optimizing the derivatization of this compound is a multi-faceted process that requires attention to detail at every step, from sample preparation to GC analysis. By systematically addressing potential issues related to reaction conditions, reagent choice, and instrument parameters, you can achieve reliable and reproducible results. This guide serves as a starting point for troubleshooting; always refer to the technical documentation for your specific reagents and instrumentation for further details.

References

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
  • David, F., & Sandra, P. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. IntechOpen.
  • LibreTexts. (2023). Derivatization. Chemistry LibreTexts.
  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in Gas Chromatography. In Encyclopedia of Mass Spectrometry. Elsevier.
  • Regis Technologies. (n.d.). GC Derivatization.
  • Phenomenex. (2014). GC Troubleshooting Guide.
  • Regis Technologies. (n.d.). GC Derivatization.
  • (n.d.). Derivatization in GC.
  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography. Elsevier.
  • Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster.
  • Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620.
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.

Sources

Technical Support Center: Purification of 2,4-Dichlorobutanoic Acid & Solvent Consumption Reduction

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2,4-Dichlorobutanoic acid, with a primary focus on minimizing solvent consumption. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental work, offering practical solutions grounded in established scientific principles.

Introduction: The Challenge of Purifying this compound

This compound is a halogenated carboxylic acid that presents unique purification challenges. Its polarity and potential for hydrogen bonding influence its solubility in various solvents, often necessitating large solvent volumes for traditional purification methods like recrystallization.[1] The drive towards greener and more sustainable chemical processes necessitates a critical evaluation of these methods to reduce solvent waste, improve cost-effectiveness, and minimize environmental impact.[2][3] This guide provides a framework for optimizing the purification of this compound while adhering to the principles of green chemistry.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the purification of this compound and offers targeted solutions to reduce solvent use.

Issue 1: Poor Crystal Yield During Recrystallization

  • Question: I am getting a low yield of purified this compound after recrystallization. What are the likely causes and how can I improve it with minimal solvent?

  • Answer: Low crystal yield is often a result of suboptimal solvent selection or technique. The ideal solvent should dissolve the compound when hot but not when cold.[4][5] For carboxylic acids like this compound, solvents capable of hydrogen bonding, such as ethanol, methanol, or even water, can be good starting points.[1][6]

    • Causality: If the compound is too soluble in the chosen solvent even at low temperatures, a significant amount will remain in the mother liquor, leading to poor recovery. Conversely, if the compound is not sufficiently soluble at high temperatures, you may be tempted to use an excessive volume of solvent, which also leads to loss upon cooling.

    • Troubleshooting Steps:

      • Solvent Screening: Experiment with a small amount of your crude product and test its solubility in a range of solvents (e.g., ethanol/water mixtures, toluene, ethyl acetate).[6] The goal is to find a solvent system where the acid is sparingly soluble at room temperature but readily soluble upon heating.

      • Mixed Solvent Systems: A powerful technique to reduce solvent consumption is the use of a mixed solvent system. Dissolve the crude acid in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (one in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. This method allows for fine-tuning of the solubility and can lead to excellent crystal formation with less overall solvent.[4]

      • Controlled Cooling: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

      • Seeding: If crystallization is slow to initiate, adding a seed crystal of pure this compound can induce crystallization.

Issue 2: Oiling Out Instead of Crystallizing

  • Question: My this compound is separating as an oil during cooling, not as crystals. How can I prevent this?

  • Answer: "Oiling out" occurs when the solute comes out of solution above its melting point.[1] This is often due to a highly concentrated solution or a large difference in polarity between the solute and the solvent.

    • Causality: The strong intermolecular forces between the carboxylic acid molecules can cause them to aggregate as a liquid phase rather than forming an ordered crystal lattice, especially if the solvent environment is not conducive to crystallization.

    • Troubleshooting Steps:

      • Reduce Concentration: The most straightforward solution is to add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

      • Change Solvent System: Switch to a solvent system with a lower boiling point or one that has a polarity more similar to this compound.[1]

      • Lower the Cooling Temperature Drastically: In some cases, rapidly cooling the oiled-out solution in a dry ice/acetone bath can induce solidification. The resulting solid can then be recrystallized from a more appropriate solvent system.

Issue 3: Inefficient Removal of Impurities

  • Question: My purified this compound is still showing significant impurities by analysis. How can I improve purity without excessive solvent use?

  • Answer: Inefficient impurity removal suggests that the impurities have similar solubility profiles to the desired product in the chosen solvent.

    • Causality: If impurities co-crystallize with the product, a simple recrystallization will not be effective.

    • Troubleshooting Steps:

      • Acid-Base Extraction: This is a highly effective and solvent-efficient method for purifying carboxylic acids.[7][8]

        • Dissolve the crude material in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

        • Extract the organic layer with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide solution). The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

        • Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the pure this compound.

        • The purified acid can then be collected by filtration or extracted back into a small volume of an organic solvent. This method is highly selective and significantly reduces the volume of solvent needed for the final purification step.

      • Adsorbent Treatment: If the impurities are colored or highly polar, you can treat a solution of the crude product with a small amount of activated charcoal before filtration and crystallization. The charcoal can adsorb these impurities.

Frequently Asked Questions (FAQs)

Q1: What are some "green" solvent alternatives for the purification of this compound?

A1: Green chemistry principles encourage the use of solvents that are less toxic and have a lower environmental impact.[2] For a polar compound like this compound, consider the following:

  • Water: As a carboxylic acid, it may have some solubility in hot water, making it an excellent green solvent choice if applicable.[1][6]

  • Ethanol/Water Mixtures: Ethanol is a bio-based solvent, and its mixtures with water can be fine-tuned for optimal solubility.

  • Ethyl Acetate: While a traditional organic solvent, it is often considered a greener alternative to more hazardous solvents like dichloromethane.

Q2: Can I use techniques other than crystallization to reduce solvent consumption?

A2: Absolutely. Several modern purification techniques can significantly reduce or even eliminate the need for large volumes of organic solvents.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of a co-solvent like methanol.[9][10][11] It is a powerful technique for both analytical and preparative separations and is considered a "green" technology due to the reduction in organic solvent use.[9] The CO2 is recycled, and the small volume of co-solvent is easily evaporated.[11]

  • Membrane Filtration: Techniques like nanofiltration can be used to concentrate and purify organic acids from solutions.[12][13][14] This pressure-driven process can separate the acid from salts and other impurities, offering a continuous and low-energy purification method.[13][14]

  • Distillation: If the impurities are non-volatile, vacuum distillation of the this compound can be a solvent-free purification method.[7][15] However, the thermal stability of the compound must be considered.

Q3: How does pH play a role in solvent-efficient extraction of this compound?

A3: The pH of the aqueous phase is critical during acid-base extraction. The general rule is to adjust the pH to be at least two to three units away from the pKa of the compound to ensure it is fully in its acidic or basic form.[8]

  • For extraction into an aqueous base: The pH should be significantly higher than the pKa of the carboxylic acid group to ensure complete deprotonation to the water-soluble carboxylate salt.

  • For precipitation from the aqueous phase: The pH should be significantly lower than the pKa to ensure complete protonation back to the less water-soluble carboxylic acid form.

Experimental Protocols

Protocol 1: Solvent-Minimized Recrystallization Using a Mixed Solvent System
  • Solubility Testing: In separate small test tubes, add ~10-20 mg of crude this compound. To each tube, add a different solvent (e.g., toluene, ethyl acetate, ethanol, water) dropwise at room temperature to assess solubility.

  • Select a "Good" and "Poor" Solvent Pair: Identify a solvent in which the acid is very soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). The two solvents must be miscible. A common pair for carboxylic acids is ethanol ("good") and water ("poor").

  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Basification: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO2 evolution.

  • Extraction: Shake the funnel vigorously and then allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution 1-2 more times, combining the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic (test with pH paper) and a precipitate forms.

  • Isolation: Collect the precipitated pure this compound by vacuum filtration. Wash the solid with a small amount of cold deionized water.

  • Drying: Dry the purified product under vacuum.

Data Presentation

Purification MethodTypical Solvent ConsumptionKey AdvantagesKey Disadvantages
Traditional Recrystallization HighSimple setupHigh solvent waste, potential for low yield
Mixed-Solvent Recrystallization ModerateImproved yield and purity controlRequires careful solvent selection
Acid-Base Extraction LowHigh purity, excellent for removing neutral/basic impuritiesRequires multiple steps, use of acid/base
Supercritical Fluid Chromatography Very LowFast, highly efficient, "green"High initial equipment cost
Membrane Filtration Very Low (for the separation step)Continuous process, low energyCan be complex to set up, potential for membrane fouling

Visualization of Workflows

Logical Relationship for Solvent Selection in Recrystallization

Solvent_Selection A Crude this compound B Solubility Test (Hot vs. Cold) A->B C Ideal Solvent Found? (Soluble Hot, Insoluble Cold) B->C D Single Solvent Recrystallization C->D Yes E Try Mixed Solvent System C->E No H Cool and Crystallize F Dissolve in 'Good' Solvent E->F G Add 'Poor' Solvent F->G G->H

Caption: Decision workflow for selecting an appropriate solvent system for recrystallization.

Experimental Workflow for Acid-Base Extraction

Acid_Base_Extraction cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product in Organic Solvent B Extract with Aqueous Base A->B D Organic Layer with Neutral/Basic Impurities C Aqueous Layer with Carboxylate Salt E Acidify Aqueous Layer C->E F Precipitated Pure Acid E->F B->D B->C

Caption: Workflow diagram for the purification of this compound via acid-base extraction.

References

  • Synder Filtration.
  • Food Industry.
  • ACS Publications. Integrated Membrane Processes for Separation and Purification of Organic Acid from a Biomass Fermentation Process | Industrial & Engineering Chemistry Research. [Link]
  • Google Patents.
  • Patsnap Eureka. How to Reduce Toxic Byproducts in Carboxylic Acid Reactions?[Link]
  • Royal Society of Chemistry. In situ recovery of bio-based carboxylic acids - Green Chemistry. [Link]
  • LiqTech.
  • ResearchGate.
  • University of Rochester, Department of Chemistry.
  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]
  • SOP: CRYSTALLIZ
  • Quora.
  • Guide for crystalliz
  • Chemistry World. Greener route to carboxylic acids | Research. [Link]
  • Google Patents.
  • Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. [Link]
  • ResearchGate. How can I purify carboxylic acid?[Link]
  • LookChem. General procedures for the purification of Carboxylic acids - Chempedia. [Link]
  • Google Patents.
  • The MJA Lab. Green Chemistry. [Link]
  • American Chemical Society.
  • ACS Publications. Supercritical fluid extraction of carboxylic and fatty acids from Agaricus spp. mushrooms | Journal of Agricultural and Food Chemistry. [Link]
  • Achiral Supercritical Fluid Chromatography (SFC)
  • Remove Sticky Reagents. [Link]
  • ResearchGate. (PDF)
  • MDPI. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. [Link]
  • PubChem - NIH. This compound | C4H6Cl2O2 | CID 12647097. [Link]
  • ResearchGate.
  • PubChem. (2R,3R)-2,3-dichlorobutanoic acid | C4H6Cl2O2 | CID 88153217. [Link]
  • Google Patents. CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.
  • Oregon State University.
  • MDPI. 2,4-Dichlorophenoxyacetic Acid in the Gas and Crystal Phases and Its Intercalation in Montmorillonite—An Experimental and Theoretical Study. [Link]

Sources

Managing thermal decomposition during the distillation of 2,4-Dichlorobutanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for handling 2,4-dichlorobutanoic acid and its derivatives. This guide is designed to provide you, as a researcher, scientist, or drug development professional, with in-depth troubleshooting strategies and best practices for managing thermal decomposition during distillation. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven techniques to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: We are observing significant charring and low yield when distilling our this compound ester. What is the likely cause?

A1: The issue you're encountering is characteristic of thermal decomposition. This compound and its derivatives are thermally labile. The presence of two electron-withdrawing chlorine atoms can facilitate dehydrochlorination, particularly at elevated temperatures, leading to the formation of unsaturated byproducts and subsequent polymerization or charring. Distillation at atmospheric pressure, even with an inert gas blanket, often supplies enough thermal energy to initiate these degradation pathways. The primary cause is almost certainly an excessive distillation temperature.

Q2: What is the maximum recommended distillation temperature for these compounds?

A2: There is no single "maximum" temperature, as stability is a function of both temperature and time. However, a general rule of thumb for thermally sensitive compounds like these is to keep the pot temperature below 150 °C. The most effective strategy is to reduce the boiling point by performing the distillation under a high vacuum (e.g., <1 mmHg). This allows for distillation at a significantly lower temperature, thereby minimizing the risk of decomposition.

Q3: Can the use of a stabilizer help during distillation?

A3: Yes, the use of stabilizers can be beneficial. For chlorinated compounds, radical scavengers or agents that can inhibit dehydrochlorination are often employed. Small amounts of non-volatile radical inhibitors like butylated hydroxytoluene (BHT) or hydroquinone can be effective. Additionally, copper powder or copper turnings can act as a radical trap and prevent the formation of polymeric byproducts. The choice of stabilizer should be considered based on its reactivity with your specific derivative and its ease of separation from the final product.

Troubleshooting Guide: Specific Scenarios

Scenario 1: My vacuum pump is pulling a deep vacuum (<0.5 mmHg), but the distillation is still very slow and requires high heat, leading to decomposition.

A1.1: Check for System Leaks. Even a small leak in your distillation apparatus will prevent you from reaching the true boiling point at that pressure. Use a vacuum gauge to confirm the pressure at the distillation head, not just at the pump. Inspect all joints and ensure they are properly sealed with a suitable vacuum grease.

A1.2: Improve Heat Transfer. Ensure the distillation flask is appropriately sized for the volume of material; a flask that is too large will have excessive surface area and inefficient heating. Use a high-quality heating mantle with good surface contact and a magnetic stirrer to ensure even heat distribution and prevent localized overheating.

A1.3: Consider a Wiped-Film or Short-Path Distillation Apparatus. For highly sensitive materials, a standard distillation setup may expose the compound to high temperatures for too long. A short-path distillation apparatus minimizes the distance the vapor travels, and a wiped-film evaporator provides a very thin, continuously renewed surface film, which dramatically reduces the residence time at high temperatures.

Scenario 2: The distillate is coming over, but it is discolored (yellow to brown), and subsequent analysis (e.g., NMR) shows impurities.

A2.1: Identify the Impurities. Discoloration often indicates the presence of conjugated unsaturated systems, which are common decomposition products. The likely impurity is a derivative of 2-chloro-2-butenoic acid or 4-chloro-2-butenoic acid, formed via dehydrochlorination.

A2.2: Implement a Milder Distillation Protocol. This is a clear sign that your distillation temperature is too high.

  • Increase the vacuum: Aim for the lowest pressure your system can achieve.

  • Add a stabilizer: Introduce a small amount of copper powder to the distillation pot.

  • Fractional Distillation: Use a short, insulated Vigreux column to help separate the desired product from lower-boiling impurities and higher-boiling decomposition products.

Logical Troubleshooting Workflow

Below is a diagram illustrating a decision-making process for troubleshooting distillation issues with this compound derivatives.

G start Distillation Issue: Low Yield / Discoloration check_temp Is Pot Temperature > 150°C? start->check_temp check_vac Is Vacuum < 1 mmHg? check_temp->check_vac No add_stabilizer Add Stabilizer (e.g., Copper Powder) check_temp->add_stabilizer Yes check_leaks System Leaks or Inefficient Heating? check_vac->check_leaks Yes use_spd Consider Short-Path Distillation (SPD) check_vac->use_spd No check_leaks->use_spd No solution Successful Distillation check_leaks->solution Yes (Fix Leaks) add_stabilizer->check_vac use_spd->solution

Caption: Troubleshooting Decision Tree for Distillation.

Data Summary Table

ParameterRecommendationRationale
Distillation Type High Vacuum (<1 mmHg)Lowers boiling point to minimize thermal stress.
Pot Temperature < 150 °C (ideally < 130 °C)Reduces the rate of dehydrochlorination and other decomposition reactions.
Apparatus Short-Path or Wiped-FilmMinimizes residence time at elevated temperatures.
Stabilizers Copper powder, BHTScavenges radicals and inhibits polymerization.
Heating Stirred oil bath or heating mantleEnsures uniform heat distribution and prevents hot spots.
Potential Byproducts 2-chloro-2-butenoic acid derivatives, HCl, oligomersFormed via dehydrochlorination and subsequent reactions.

Detailed Experimental Protocol: Vacuum Distillation of Methyl 2,4-Dichlorobutanoate

This protocol is a self-validating system designed to maximize yield and purity.

1. Preparation and Setup:

  • Ensure all glassware is clean, dry, and free of any basic residues which can catalyze decomposition.

  • Assemble a short-path distillation apparatus. All glass joints should be lightly greased with high-vacuum grease.

  • Place a new, appropriately sized magnetic stir bar in the round-bottom flask (distillation pot).

  • Add the crude methyl 2,4-dichlorobutanoate to the distillation pot, filling it to no more than half its volume.

  • Add a small amount of copper powder (approx. 0.1% by weight).

2. System Evacuation:

  • Connect the apparatus to a high-vacuum pump protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone).

  • Begin stirring the contents of the pot.

  • Slowly and carefully open the system to the vacuum. Monitor for excessive bumping or foaming.

  • Allow the system to evacuate to a stable, low pressure (ideally < 0.5 mmHg).

3. Distillation:

  • Once the vacuum is stable, begin to slowly heat the distillation pot using a heating mantle or oil bath.

  • Observe for the onset of boiling. The head temperature should rise and stabilize as the product begins to distill. The boiling point of methyl 2,4-dichlorobutanoate is approximately 70-72 °C at 10 mmHg, so it will be significantly lower at higher vacuum.

  • Collect any initial low-boiling fractions separately.

  • Collect the main fraction when the head temperature is stable and the distillate is clear and colorless.

  • Self-Validation Checkpoint: If the pot residue begins to darken significantly, immediately lower the temperature and stop the distillation to prevent widespread decomposition.

4. Shutdown:

  • Once the main fraction is collected, stop heating and allow the system to cool under vacuum.

  • Once cooled, slowly and carefully vent the system with an inert gas like nitrogen or argon before opening it to the atmosphere.

Decomposition Pathway Visualization

The primary thermal decomposition pathway for a this compound derivative is dehydrochlorination.

G cluster_stabilizer Stabilizer Intervention 2,4-Dichlorobutanoic\nAcid Derivative 2,4-Dichlorobutanoic Acid Derivative Unsaturated Byproduct + HCl Unsaturated Byproduct + HCl 2,4-Dichlorobutanoic\nAcid Derivative->Unsaturated Byproduct + HCl Δ (Heat) Charred Polymer Charred Polymer Unsaturated Byproduct + HCl->Charred Polymer Further Reaction Radical Intermediate Radical Intermediate Radical Intermediate->Unsaturated Byproduct + HCl Copper Powder Copper Powder Copper Powder->Radical Intermediate Traps

Caption: Simplified Thermal Decomposition Pathway.

References

  • Title: Thermal decomposition of 2,3-dichloropropionic acid Source: Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases URL:[Link]
  • Title: Inhibiting effect of copper on the polymerization of vinyl chloride Source: Journal of Macromolecular Science, Part A: Chemistry URL:[Link]
  • Title: Short-Path Distillation Source: Organic Chemistry Portal URL:[Link]

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 2,4-Dichlorobutanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key intermediates is paramount. 2,4-Dichlorobutanoic acid is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides an in-depth comparative analysis of different synthetic routes to this compound, offering detailed experimental protocols, performance data, and insights into the practical considerations of each approach.

Introduction

This compound, a halogenated carboxylic acid, presents a unique structural motif with chlorine atoms at both the alpha and gamma positions. This dichlorination pattern makes it a versatile precursor for introducing specific functionalities and modulating the physicochemical properties of target molecules. The selection of an appropriate synthetic route is a critical decision in any research and development program, impacting not only the yield and purity of the final product but also factors such as cost, safety, and scalability. This guide aims to equip researchers with the necessary information to make an informed choice based on the specific requirements of their project.

Comparative Overview of Synthetic Strategies

Several synthetic pathways to this compound have been explored. The most prominent and practical approaches generally fall into two main categories: a two-step synthesis commencing from γ-butyrolactone, and potential alternative routes from other readily available starting materials. This guide will focus on a detailed examination of the most viable route and discuss the theoretical basis of others.

Synthetic Route Starting Material Key Transformations Typical Overall Yield Purity Key Advantages Key Disadvantages
Route 1: Two-Step Synthesis from γ-Butyrolactone γ-Butyrolactone1. Ring-opening to 4-chlorobutanoic acid2. α-chlorination (Hell-Volhard-Zelinsky)High (>90%)High (>98%)High-yielding, uses readily available starting material, well-established reactions.Two distinct reaction steps, use of hazardous reagents (thionyl chloride, chlorine).
Route 2 (Proposed): From Succinic Anhydride Succinic Anhydride1. Monoesterification2. Conversion to acyl chloride3. Selective reduction4. Chlorination stepsModerateVariableInexpensive starting material.Multi-step, potential for side reactions, requires careful control of reduction step.
Route 3 (Proposed): From Vinylacetic Acid Vinylacetic Acid1. Dichlorination across the double bondPotentially highVariablePotentially a one-step addition reaction.Starting material can be less common, potential for regioselectivity issues.

In-Depth Analysis of Route 1: Two-Step Synthesis from γ-Butyrolactone

This route stands out for its high efficiency and the reliability of the individual transformations. It involves the initial ring-opening of the inexpensive and readily available γ-butyrolactone to form 4-chlorobutanoic acid, followed by a classic Hell-Volhard-Zelinsky (HVZ) reaction to introduce the second chlorine atom at the α-position.

Step 1: Synthesis of 4-Chlorobutanoic Acid via Ring-Opening of γ-Butyrolactone

The first step involves the cleavage of the lactone ring with a chlorine source. A highly efficient method utilizes hydrochloric acid in the presence of a catalyst.

Causality of Experimental Choices:

  • γ-Butyrolactone: An inexpensive, stable, and high-boiling liquid, making it an excellent and safe starting material.

  • Hydrochloric Acid (HCl): Serves as both the chlorine source and the acid catalyst for the ring-opening reaction. Using a concentrated aqueous solution is practical for laboratory-scale synthesis.

  • Silicotungstic Acid Catalyst: This heteropoly acid is a highly effective and reusable catalyst for the ring-opening reaction, enabling the reaction to proceed under mild conditions with high selectivity and yield.[1] Its use avoids the need for high pressures or temperatures.

G GBL γ-Butyrolactone Intermediate 4-Chlorobutanoic Acid GBL->Intermediate Ring-Opening Chlorination HCl HCl (aq) Catalyst Silicotungstic Acid

Experimental Protocol: Synthesis of 4-Chlorobutanoic Acid [1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 86 g of γ-butyrolactone.

  • Catalyst Addition: To the stirring γ-butyrolactone, add 5 g of silicotungstic acid. Stir at room temperature to ensure uniform mixing.

  • Addition of HCl: Slowly add 200 g of 20% aqueous hydrochloric acid to the mixture.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2 hours.

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. The product, 4-chlorobutanoic acid, will form the lower layer. Separate the layers and collect the product. The upper aqueous layer can be reused in subsequent batches.

  • Purity and Yield: This method is reported to yield 4-chlorobutanoic acid with a purity of over 99% and a yield exceeding 99%.[1]

Step 2: α-Chlorination of 4-Chlorobutanoic Acid via Hell-Volhard-Zelinsky Reaction

The second step introduces a chlorine atom at the carbon adjacent to the carboxylic acid group (the α-position) using the well-established Hell-Volhard-Zelinsky (HVZ) reaction.[2][3][4]

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): This reagent converts the carboxylic acid into an acyl chloride in situ. Acyl chlorides enolize more readily than the corresponding carboxylic acids, which is a key step for the subsequent α-halogenation.[3][4]

  • Chlorine (Cl₂): The halogenating agent that adds to the enol intermediate.

  • Phosphorus Trichloride (PCl₃) (Catalytic): Often used as a catalyst to facilitate the formation of the acyl halide intermediate.[5] Red phosphorus can also be used, which reacts with the halogen to form the phosphorus trihalide in situ.[2]

G start 4-Chlorobutanoic Acid product 2,4-Dichlorobutanoic Acid start->product Hell-Volhard-Zelinsky Chlorination reagents 1. SOCl₂ / PCl₃ (cat.) 2. Cl₂ 3. H₂O (workup)

Experimental Protocol: α-Chlorination of 4-Chlorobutanoic Acid (Adapted from a general HVZ procedure) [2]

  • Acyl Chloride Formation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, place 1.0 mole of 4-chlorobutanoic acid. Add 1.1 moles of thionyl chloride (SOCl₂) and a catalytic amount of red phosphorus or phosphorus trichloride (PCl₃).

  • Heating: Heat the mixture to reflux for 2 hours to ensure the complete formation of 4-chlorobutyryl chloride.

  • Chlorination: Cool the reaction mixture slightly. While maintaining a gentle reflux, slowly introduce chlorine gas (Cl₂) into the reaction mixture. The reaction is typically monitored by the disappearance of the starting material (e.g., by GC-MS analysis of quenched aliquots).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add water to the reaction mixture to hydrolyze the intermediate 2,4-dichlorobutyryl chloride to this compound. This step is exothermic and will evolve HCl gas.

  • Purification: The crude product can be purified by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by washing the organic layer with water and brine. The solvent is then removed under reduced pressure. Further purification can be achieved by vacuum distillation.

Expected Performance:

Alternative Synthetic Routes: A Brief Discussion

While the two-step synthesis from γ-butyrolactone is the most well-documented and likely the most practical approach for laboratory-scale synthesis, it is valuable to consider other potential routes.

Route 2: From Succinic Anhydride

Succinic anhydride is an inexpensive and abundant starting material. A plausible, albeit multi-step, route could involve:

  • Monoesterification: Ring-opening of succinic anhydride with an alcohol to yield a monoester.

  • Chlorination of the Carboxylic Acid: Conversion of the free carboxylic acid group to an acyl chloride.

  • Selective Reduction: Reduction of the acyl chloride to an aldehyde.

  • Further Transformations: Subsequent chlorination steps at the 2 and 4 positions would be required.

This route is significantly longer and more complex than the γ-butyrolactone route, and controlling the selectivity of the reduction and subsequent chlorination steps would be challenging.

Route 3: From Vinylacetic Acid

Vinylacetic acid, also known as 3-butenoic acid, could theoretically undergo dichlorination across the double bond to yield 2,3- or 3,4-dichlorobutanoic acid. However, achieving the desired 2,4-dichloro isomer directly from this starting material would be difficult and likely non-selective. Further transformations would be necessary to introduce the chlorine at the desired positions.

Conclusion

For the synthesis of this compound, the two-step route starting from γ-butyrolactone offers a clear advantage in terms of efficiency, yield, and the use of well-established chemical transformations. The initial ring-opening and chlorination of γ-butyrolactone to 4-chlorobutanoic acid is a high-yielding and straightforward procedure. The subsequent α-chlorination via the Hell-Volhard-Zelinsky reaction is a robust and reliable method for introducing the second chlorine atom. While alternative routes from other starting materials are conceivable, they present significant challenges in terms of the number of steps, selectivity, and overall practicality. Researchers seeking a reliable and high-yielding synthesis of this compound are advised to consider the two-step γ-butyrolactone route as the primary option.

References

Dafeng Yuelong Chemical Co., Ltd.; Yang Caifeng; Jiang Yihua. A method of synthesis γ-chloro butyric acid. CN109265336A, January 22, 2019. [2] NROChemistry. Hell-Volhard-Zelinsky Reaction. [Link] (accessed Jan 8, 2026). [6] Tagat, J. R.; et al. Catalytic, Asymmetric α-Chlorination of Acid Halides. J. Am. Chem. Soc.2004 , 126 (4), 13196–13197. [3] Chemistry LibreTexts. Carboxylic Derivatives - Reactions at the Alpha-Carbon. [Link] (accessed Jan 8, 2026). [5] Request PDF. α‐Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid. [Link] (accessed Jan 8, 2026). [4] William Reusch. Carboxyl Reactivity. [Link] (accessed Jan 8, 2026).

Sources

A Comparative Guide to the Spectroscopic Analysis of 2,4-Dichlorobutanoic Acid and its Isomeric Impurities for Unambiguous Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the rigorous identification and characterization of impurities are paramount to ensuring product safety and efficacy. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the structural confirmation of 2,4-Dichlorobutanoic acid, a key chemical intermediate. We will explore the nuanced application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy in distinguishing this compound from its potential isomeric impurities, such as 2,2-, 2,3-, and 4,4-Dichlorobutanoic acid. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methodologies for impurity profiling.

The Analytical Challenge: Isomeric Impurities

The synthesis of this compound can potentially yield several isomeric impurities that are challenging to differentiate due to their identical molecular formulas (C₄H₆Cl₂O₂) and molecular weights (156.99 g/mol ).[1][2] Unambiguous identification is therefore critically dependent on spectroscopic methods that can probe the specific connectivity of atoms within the molecule.

Orthogonal Spectroscopic Approaches for Structure Elucidation

A multi-technique, or orthogonal, approach is essential for the definitive structural elucidation of organic compounds and their impurities.[3][4][5] By combining data from NMR, MS, and FTIR, we can construct a comprehensive and self-validating picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution.[6] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confident differentiation of isomers.

¹H NMR Spectroscopy: A Fingerprint of Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and the spin-spin coupling between neighboring protons (revealing connectivity).

  • This compound: Will exhibit distinct signals for the protons at the C2, C3, and C4 positions. The proton at the C2 position, being adjacent to both a chlorine atom and the carboxylic acid group, will be significantly deshielded and appear at a lower field. The protons on C3 will be split by the protons on C2 and C4, and the protons on C4 will be split by the protons on C3. The carboxylic acid proton will appear as a broad singlet at a very low field (typically 10-13 ppm).[7][8][9]

  • Potential Isomeric Impurities:

    • 2,2-Dichlorobutanoic acid: Will show a triplet for the methyl protons (C4) and a quartet for the methylene protons (C3), with no proton signal from the C2 position.

    • 2,3-Dichlorobutanoic acid: Will display more complex splitting patterns due to the adjacent chiral centers (if not a meso compound), with distinct signals for the methyl proton and the protons at the C2 and C3 positions.

    • 4,4-Dichlorobutanoic acid: Would likely show a triplet for the protons at C2 and a triplet for the protons at C3, with a distinct signal for the proton at C4.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing a direct view of the carbon framework of the molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment.

  • This compound: Will display four distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing in the 160-180 ppm range.[10][11][12] The carbons bonded to chlorine (C2 and C4) will also be significantly downfield compared to the C3 carbon.

  • Comparison with Isomers: Each isomer will have a unique set of four carbon signals. For instance, in 2,2-Dichlorobutanoic acid, the C2 carbon will be significantly deshielded due to the presence of two chlorine atoms. In contrast, 4,4-Dichlorobutanoic acid will show a highly deshielded C4 carbon.

Advanced NMR Techniques for Unambiguous Assignment

For complex cases or low-level impurities, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are invaluable.[13] These experiments reveal proton-proton and proton-carbon correlations, respectively, providing definitive evidence for the connectivity of the molecule.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[3][5]

Molecular Ion Peak and Isotopic Pattern

For this compound and its isomers, the mass spectrum will show a characteristic isotopic cluster for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected pattern for two chlorine atoms is a series of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.[14] This pattern is a strong indicator of the presence of two chlorine atoms in the molecule.

Fragmentation Analysis: Differentiating Isomers

While all isomers will have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their structure.

  • Alpha-Cleavage: Carboxylic acids often undergo alpha-cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken.[12][15] The position of the chlorine atoms will influence the stability of the resulting fragments. For example, cleavage adjacent to the carbonyl group in this compound would lead to the loss of a chloropropyl radical.

  • McLafferty Rearrangement: Carboxylic acids with a gamma-hydrogen can undergo a McLafferty rearrangement, which can be a diagnostic fragmentation pathway.[15]

It is important to note that interpretation of mass spectra for isomers can be complex, and often requires comparison with reference spectra or theoretical fragmentation predictions.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Screen for Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that is excellent for identifying the functional groups present in a molecule.[4]

Characteristic Absorptions

  • Carboxylic Acid Group: All isomers will exhibit the characteristic broad O-H stretch of a carboxylic acid dimer from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretch between 1700 and 1725 cm⁻¹.[9][16][17]

  • C-Cl Stretch: The presence of carbon-chlorine bonds will result in absorptions in the fingerprint region (typically 600-800 cm⁻¹). While it may be difficult to assign specific C-Cl stretches to individual positions, the overall pattern in this region can contribute to the differentiation of isomers when compared to reference spectra.

While FTIR is less definitive than NMR for distinguishing isomers, it serves as a quick and valuable confirmation of the presence of the key carboxylic acid functionality and can provide supporting evidence in the overall structural elucidation process.[7][18]

Comparative Summary of Spectroscopic Techniques

Technique Strengths Limitations Application to this compound Analysis
¹H NMR Excellent for determining proton environments and connectivity.Can have overlapping signals in complex molecules.Primary technique for unambiguous isomer differentiation.
¹³C NMR Provides a direct view of the carbon skeleton.Lower sensitivity than ¹H NMR.Confirms the number of unique carbons and their environments, supporting isomer identification.
Mass Spectrometry Determines molecular weight and elemental composition (with high resolution). Provides structural clues from fragmentation.Isomers can have similar fragmentation patterns.Confirms molecular formula and the presence of two chlorine atoms through isotopic patterns. Fragmentation can provide supporting evidence for isomer structure.
FTIR Spectroscopy Rapid identification of functional groups.Limited ability to distinguish between isomers.Confirms the presence of the carboxylic acid group and C-Cl bonds. Useful as a rapid screening tool.

Experimental Workflow for Structure Confirmation

A robust workflow for the analysis of this compound and its impurities should be systematic and leverage the strengths of each technique.

Caption: A logical workflow for the spectroscopic analysis and structure confirmation of this compound and its impurities.

Conclusion

The unambiguous structural confirmation of this compound and the differentiation from its isomers necessitate a multi-faceted spectroscopic approach. While FTIR and MS provide crucial preliminary data regarding functional groups and molecular weight, NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the definitive tool for elucidating the precise atomic connectivity and confirming the identity of the target compound and its impurities. By integrating the data from these orthogonal techniques, researchers and drug development professionals can ensure the quality and safety of their products with a high degree of confidence.

References

  • Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition.
  • Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax. (2023-09-20).
  • Video: Spectroscopy of Carboxylic Acid Derivatives - JoVE. (2023-04-30).
  • Spectroscopy of Carboxylic Acid Derivatives - Oregon State University.
  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022-09-24).
  • Molecular Structure Characterisation and Structural Elucidation - Intertek.
  • 8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2021-12-27).
  • EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS (3 UNITS) Lecturers.
  • 19.3: Spectroscopy and Mass Spectrometry of Carboxylic Acids - Chemistry LibreTexts. (2015-07-18).
  • UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS - eGyanKosh.
  • Structure Elucidation of Impurities by 2D NMR Part IV - YouTube. (2015-05-14).
  • Methyl 2,4-dichlorobutanoate - the NIST WebBook.
  • Structural elucidation of compounds using different types of spectroscopic techniques - Journal of Chemical and Pharmaceutical Sciences.
  • This compound | C4H6Cl2O2 | CID 12647097 - PubChem - NIH.
  • Chloro pattern in Mass Spectrometry - YouTube. (2023-11-18).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.
  • This compound - Protheragen.
  • 4,4-Dichlorobutanoic acid | C4H6Cl2O2 | CID 17977094 - PubChem - NIH.
  • 2,2-Dichlorobutanoic acid | C4H6Cl2O2 | CID 17290 - PubChem - NIH.
  • Lec14 - Rules of Mass Spectrometry: C, H, N, Cl, Br, O, S - YouTube. (2021-04-17).
  • Mass Spec 3e Carboxylic Acids - YouTube. (2020-07-06).
  • NMR Spectroscopy - MSU chemistry.
  • NMR – AOCS. (2019-07-23).
  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes.
  • (2S,3R)-2,3-dichlorobutanoic acid | C4H6Cl2O2 | CID 88152869 - PubChem.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025-01-19).

Sources

A Comparative Guide to the Biological Activity of Halogenated Fatty Acids: Focusing on 2,4-Dichlorobutanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Biological Potential of Halogenated Fatty Acids

Halogenated fatty acids, a class of molecules where one or more hydrogen atoms have been replaced by a halogen (fluorine, chlorine, bromine, or iodine), have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2][3] From metabolic modulators to potential anti-cancer agents, the introduction of a halogen atom can dramatically alter the physicochemical properties and biological functions of a simple fatty acid. This guide provides a comprehensive comparison of the biological activities of various halogenated fatty acids, with a special focus on the lesser-studied 2,4-Dichlorobutanoic acid. We will delve into their mechanisms of action, compare their efficacy and toxicity profiles, and provide detailed experimental protocols for researchers to evaluate these compounds in their own laboratories. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this intriguing class of molecules.

The Central Mechanism: Inhibition of Pyruvate Dehydrogenase Kinase (PDK)

A primary mechanism through which many short-chain halogenated fatty acids exert their biological effects is the inhibition of pyruvate dehydrogenase kinase (PDK).[4][5][6] PDK is a key regulatory enzyme in cellular metabolism, responsible for phosphorylating and thereby inactivating the pyruvate dehydrogenase complex (PDC). PDC is the gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[5] By inhibiting PDK, these halogenated fatty acids effectively "turn on" PDC, leading to a metabolic shift from glycolysis towards glucose oxidation.

This mechanism is particularly relevant in disease states characterized by altered metabolism, such as cancer and diabetes.[7][8] Many cancer cells exhibit a phenomenon known as the Warburg effect, where they rely heavily on aerobic glycolysis for energy production.[6] By forcing a shift back to oxidative phosphorylation, PDK inhibitors like dichloroacetate (DCA) can potentially inhibit cancer cell proliferation and induce apoptosis.[5]

Visualizing the Pathway: PDK Inhibition by Halogenated Fatty Acids

PDK_Inhibition cluster_glycolysis Glycolysis (Cytosol) cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDC TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PDC Pyruvate Dehydrogenase Complex (PDC) (Active) PDC_inactive PDC-P (Inactive) PDC->PDC_inactive PDK (Phosphorylation) PDC_inactive->PDC PDP (Dephosphorylation) PDK Pyruvate Dehydrogenase Kinase (PDK) PDP Pyruvate Dehydrogenase Phosphatase (PDP) Halogenated_FA Halogenated Fatty Acids (e.g., DCA) Halogenated_FA->PDK Inhibits

Caption: Mechanism of Pyruvate Dehydrogenase Kinase (PDK) inhibition.

Comparative Analysis of Biological Activities

The biological activity of halogenated fatty acids is highly dependent on the nature of the halogen, the number of halogen atoms, and their position on the fatty acid chain. This section compares the known activities of this compound with other well-studied halogenated fatty acids.

This compound: An Enigma with Therapeutic Potential

Currently, there is a notable lack of published experimental data on the specific biological activities of this compound.[9][10] Its chemical structure, featuring two chlorine atoms on a four-carbon chain, suggests that it may share mechanistic similarities with other dichlorinated fatty acids like dichloroacetate (DCA).

Hypothesized Activities of this compound:

  • PDK Inhibition: Given that other short-chain dichlorinated acids are known PDK inhibitors, it is plausible that this compound also inhibits this enzyme. The presence of two electron-withdrawing chlorine atoms could enhance its binding to the kinase.

  • Metabolic Modulation: By potentially inhibiting PDK, this compound might shift cellular metabolism from glycolysis towards oxidative phosphorylation, similar to DCA. This could have implications for treating metabolic disorders.

  • Anti-cancer Effects: If this compound does indeed promote glucose oxidation, it could be investigated as a potential anti-cancer agent, particularly for tumors exhibiting the Warburg effect.

It is crucial to emphasize that these are hypotheses based on structure-activity relationships and require rigorous experimental validation.

Well-Characterized Halogenated Fatty Acids: A Benchmark for Comparison
CompoundStructureKey Biological ActivitiesKnown Toxicities
Monochloroacetic Acid (MCA) CH₂ClCOOHInhibition of glycolytic and TCA cycle enzymes.[11][12] Used as a herbicide and in chemical synthesis.[12]High systemic toxicity, causing damage to organs with high energy demand.[11] Not considered carcinogenic.[11]
Dichloroacetic Acid (DCA) CHCl₂COOHPotent inhibitor of PDK, leading to increased glucose oxidation.[4][5] Reduces blood glucose and lipids.[8] Investigated as a potential treatment for cancer and metabolic disorders.[5][7]Can cause peripheral neuropathy with chronic use.[7]
Dibromoacetic Acid (DBA) CHBr₂COOHInduces apoptosis in thymocytes.[9] Can cause immunotoxicity.[9] Shares some biochemical activities with DCA.Hepatocarcinogenic in animal models.[4][13]

Structure-Activity Relationships: The Influence of Halogenation

The biological activity of halogenated fatty acids is intricately linked to their chemical structure. Key factors influencing their effects include:

  • Type of Halogen: The electronegativity and size of the halogen atom play a crucial role. For instance, brominated fatty acids have shown significant antibacterial activity.[5]

  • Degree of Halogenation: The number of halogen atoms can impact the potency of the compound. Dichloroacetate is a more potent PDK inhibitor than monochloroacetate.

  • Position of Halogenation: The location of the halogen atom on the fatty acid chain can affect its interaction with biological targets.

Understanding these structure-activity relationships is vital for the rational design of novel halogenated fatty acids with improved efficacy and reduced toxicity.

Experimental Protocols for a Self-Validating System

To facilitate further research into the biological activities of this compound and other halogenated fatty acids, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is designed to determine the cytotoxic effects of halogenated fatty acids on a given cell line. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Materials:

  • Target cell line (e.g., HCT116 colorectal cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Halogenated fatty acid of interest (e.g., this compound)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated fatty acid in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizing the Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with Halogenated Fatty Acid Dilutions incubate_24h->treat_compound incubate_exposure Incubate for Exposure Time treat_compound->incubate_exposure add_mtt Add MTT Solution incubate_exposure->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan with DMSO incubate_formazan->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

Protocol 2: Pyruvate Dehydrogenase Kinase (PDK) Inhibition Assay

This protocol describes a method to assess the inhibitory activity of halogenated fatty acids on PDK. The assay measures the activity of the pyruvate dehydrogenase complex (PDC), which is inversely proportional to the activity of PDK.

Materials:

  • Isolated mitochondria or purified PDC and PDK enzymes

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT)

  • Pyruvate

  • Cofactors: Thiamine pyrophosphate (TPP), Coenzyme A (CoA), NAD⁺

  • Halogenated fatty acid inhibitor

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction mixture containing the assay buffer, pyruvate, TPP, CoA, and NAD⁺.

  • Inhibitor Addition: Add the halogenated fatty acid at various concentrations to the wells. Include a positive control (a known PDK inhibitor like DCA) and a negative control (vehicle).

  • Enzyme Addition: Add the isolated mitochondria or the purified PDC/PDK enzyme mixture to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of PDC activity (relative to the no-inhibitor control) against the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of halogenated fatty acids, highlighting the well-established roles of compounds like DCA, MCA, and DBA, and shedding light on the untapped potential of this compound. The primary mechanism of action for many of these compounds, the inhibition of PDK, presents a promising therapeutic target for a range of diseases characterized by metabolic dysregulation.

The significant data gap for this compound underscores the need for further investigation. The experimental protocols provided herein offer a framework for researchers to systematically evaluate its cytotoxicity, metabolic effects, and potential as a PDK inhibitor. Future studies should focus on a comprehensive in vitro and in vivo characterization of this compound and its isomers to elucidate their therapeutic potential and toxicological profiles. A deeper understanding of the structure-activity relationships within this class of molecules will be instrumental in the development of novel, highly potent, and selective halogenated fatty acid-based therapeutics.

References

  • Dibromoacetic Acid Induces Thymocyte Apoptosis by Blocking Cell Cycle Progression, Increasing Intracellular Calcium, and the Fas/FasL Pathway in Vitro. (2016).
  • DIBROMOACETIC ACID. (2018). In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. International Agency for Research on Cancer. [Link]
  • Activation of pyruvate dehydrogenase by dichloroacetate has the potential to induce epigenetic remodeling in the heart. (2015). Journal of Molecular and Cellular Cardiology, 82, 116-125. [Link]
  • Regulating mitochondrial metabolism by targeting pyruvate dehydrogenase with dichloroacetate, a metabolic messenger. (2018). Metabolites, 8(4), 68. [Link]
  • 3,4-Dichlorobutanoic acid. PubChem. (n.d.). [Link]
  • Toxicity and Carcinogenicity of the Water Disinfection Byproduct, Dibromoacetic Acid, in Rats and Mice. (2007). Toxicological Sciences, 95(1), 106-115. [Link]
  • Monochloroacetic Acid (Chloroacetic Acid)
  • Monochloroacetic Acid Acute Exposure Guideline Levels. (2011). In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 10.
  • Pyruvate dehydrogenase kinase expression and metabolic changes following dichloroacetate exposure in anoxic human colorectal cancer cells. (2015). Experimental Cell Research, 332(1), 114-123. [Link]
  • Halogenated f
  • Natural halogenated fatty acids: their analogues and derivatives. (2002). Progress in Lipid Research, 41(4), 315-367. [Link]
  • This compound. PubChem. (n.d.). [Link]
  • (2S,3R)-2,3-dichlorobutanoic acid. PubChem. (n.d.). [Link]
  • 3,3-Dichlorobutanoic acid, methyl ester. PubChem. (n.d.). [Link]
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2021). Molecules, 26(21), 6432. [Link]
  • Correlations of plasma butyric acid with clinical and echocardiographic... (2022).
  • Metabolic effects of dichloroacetate in patients with diabetes mellitus and hyperlipoproteinemia. (1978). The New England Journal of Medicine, 298(10), 526-530. [Link]
  • Structure Activity Relationships. (n.d.). Drug Design Org. [Link]
  • Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. (2022). Molecules, 27(3), 963. [Link]
  • 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA. (2018). Molecules, 23(11), 2942. [Link]
  • Halogenated Lipids in Human Life. (2016).
  • The lipid peroxidation model for halogenated hydrocarbon toxicity. Kinetics of peroxyl radical processes involving fatty acids and Fe(III) porphyrins. (1988). The Journal of Biological Chemistry, 263(1), 1-6. [Link]
  • A. Early Methods. (n.d.). [Link]
  • Chloroacetic acid. PubChem. (n.d.). [Link]
  • Natural halogenated fatty acids: Their analogues and derivatives. (2002). Progress in Lipid Research, 41(4), 315-367. [Link]
  • MONOCHLOROACETIC ACID (CAS Reg. No. 79-11-8) ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs). (2006). Umweltbundesamt. [Link]
  • HEALTH EFFECTS. (2012). In Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Agency for Toxic Substances and Disease Registry (US). [Link]
  • Toxic and genotoxic effects of the 2,4-dichlorophenoxyacetic acid (2,4-D)-based herbicide on the Neotropical fish Cnesterodon decemmaculatus. (2007). Ecotoxicology and Environmental Safety, 66(3), 419-425. [Link]
  • Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms. (2009). Arhiv za higijenu rada i toksikologiju, 60(4), 455-464. [Link]
  • Review of 2,4-dichlorophenoxyacetic acid (2,4-D) biomonitoring and epidemiology. (2013). Regulatory Toxicology and Pharmacology, 65(1), 132-145. [Link]
  • Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. (2012).
  • Toxicity of 2,4-dichlorophenoxyacetic acid - molecular mechanisms. (2009). Arhiv za higijenu rada i toksikologiju, 60(4), 455-464. [Link]
  • Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. (2021). Biological Methods & Protocols, 7(1), bpab023. [Link]
  • Determination and Comparison of Short-Chain Fatty Acids in Serum and Colon Content Samples: Alzheimer's Disease Rat as a Case Study. (2021). Molecules, 26(19), 5858. [Link]
  • A rare case of 2, 4-Dichlorphenoxyacetic acid (2, 4-D) poisoning. (2017).
  • Evaluation and comparison of short chain fatty acids composition in gut diseases. (2019). World Journal of Gastroenterology, 25(36), 5543-5556. [Link]
  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. (2020). Marine Drugs, 18(11), 543. [Link]
  • Comparison of the effect of different short chain fatty acids on the growth and differentiation of human colonic carcinoma cell lines in vitro. (1997).

Sources

A Senior Application Scientist's Guide to Isotopic Labeling of 2,4-Dichlorobutanoic Acid for Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Tracing the Untraceable in Xenobiotic Metabolism

In the realm of drug development and toxicology, understanding the metabolic fate of a novel chemical entity is paramount. Xenobiotics, such as 2,4-Dichlorobutanoic acid, enter complex biological systems and are subjected to a battery of enzymatic transformations that can alter their efficacy, toxicity, and clearance.[1] Tracking these transformations requires a method that can unequivocally distinguish the compound and its metabolites from the endogenous molecular milieu. Isotopic labeling is the gold standard technique that provides this capability, enabling precise and accurate elucidation of metabolic pathways, pharmacokinetic profiles, and bioaccumulation potential.[2]

This guide provides an in-depth comparison of isotopic labeling strategies for this compound, focusing on the two most common stable isotopes: Carbon-13 (¹³C) and Deuterium (²H). We will explore the fundamental principles governing the choice of isotope, provide detailed synthetic and experimental protocols, and present a logical framework for designing robust metabolic studies. The objective is to equip you, the researcher, with the technical insights and practical knowledge to select and implement the optimal labeling strategy for your specific research goals.

Pillar 1: Selecting the Optimal Isotopic Tracer — ¹³C vs. ²H

The choice between Carbon-13 and Deuterium is a critical decision that influences every subsequent step of a metabolic study, from synthesis to data analysis.[3] It is not merely a matter of preference but a trade-off between cost, synthetic feasibility, and analytical robustness.[4]

Carbon-13 (¹³C): The Gold Standard for Quantitative Accuracy

Incorporating ¹³C into the backbone of this compound creates a molecule that is, for all practical purposes, chemically and physically identical to its unlabeled counterpart.[5] This near-perfect mimicry is the primary advantage of ¹³C-labeling.

  • Negligible Kinetic Isotope Effect (KIE): The small mass difference between ¹²C and ¹³C results in a minimal KIE, meaning that metabolic enzymes process the labeled and unlabeled molecules at virtually the same rate.[3] This ensures that the metabolic pathways observed accurately reflect the true biological fate of the compound.

  • Chromatographic Co-elution: ¹³C-labeled standards co-elute perfectly with their native analogues during chromatographic separation (LC or GC).[6] This is crucial for accurate quantification using mass spectrometry, as it ensures that both the analyte and the internal standard experience identical matrix effects and ionization suppression.[4]

  • Stable and Unambiguous Signal: The ¹³C label is covalently bonded within the carbon skeleton and is not susceptible to exchange with the surrounding environment.[5] Mass spectrometry analysis yields clean fragmentation patterns with a clear mass shift, simplifying metabolite identification.[3]

Deuterium (²H): A Cost-Effective and Versatile Alternative

Deuterium labeling is often more synthetically accessible and less expensive than ¹³C labeling.[3][4] It can frequently be achieved through catalytic exchange reactions or by using deuterated reagents.[] However, these advantages come with significant analytical caveats.

  • Potential for Kinetic Isotope Effect (KIE): The C-²H bond is stronger than the C-¹H bond. This significant mass difference can lead to a pronounced KIE, where enzymes may metabolize the deuterated compound more slowly.[8] This can be a useful tool for studying reaction mechanisms but can also lead to "metabolic switching," where alternative pathways are favored, misrepresenting the compound's true metabolic profile.[3]

  • Chromatographic Shift: The physicochemical differences between hydrogen and deuterium can cause the labeled compound to elute slightly earlier or later than the unlabeled analyte in reverse-phase liquid chromatography.[5][6] This separation can lead to differential ion suppression, compromising quantitative accuracy if not properly addressed.

  • Risk of Back-Exchange: Deuterium atoms placed on certain positions (e.g., adjacent to carbonyls or on heteroatoms) can be susceptible to exchange with protons from the solvent or matrix, leading to a loss of the label and inaccurate measurements.[4][6]

Comparative Performance Metrics

The following table summarizes the key performance characteristics of ¹³C and ²H labeling for metabolic studies of this compound.

FeatureCarbon-13 (¹³C) LabelingDeuterium (²H) LabelingRationale & Implications
Quantitative Accuracy Excellent Good to Fair ¹³C's co-elution and minimal KIE make it the superior choice for pharmacokinetic (PK) and regulated bioanalysis.[4]
Kinetic Isotope Effect Minimal / NegligibleCan be significant²H can alter metabolic rates, potentially skewing the observed metabolite profile.[3]
Chromatographic Behavior Identical to unlabeled analytePotential for retention time shiftsCo-elution of ¹³C ensures both analyte and standard experience the same matrix effects.[6]
Isotopic Stability Highly stableRisk of D-H back-exchange at labile positionsThe ¹³C label is permanently integrated into the carbon backbone.[5]
Synthetic Cost Generally higherGenerally lowerThe synthesis of ¹³C-labeled precursors is often more complex and expensive.[4][9]
Synthetic Accessibility Can be complexOften more straightforwardDeuterium can often be introduced in later synthetic steps via H-D exchange reactions.[10]
MS Fragmentation Clean, predictable mass shiftsCan have complex patterns due to potential D/H scrambling¹³C provides clearer spectra for structural elucidation of unknown metabolites.[3]

Recommendation: For definitive quantitative studies, such as determining pharmacokinetic parameters (ADME), ¹³C-labeling is the authoritative choice.[5] For initial qualitative metabolite identification or when budget is a primary constraint, ²H-labeling can be a viable option, provided that potential KIE and chromatographic shifts are carefully validated.

Pillar 2: Synthesis and Experimental Protocols

A successful metabolic study relies on a well-characterized, isotopically labeled compound and a robust experimental workflow. As no standard synthesis for labeled this compound is readily available in the literature, we propose the following scientifically grounded protocols.

Proposed Synthesis of [1,2,3,4-¹³C₄]-2,4-Dichlorobutanoic Acid

This protocol outlines a conceptual pathway starting from a commercially available, uniformly labeled precursor. This approach ensures the label is stable and present in all potential fragments of the molecule.

G cluster_synthesis Proposed Synthesis of [U-¹³C₄]-2,4-Dichlorobutanoic Acid A [U-¹³C₄]-γ-Butyrolactone B [U-¹³C₄]-4-Hydroxybutanoic acid A->B 1. NaOH (aq) 2. H⁺ workup C [U-¹³C₄]-4-Chlorobutanoic acid B->C SOCl₂ D [U-¹³C₄]-2,4-Dichlorobutanoic acid C->D 1. SOCl₂ 2. Cl₂ (cat. PCl₃) G cluster_workflow In Vitro Metabolic Study Workflow A Incubation [¹³C₄]-2,4-DCBA with Liver Microsomes + NADPH B Quench Reaction (e.g., cold Acetonitrile) A->B C Centrifugation (Pellet proteins) B->C D Supernatant Collection C->D E LC-MS/MS Analysis D->E F Data Processing (Metabolite Identification & Quantification) E->F G cluster_pathway Hypothetical Metabolic Pathway of this compound Parent [¹³C₄]-2,4-Dichlorobutanoic Acid M1 [¹³C₄]-Hydroxylated Metabolite Parent->M1 Phase I (CYP450 Oxidation) M2 [¹³C₄]-Glucuronide Conjugate Parent->M2 Phase II (UGT Conjugation) M3 [¹³C₄]-Dechlorinated Metabolite Parent->M3 Phase I (Dehalogenation) Excretion Excretion M1->Excretion M2->Excretion M3->Excretion

Sources

A Comparative Guide to QSAR Studies of Halogenated Butanoic Acids for Toxicity Prediction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate prediction of chemical toxicity is a cornerstone of modern environmental science and drug development. Halogenated butanoic acids, a class of compounds with widespread industrial applications and environmental presence, necessitate robust methods for toxicity assessment. Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful in silico alternative to traditional, resource-intensive toxicological testing.[1][2][3] This guide provides an in-depth comparison of QSAR methodologies for predicting the toxicity of halogenated butanoic acids, offering insights into experimental design, model validation, and the interpretation of results.

The Imperative for Predictive Toxicology

The increasing number of chemicals in commerce and the environment outpaces the capacity for traditional animal testing.[3] Computational approaches like QSAR offer a time- and cost-effective means to prioritize chemicals for further testing and to inform regulatory decisions.[1][2] The underlying principle of QSAR is that the biological activity of a chemical is intrinsically linked to its molecular structure. By identifying and quantifying relevant molecular features, or "descriptors," we can build mathematical models that predict the toxicity of untested compounds.[4]

The QSAR Workflow: A Step-by-Step Protocol

A rigorous and transparent workflow is essential for developing reliable QSAR models. The following protocol outlines the key steps, from data curation to model validation, grounded in the principles of scientific integrity.

Experimental Protocol: Building a Predictive QSAR Model
  • Data Set Curation:

    • Objective: To assemble a high-quality dataset of halogenated butanoic acids with reliable experimental toxicity data (e.g., LC50, LD50).

    • Procedure:

      • Gather toxicity data from reputable sources such as the U.S. EPA's ECOTOX database or peer-reviewed literature.

      • Ensure consistency in the toxicological endpoint and experimental conditions.

      • Curate the chemical structures, verifying their accuracy and standardizing their representation (e.g., SMILES strings).

      • Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation.[5]

  • Molecular Descriptor Calculation:

    • Objective: To numerically represent the structural and physicochemical properties of the molecules in the dataset.

    • Procedure:

      • Utilize molecular descriptor calculation software (e.g., PaDEL-Descriptor, Dragon) to generate a wide range of descriptors.

      • Descriptor categories include:

        • 1D descriptors: Molecular weight, atom counts.

        • 2D descriptors: Topological indices, connectivity indices.

        • 3D descriptors: Geometrical properties, surface area.

        • Quantum-chemical descriptors: HOMO/LUMO energies, partial charges.

  • Feature Selection:

    • Objective: To identify the most relevant molecular descriptors that correlate with toxicity, while avoiding overfitting.

    • Procedure:

      • Employ feature selection algorithms such as Genetic Algorithms, Stepwise Multiple Linear Regression, or Recursive Feature Elimination.

      • The goal is to find a small subset of descriptors that provides the best predictive power.

  • Model Development:

    • Objective: To establish a mathematical relationship between the selected descriptors and the observed toxicity.

    • Procedure:

      • Choose a suitable modeling algorithm. Common methods include:

        • Multiple Linear Regression (MLR): Creates a linear equation relating descriptors to toxicity.

        • Partial Least Squares (PLS): Suitable for datasets with a large number of correlated descriptors.

        • Machine Learning Algorithms: Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships.[6]

  • Model Validation:

    • Objective: To assess the robustness, reliability, and predictive capacity of the developed QSAR model.[7]

    • Procedure:

      • Internal Validation: Use techniques like cross-validation (e.g., leave-one-out) to evaluate the model's performance on the training set.[8]

      • External Validation: Apply the trained model to the independent test set to assess its ability to predict the toxicity of new chemicals.

      • Statistical Metrics: Calculate key performance indicators such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE). For a model to be considered robust, a Q² value greater than 0.5 is generally required.[8]

QSAR_Workflow cluster_data Data Preparation cluster_model Model Building & Evaluation DataCuration 1. Data Set Curation (Toxicity Data & Structures) DescriptorCalc 2. Molecular Descriptor Calculation DataCuration->DescriptorCalc Standardized Structures FeatureSelection 3. Feature Selection DescriptorCalc->FeatureSelection Descriptor Matrix ModelDev 4. Model Development (MLR, SVM, etc.) FeatureSelection->ModelDev Relevant Descriptors ModelVal 5. Model Validation (Internal & External) ModelDev->ModelVal Trained Model Prediction Toxicity Prediction ModelVal->Prediction Validated Model

Caption: A generalized workflow for developing a predictive QSAR model.

Comparative Analysis of QSAR Models for Halogenated Butanoic Acid Toxicity

Different QSAR modeling approaches offer varying levels of performance and interpretability. The choice of method often depends on the complexity of the dataset and the research objectives.

Model TypeStrengthsWeaknessesBest Suited For
Multiple Linear Regression (MLR) Simple to interpret, provides a clear mathematical equation.Assumes a linear relationship between descriptors and toxicity.Datasets with clear linear correlations and for mechanistic interpretation.
Partial Least Squares (PLS) Handles multicollinearity among descriptors well.Can be more difficult to interpret than MLR.Datasets with a large number of correlated descriptors.
Support Vector Machines (SVM) Effective in high-dimensional spaces and for non-linear relationships.[9]Can be a "black box" model, making mechanistic interpretation challenging.Complex datasets where predictive accuracy is the primary goal.[5]
Random Forests (RF) Robust to overfitting, can handle a large number of input variables.Can be computationally intensive.Datasets with many features and potential non-linear interactions.
Causality Behind Experimental Choices

The selection of molecular descriptors is a critical step that directly influences the predictive power and mechanistic interpretability of a QSAR model. For halogenated butanoic acids, descriptors related to the following properties are often significant:

  • Hydrophobicity (logP): Governs the partitioning of the chemical into biological membranes.

  • Electronic Properties (e.g., HOMO/LUMO energies, partial charges): Relate to the reactivity of the molecule and its ability to interact with biological macromolecules. The presence of halogens significantly influences the electronic distribution within the molecule.

  • Steric Properties (e.g., molecular volume, surface area): Influence how the molecule fits into active sites of enzymes or receptors. The size and position of the halogen substituents are key steric factors.

The inclusion of these descriptor types is based on the understanding that the toxicity of many organic compounds is driven by their ability to cross cell membranes, interact with specific protein targets, and potentially undergo metabolic activation or detoxification.

Trustworthiness and Regulatory Acceptance

For a QSAR model to be considered trustworthy and suitable for regulatory purposes, it must adhere to the principles established by the Organisation for Economic Co-operation and Development (OECD).[7][8] These principles ensure the transparency, reproducibility, and predictive reliability of the model.

The Five OECD Principles for QSAR Model Validation:
  • A defined endpoint: The toxicity endpoint (e.g., acute toxicity to a specific organism) must be clearly defined.[8]

  • An unambiguous algorithm: The mathematical method used to develop the model should be clearly described.[8][10]

  • A defined domain of applicability: The model should only be used to make predictions for chemicals that are similar to those in the training set.[7][11]

  • Appropriate measures of goodness-of-fit, robustness and predictivity: The model's performance must be rigorously evaluated using appropriate statistical metrics.[7]

  • A mechanistic interpretation, if possible: The model should, ideally, provide insights into the underlying mechanism of toxicity.

OECD_Principles cluster_core OECD Principles for QSAR Validation P1 Defined Endpoint Trustworthy_Model Trustworthy & Regulatively Acceptable QSAR Model P1->Trustworthy_Model P2 Unambiguous Algorithm P2->Trustworthy_Model P3 Defined Applicability Domain P3->Trustworthy_Model P4 Appropriate Validation Metrics P4->Trustworthy_Model P5 Mechanistic Interpretation P5->Trustworthy_Model

Caption: The five OECD principles for ensuring the validity of QSAR models.

Conclusion

QSAR modeling provides a powerful and increasingly accepted framework for predicting the toxicity of halogenated butanoic acids. By following a systematic and rigorous workflow, researchers can develop robust and reliable models that can inform chemical risk assessment and guide the design of safer chemicals. The comparative analysis of different modeling techniques highlights the importance of selecting the appropriate method based on the specific research question and the nature of the available data. Adherence to the OECD principles is paramount for ensuring the regulatory acceptance and scientific credibility of QSAR studies. As computational power and machine learning algorithms continue to advance, the role of QSAR in predictive toxicology is poised to expand, contributing to a more efficient and ethical approach to chemical safety assessment.

References

  • Validation of QSAR models for legisl
  • Validation of QSAR Models - Basicmedical Key. [Link]
  • Understanding OECD Guidelines for QSAR Models-A Software development and harmonization strategy | International Journal of Drug Regul
  • OECD QSAR Assessment Framework (QAF)
  • The OECD principle guidelines for developing and validating QSAR model.
  • Predictive QSAR Models for the Toxicity of Disinfection Byproducts - PMC - NIH. [Link]
  • Predictive QSAR Models for the Toxicity of Disinfection Byproducts - ResearchG
  • QSAR Toolbox - Laboratory of Mathem
  • An ensemble model of QSAR tools for regul
  • The Role of Qsar Methodology in the Regulatory Assessment of Chemicals - ResearchG
  • (Q)SAR Assessment Framework: Guidance for the regulatory assessment of (Quantitative)
  • An ensemble model of QSAR tools for regulatory risk assessment - PMC - NIH. [Link]
  • Software - QSAR - LABORATORY OF ENVIRONMENTAL CHEMOINFORM
  • Toxicity Estimation Software Tool (TEST) | US EPA. [Link]
  • QSAR Toolbox. [Link]
  • (Q)SARs - QSAR Toolbox. [Link]
  • Molecular descriptor from atomic weighted vectors to predict aquatic toxicity - ResearchG
  • Robust Summaries & Test Plan - US EPA. [Link]
  • Predictive models for estimating cytotoxicity on the basis of chemical structures - PubMed. [Link]
  • Quantitative structure–activity rel
  • From Molecular Descriptors to Intrinsic Fish Toxicity of Chemicals: An Alternative Approach to Chemical Prioritiz
  • Using quantitative structure-activity relationship modeling to quantitatively predict the developmental toxicity of halogen
  • Quantitative structure-activity relationship models correctly predict the toxic and aneuploidizing properties of six halogenated methanes in Aspergillus nidulans - PubMed. [Link]
  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - NIH. [Link]
  • Toxicity Assessment of the Binary Mixtures of Aquatic Organisms Based on Different Hypothetical Descriptors - MDPI. [Link]
  • From Molecular Descriptors to Intrinsic Fish Toxicity of Chemicals: an Alternative Approach to Chemical Prioritiz
  • Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - NIH. [Link]
  • Prediction of cellular toxicity of halocarbons from computed chemodescriptors: a hierarchical QSAR approach - PubMed. [Link]
  • Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity - JRC Public
  • (Handbook of Molecular Descriptors, R.Todeschini and V.Consonni, Wiley-VCH, 2000). - dProperties user's manual. [Link]
  • Structure and activity - EnTox Simplified. [Link]
  • Butanoic acid: Human health tier II assessment. [Link]
  • Computational Prediction of Drug Toxicity and Binding Affinity. [Link]
  • TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS - Nevada Division of Environmental Protection. [Link]
  • Mechanism of action of toxic halogenated arom
  • Computational Toxicology: Modeling and Predicting Adverse Effects - AZoLifeSciences. [Link]
  • Mechanism of action of toxic halogenated arom
  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)
  • Predicting the Toxicity of Drug Molecules with Selecting Effective Descriptors Using a Binary Ant Colony Optimization (BACO)
  • Review of QSAR Models and Software Tools for predicting Developmental and Reproductive Toxicity - JRC Public
  • Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC - NIH. [Link]

Sources

The Foundational Principle: The Inductive Effect in Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Acidity of Dichlorobutanoic Acid Isomers for Researchers and Drug Development Professionals

As Senior Application Scientists, we understand that a molecule's physicochemical properties, such as its acidity (pKa), are fundamental to predicting its behavior in biological systems. This parameter governs solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, making it a critical factor in drug design and development.[1] This guide provides a comparative analysis of the acidity of various dichlorobutanoic acid isomers, grounded in the principles of physical organic chemistry and supported by established experimental methodology.

The acidity of a carboxylic acid is defined by its ability to donate a proton (H+), a process described by the acid dissociation constant (Ka) or, more conveniently, its logarithmic form, pKa. A lower pKa value signifies a stronger acid.[2] The stability of the resulting carboxylate anion (the conjugate base) is the primary determinant of acidity.[3][4] If the negative charge on the carboxylate is stabilized, the equilibrium will favor dissociation, resulting in a stronger acid.[3][5]

For halogenated carboxylic acids, the dominant factor governing conjugate base stability is the inductive effect .[6][7] This effect describes the transmission of charge through a chain of atoms via sigma (σ) bonds.[8] Electronegative atoms, such as chlorine, pull electron density towards themselves.[9][10][11] This electron-withdrawing action delocalizes the negative charge of the carboxylate anion, spreading it over a larger area and thus increasing its stability.[3][7] The magnitude of the inductive effect is dependent on two key factors:

  • Number of Electron-Withdrawing Groups: More chlorine atoms lead to a greater dispersal of negative charge and a stronger acid.[5][6]

  • Proximity to the Carboxyl Group: The inductive effect weakens significantly with distance.[9][12] Therefore, chlorine atoms closer to the carboxylic acid functional group will have a much more pronounced acid-strengthening effect.[12][13][14]

Comparative Analysis of Dichlorobutanoic Acid Isomers

Butanoic acid has a four-carbon chain. Dichlorobutanoic acid isomers are formed by substituting two hydrogen atoms with chlorine atoms at various positions along this chain. The key isomers for comparison are 2,2-, 2,3-, 3,3-, 3,4-, and 4,4-dichlorobutanoic acid.

Table 1: Predicted Acidity Ranking and Physicochemical Properties of Dichlorobutanoic Acid Isomers

IsomerChemical StructurePredicted Acidity Ranking (Strongest to Weakest)Rationale for AcidityMolecular FormulaMolecular Weight ( g/mol )
2,2-Dichlorobutanoic Acid CH₃CH₂C(Cl)₂COOH1 (Strongest)Two Cl atoms on the α-carbon (C2) exert the maximum possible inductive electron withdrawal, strongly stabilizing the carboxylate anion.[12][14][15]C₄H₆Cl₂O₂156.99[16]
2,3-Dichlorobutanoic Acid CH₃CH(Cl)CH(Cl)COOH2One Cl on the α-carbon provides a strong acid-strengthening effect. The second Cl on the β-carbon (C3) contributes a weaker, but still significant, inductive effect.C₄H₆Cl₂O₂156.99[17]
3,3-Dichlorobutanoic Acid CH₃C(Cl)₂CH₂COOH3Two Cl atoms on the β-carbon (C3) provide a moderate inductive effect. The effect is weaker than having even one Cl at the α-position due to the increased distance.C₄H₆Cl₂O₂156.99[18]
3,4-Dichlorobutanoic Acid ClCH₂CH(Cl)CH₂COOH4One Cl on the β-carbon and one on the γ-carbon (C4). The inductive effect is further diminished due to the greater average distance of the Cl atoms from the carboxyl group.C₄H₆Cl₂O₂156.99[19][20]
4,4-Dichlorobutanoic Acid Cl₂CHCH₂CH₂COOH5 (Weakest)Both Cl atoms are on the γ-carbon (C4), the furthest position from the carboxyl group, resulting in the weakest inductive stabilization among the isomers.C₄H₆Cl₂O₂156.99[21]

This ranking clearly illustrates that the proximity of the electron-withdrawing chlorine atoms to the carboxylic acid group is the most critical factor in determining the relative acidity of the isomers.[12][13] 2,2-dichlorobutanoic acid is consistently identified as the strongest acid in this series because both electronegative groups are positioned to exert the maximum influence.[12][15][22][23]

Visualizing the Inductive Effect

The following diagram illustrates the underlying principle of how the position of electron-withdrawing substituents dictates the stability of the conjugate base and, consequently, the acid's strength.

Caption: Inductive effect on carboxylate stability in dichlorobutanoic acid isomers.

Experimental Protocol for pKa Determination via Potentiometric Titration

To empirically validate the predicted acidity, a potentiometric titration is the method of choice due to its precision, accuracy, and simplicity.[24] This procedure involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the acid and its conjugate base are equal.[25]

I. Apparatus and Reagents
  • Calibrated pH meter with a glass electrode

  • Potentiometer

  • Magnetic stirrer and stir bar

  • Burette (25 mL or 50 mL)

  • Beaker (100 mL or 150 mL)

  • Dichlorobutanoic acid isomer sample

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)[25]

  • Standard pH buffers (e.g., pH 4, 7, and 10) for calibration

  • Deionized water

  • Nitrogen gas source (optional but recommended)

II. Step-by-Step Methodology
  • Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (pH 4, 7, and 10) to ensure accurate measurements.[24][25]

  • Sample Preparation: a. Accurately weigh a quantity of the dichlorobutanoic acid isomer and dissolve it in deionized water to prepare a solution with a known concentration (e.g., 20 mL of a 1 mM solution).[25] b. Add the 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[24][25] c. Place the beaker on the magnetic stirrer and add a stir bar.

  • Titration Setup: a. If desired, purge the solution with nitrogen gas for several minutes to displace any dissolved carbon dioxide, which can interfere with the titration of weak acids.[25] b. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not contact the stir bar. c. Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

  • Titration Procedure: a. Begin stirring the solution at a moderate, constant speed. b. Record the initial pH of the acid solution. c. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). d. After each addition, allow the pH reading to stabilize, then record the pH and the total volume of titrant added.[24][25] e. Continue this process, reducing the increment size as you approach the equivalence point (where the pH changes most rapidly), until the pH of the solution becomes strongly basic and stabilizes.

III. Data Analysis and pKa Calculation
  • Plot the Titration Curve: Create a graph with the total volume of NaOH added on the x-axis and the measured pH on the y-axis.

  • Determine the Equivalence Point: The equivalence point is the inflection point of the S-shaped curve, where the slope is steepest. This can be identified more accurately by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point volume (Veq).[1]

  • Calculate the Half-Equivalence Point: The pKa of the acid is equal to the pH at the half-equivalence point.[25] Calculate this volume by dividing the equivalence point volume by two (V½ = Veq / 2).

  • Determine the pKa: Find the pH on your titration curve that corresponds to the half-equivalence volume (V½). This pH value is the experimental pKa of the dichlorobutanoic acid isomer.

This rigorous experimental approach provides the quantitative data necessary to confirm the structure-activity relationships predicted by chemical theory, offering invaluable insights for researchers in medicinal chemistry and drug development.

References

  • Chemistry LibreTexts. (2019). 17.1: Inductive Effects in Aliphatic Carboxylic Acids.
  • Unacademy. (n.d.). Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester.
  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Journal of Chemical Education. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. ACS Publications.
  • Chemistry Stack Exchange. (2015). Carboxylic acid strength due to the inductive effect.
  • Toppr. (2020). How does inductive effect influence the reactivity and acidity of carboxylic acids?
  • Study.com. (n.d.). The strongest dichlorobutanoic acid is... Homework.Study.com.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • ResearchGate. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media.
  • Global Journal of Medical Research. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium.
  • Filo. (2021). The strongest dichlorobutanoic acid is.
  • University of Calgary. (n.d.). 7.4 Structural Effects on Acidity and Basicity. In Chemical Bonding and Organic Chemistry.
  • Chemistry LibreTexts. (2021). 3.4: Structural Effects on Acidity and Basicity.
  • Filo. (2025). Rank the following acids in decreasing order of their acid strength.
  • Quora. (2018). What is the explanation of the order of the acidicity of carboxylic acids made from halogens?
  • Chegg.com. (2020). Solved The strongest dichlorobutanoic acid is.
  • Chegg.com. (2021). Solved Which one of the following is the strongest acid?
  • PubChem. (n.d.). 4,4-Dichlorobutanoic acid. National Institutes of Health.
  • Chemguide. (n.d.). Explaining the acidity of organic acids.
  • PubChem. (n.d.). 3,4-Dichlorobutanoic acid. National Institutes of Health.
  • PubChem. (n.d.). (2S,3R)-2,3-dichlorobutanoic acid. National Institutes of Health.
  • Filo. (2025). The strongest dichlorobutanoic acid is(a) 2,3.
  • PubChem. (n.d.). 2,2-Dichlorobutanoic acid. National Institutes of Health.
  • Master Organic Chemistry. (2010). 5 Key Factors That Influence Acidity In Organic Chemistry.
  • LookChem. (n.d.). 2,2-Dichlorobutanoic acid.
  • PubChem. (n.d.). 3,3-Dichlorobutanoic acid, methyl ester. National Institutes of Health.

Sources

A Comparative Guide to the Reactivity of 2,4-Dihalobutanoic Acids: Chloro- vs. Bromo- vs. Iodo- Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. The 2,4-dihalobutanoic acids are versatile bifunctional building blocks, but their reactivity profiles differ dramatically based on the identity of the halogen substituents. This guide provides an in-depth comparison of 2,4-dichlorobutanoic acid, 2,4-dibromobutanoic acid, and their iodo-analog, supported by mechanistic principles and experimental data, to inform rational substrate selection in complex organic synthesis.

Mechanistic Insights: Beyond Simple Leaving Group Effects

The reactivity of these compounds in nucleophilic substitution reactions is primarily governed by the nature of the carbon-halogen (C-X) bond at the C-2 and C-4 positions. While the fundamental principles of nucleophilic substitution (SN2) reactions provide a baseline understanding, a more nuanced factor—neighboring group participation (NGP)—plays a significant role in the reactivity of the C-2 position.

The Dominant Factor: Leaving Group Ability

In any nucleophilic substitution reaction, the facility with which the leaving group departs is a key determinant of the reaction rate.[1][2] A good leaving group is a weak base, as it can stabilize the negative charge it acquires upon departure.[3][4] For the halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻.[3][5]

This trend is a direct consequence of two interconnected factors:

  • Carbon-Halogen (C-X) Bond Strength: The C-I bond is the longest and weakest, requiring the least energy to break, while the C-Cl bond is the shortest and strongest.[5][6]

  • Anion Stability: The iodide ion (I⁻) is the largest and most polarizable of the three, allowing the negative charge to be dispersed over a larger volume, which increases its stability.[7]

Therefore, for reactions occurring at the C-4 position, a straightforward reactivity trend is expected: the iodo-substituted acid will react the fastest, followed by the bromo- and then the chloro-analog.

Caption: General SN2 mechanism at the C-2 position.

A Key Complication: Neighboring Group Participation (NGP)

At the C-2 position, the adjacent carboxylic acid group can act as an internal nucleophile, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance.[8][9] This process involves two consecutive SN2 reactions.

  • Step 1 (Intramolecular): The carboxylate group (formed under neutral or basic conditions) attacks the C-2 carbon from the backside, displacing the halide leaving group to form a strained, highly reactive α-lactone intermediate. This is the rate-determining step.[10]

  • Step 2 (Intermolecular): An external nucleophile then attacks the α-lactone (at the C-2 position), opening the ring.

This two-step mechanism has two critical consequences:

  • Rate Acceleration: NGP often leads to a significant increase in reaction rate compared to analogous systems without a participating group.[9][10] The intramolecular nature of the first step makes it kinetically favorable.

  • Stereochemical Outcome: Each step is an SN2 reaction that proceeds with an inversion of stereochemistry. The net result of two inversions is an overall retention of configuration at the C-2 center, a hallmark of NGP.[11][12]

NGP_Mechanism start 2,4-Dihalobutanoic Acid C(R)-configuration intermediate α-Lactone Intermediate Inverted configuration start:f0->intermediate:f0 1. Intramolecular SN2 (carboxylate attack, X⁻ leaves) product Final Product C(R)-configuration (Retention) intermediate:f0->product:f0 2. Intermolecular SN2 (External Nu⁻ attacks)

Caption: NGP mechanism leading to retention of configuration.

Comparative Reactivity Analysis

The combination of leaving group ability and the potential for NGP establishes a clear reactivity hierarchy among the three analogs.

FeatureThis compound2,4-Dibromobutanoic acid2,4-Diiodobutanoic acid
C-X Bond Strength (approx. kJ/mol) 346[6]290[6]228[6]
Leaving Group Ability PoorestGoodExcellent
Relative Reactivity LowestIntermediateHighest
Typical Reaction Conditions More forcing (e.g., higher temperatures, longer reaction times)[13]Moderate conditionsMild conditions (e.g., room temperature, shorter reaction times)[13]

2,4-Diiodobutanoic acid stands out as the most reactive substrate. The exceptionally weak C-I bond and the high stability of the iodide anion make it highly susceptible to nucleophilic attack at both the C-2 and C-4 positions, often requiring only mild reaction conditions.

2,4-Dibromobutanoic acid offers a good balance of reactivity and stability.[13] It is significantly more reactive than its chloro- counterpart and is often a reliable choice for a wide range of transformations.

This compound is the least reactive of the series. The strong C-Cl bond necessitates more forcing conditions, such as higher temperatures or stronger nucleophiles, to achieve reasonable reaction rates.[13] This lower reactivity can sometimes be advantageous for achieving selectivity in molecules with multiple potential reaction sites.

Experimental Protocols for Reactivity Comparison

To empirically validate the reactivity trends, two complementary experimental approaches can be employed: a qualitative precipitation assay and a quantitative kinetic analysis.

Protocol 1: Qualitative Comparison via Silver Halide Precipitation

This classic experiment provides a rapid, visual confirmation of the relative C-X bond lability by observing the rate of silver halide precipitate formation.[14][15]

Materials:

  • This compound, 2,4-Dibromobutanoic acid, 2,4-Diiodobutanoic acid

  • Ethanol (solvent)

  • 0.1 M Silver Nitrate (AgNO₃) in ethanol

  • Test tubes, water bath

Procedure:

  • Prepare equimolar solutions (e.g., 0.05 M) of each dihalobutanoic acid in ethanol.

  • Place 2 mL of each solution into separate, labeled test tubes.

  • Add 2 mL of the ethanolic silver nitrate solution to a fourth test tube.

  • Place all four test tubes into a water bath set to a constant temperature (e.g., 50°C) and allow them to equilibrate for 5 minutes.[15]

  • Simultaneously add 2 mL of the pre-warmed silver nitrate solution to each of the three dihaloacid solutions and start a timer.

  • Observe the test tubes and record the time it takes for a precipitate to appear in each.

Expected Observations:

  • Fastest: A yellow precipitate of silver iodide (AgI) will form rapidly in the tube with 2,4-diiodobutanoic acid.[14][16]

  • Intermediate: A cream-colored precipitate of silver bromide (AgBr) will form at a moderate rate.[14][16]

  • Slowest: A white precipitate of silver chloride (AgCl) will form slowly, confirming it is the least reactive.[16]

Experimental_Workflow prep Prepare equimolar solutions of dihaloacids in ethanol equilibrate Equilibrate solutions and AgNO₃ in water bath (50°C) prep->equilibrate mix Simultaneously mix reagents and start timer equilibrate->mix observe Observe and record time for precipitate formation mix->observe result_I Fastest: Yellow ppt (AgI) observe->result_I Compare Rates result_Br Intermediate: Cream ppt (AgBr) observe->result_Br Compare Rates result_Cl Slowest: White ppt (AgCl) observe->result_Cl Compare Rates

Caption: Workflow for qualitative reactivity comparison.

Protocol 2: Quantitative Kinetic Monitoring by ¹H NMR Spectroscopy

For a precise measure of reaction rates, the progress of a nucleophilic substitution can be monitored over time using spectroscopic methods.[17] ¹H NMR is particularly well-suited for this, as the chemical shifts of protons adjacent to the halogen (at C-2 and C-4) and the incoming nucleophile will be distinct.

Reaction: The reaction of the dihaloacid with a nucleophile, such as sodium thiophenoxide (NaSPh), in a deuterated solvent (e.g., DMSO-d₆).

Procedure:

  • Standard Preparation: Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in DMSO-d₆.

  • Reaction Setup: In an NMR tube, dissolve a precise amount of the dihalobutanoic acid and the internal standard in DMSO-d₆.

  • Initiation: At time t=0, inject a precise equivalent of sodium thiophenoxide solution into the NMR tube, cap, and shake vigorously.

  • Data Acquisition: Immediately place the tube in the NMR spectrometer (pre-shimmed and locked) and begin acquiring spectra at regular time intervals (e.g., every 5 minutes).

  • Data Analysis:

    • Integrate the signal of a proton on the starting material (e.g., the proton at C-2) and a signal from a proton on the product.

    • Normalize these integrals against the integral of the internal standard to determine the concentration of reactant and product at each time point.

    • Plot concentration versus time. The initial slope of this curve will be proportional to the initial reaction rate.

    • By fitting the data to the appropriate rate law, the rate constant (k) for each analog can be determined.[18]

Applications and Synthetic Strategy

The predictable reactivity hierarchy is not merely an academic curiosity; it is a powerful tool for synthetic design.

  • For Rapid, Mild Transformations: When a synthetic step requires high reactivity under gentle conditions to avoid decomposition of sensitive functional groups, 2,4-diiodobutanoic acid is the superior choice.

  • For General Utility: 2,4-Dibromobutanoic acid serves as a reliable and versatile workhorse, offering a good compromise between high reactivity and shelf-stability.

  • For Selective Reactions: In complex molecules with multiple nucleophilic sites, the lower reactivity of This compound can be exploited. It may allow for selective reaction at a more reactive site elsewhere in the molecule, or require specific activation to react, thereby providing an additional layer of synthetic control.

By understanding the interplay of leaving group ability and neighboring group participation, chemists can make informed decisions, optimizing reaction conditions and strategically selecting the appropriate 2,4-dihalobutanoic acid to achieve their desired synthetic outcomes with greater precision and efficiency.

References

  • A Comparative Study of Haloalkane Reactivity: A Guide for Researchers. Benchchem.
  • Experiment 2: Haloalkanes: Reaction of Haloalkanes. Scribd.
  • For alkyl halides used in SN1 and SN2 mechanisms, rank the leaving groups in order of reaction r
  • What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction?. Quora.
  • Reaction with aqueous alkali Experiment 2B - Comparison between halogenoalkanes with silver nit
  • What Makes A Good Leaving Group. Master Organic Chemistry.
  • 3.3 Haloalkanes No 6 Experiment to compare the reactivities of chloro-, bromo- and iodoalkanes.. YouTube.
  • Which alkyl halide is more reactive in an SN2 reaction with a giv.... Pearson+.
  • 7.6: Characteristics of the Sₙ2 Reaction. Chemistry LibreTexts.
  • Navigating the Halogen Maze: A Comparative Guide to Haloalkanoate Ester Reactivity in PROTAC Synthesis. Benchchem.
  • 3.
  • Spectroscopic methods for kinetic measurements. Fiveable.
  • Neighbouring group particip
  • Neighbouring group particip
  • The Neighbouring Group Mechanisms. Dalal Institute.
  • Combined kinetics and iterative target transformation factor analysis for spectroscopic monitoring of reactions. Analyst (RSC Publishing).
  • Neighbouring Group Participation | Tricks and Tech | IIT-Jee Mains, Advance | BITS
  • What is nucleophilic substitution?. Chemguide.
  • Nucleophilic Substitution Reaction. BYJU'S.

Sources

A Comparative Cost-Benefit Analysis of Synthetic Pathways to 2,4-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dichlorobutanoic acid is a valuable halogenated carboxylic acid that serves as a key building block in the synthesis of various fine chemicals and pharmaceutical intermediates.[1] Its bifunctional nature, featuring chlorine atoms at both the alpha and gamma positions, allows for diverse subsequent transformations. The economic viability of any large-scale process utilizing this intermediate is critically dependent on an efficient, scalable, and cost-effective synthetic route.

This guide provides an in-depth cost-benefit analysis of two primary synthetic pathways to this compound, designed for researchers, process chemists, and drug development professionals. We will move beyond a simple recitation of steps to analyze the underlying chemical principles, operational complexities, and economic drivers for each route. The objective is to provide a clear, data-driven framework for selecting the optimal pathway based on specific laboratory or industrial needs.

Pathway 1: Ring-Opening and α-Chlorination of γ-Butyrolactone (GBL)

This is arguably the most direct and widely cited approach, leveraging the inexpensive and readily available feedstock, γ-butyrolactone (GBL). The strategy involves two distinct chemical transformations: the initial ring-opening of the lactone to introduce chlorine at the C4 position, followed by a selective chlorination at the C2 (alpha) position.

Overview and Mechanism

The pathway begins with the Lewis acid-catalyzed ring-opening of GBL using thionyl chloride (SOCl₂). A catalyst, typically zinc chloride (ZnCl₂), activates the lactone's carbonyl oxygen, making the carbonyl carbon more electrophilic.[2] This facilitates a nucleophilic attack by a chloride ion from thionyl chloride, leading to the cleavage of the acyl-oxygen bond and the formation of 4-chlorobutyryl chloride. This intermediate is then hydrolyzed to 4-chlorobutanoic acid.

The second stage employs the Hell-Volhard-Zelinsky (HVZ) reaction for α-chlorination.[3][4] The carboxylic acid is first converted in situ to an acyl chloride with SOCl₂. This acyl chloride tautomerizes to its enol form, which is the active species for electrophilic attack by chlorine (Cl₂), selectively installing a chlorine atom at the α-position. Subsequent hydrolysis yields the final this compound product.

Visualization of Pathway 1

Pathway_1 cluster_0 Step 1: Ring-Opening Chlorination cluster_1 Step 2: α-Chlorination (HVZ) GBL γ-Butyrolactone Intermediate_Acid 4-Chlorobutanoic Acid GBL->Intermediate_Acid  1. SOCl₂, ZnCl₂ (cat.)  2. H₂O (Hydrolysis) Product This compound Intermediate_Acid->Product  SOCl₂, Cl₂ Pathway_2 cluster_0 Step 1: Dehydration cluster_1 Step 2: Dichlorination cluster_2 Step 3: Reductive Ring-Opening Succinic_Acid Succinic Acid Succinic_Anhydride Succinic Anhydride Succinic_Acid->Succinic_Anhydride  Acetyl Chloride or  Heat Dichloro_Anhydride Dichlorosuccinic Anhydride Succinic_Anhydride->Dichloro_Anhydride  Cl₂, Catalyst (Fe) Product This compound Dichloro_Anhydride->Product  Reduction/ H₂O

Caption: A potential multi-step workflow from Succinic Acid.

Detailed Experimental Protocol

Step 1: Synthesis of Succinic Anhydride

  • Materials: Succinic acid (1.0 eq), Acetyl chloride (3.0 eq).

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser and a gas trap, combine succinic acid and acetyl chloride. [5] 2. Gently reflux the mixture on a steam bath for 1.5-2 hours until the succinic acid has completely dissolved.

    • Cool the solution to room temperature and then in an ice bath to crystallize the product.

    • Collect the succinic anhydride crystals by suction filtration, wash with ether, and dry in a vacuum desiccator. Typical Yield: 93-95% [5] Step 2 & 3: Dichlorination and Conversion to Product

  • Note: This sequence is less established than Pathway 1 and represents a conceptual route based on known reactions.

  • Procedure Outline:

    • Chlorination: Melt succinic anhydride and add a chlorination catalyst like anhydrous iron(III) chloride. [6] 2. Bubble chlorine gas through the molten anhydride at an elevated temperature (e.g., 140-150°C) until the desired mass increase is achieved, corresponding to the addition of two chlorine atoms. This would yield a mixture of dichlorosuccinic anhydride isomers.

    • Reduction & Hydrolysis: The resulting dichlorinated anhydride would require a selective reduction of one carbonyl group and hydrolysis of the anhydride ring. This is a complex transformation that may involve protecting group chemistry or specialized reducing agents to achieve the desired regioselectivity, and is a significant drawback of this hypothetical route. Typical Yield: Highly variable and likely moderate due to selectivity challenges.

Cost & Performance Analysis
MetricAnalysis
Overall Yield Lower and less certain than Pathway 1 due to the multiple steps and potential for side reactions, especially in the final reduction/hydrolysis stage.
Starting Materials Succinic acid is a very cheap, bio-based commodity chemical.
Key Reagents Requires acetyl chloride for dehydration and chlorine gas for dichlorination. The reagents for the final selective reduction would add significant cost and complexity.
Operational Complexity High. This is a multi-step synthesis with a challenging final transformation requiring careful control of reaction conditions to achieve the correct product.
Waste Stream Generates chlorinated organic byproducts, acidic off-gas, and significant solvent waste from multiple purification steps.

Comparative Analysis

To provide a clear economic picture, we will estimate the raw material cost to produce one mole of this compound (M.W. 157.00 g/mol ). Prices are based on bulk/laboratory reagent estimates and are for comparative purposes only.

ReagentMolar Mass ( g/mol )Approx. Cost ($/kg)Cost ($/mol)
γ-Butyrolactone (GBL)86.0946.453.99
Succinic Acid118.094.000.47
Thionyl Chloride (SOCl₂)118.9718.002.14

Cost-Benefit Summary Table

FeaturePathway 1 (from GBL)Pathway 2 (from Succinic Acid)
Starting Material Cost Moderate (~$4.00/mol of GBL)Very Low (~$0.50/mol of Succinic Acid)
Overall Yield High (68-81%) Low to Moderate (Hypothesized)
Number of Steps 2 3+
Process Reliability High (Well-established reactions)Low (Challenging final step)
Reagent Hazards High (SOCl₂, Cl₂)High (Cl₂, potential reducing agents)
Capital Expenditure Moderate (Requires gas handling/scrubbing)High (Multiple reactors, complex purification)
Cost-Benefit Conclusion Higher raw material cost is offset by high yield, reliability, and fewer steps, making it superior for predictable production. The extremely low cost of succinic acid is attractive, but the pathway's complexity, lower yield, and unproven final step make it economically and practically inferior.

Conclusion and Recommendation

From a holistic cost-benefit perspective, Pathway 1, starting from γ-butyrolactone, is the demonstrably superior route for the synthesis of this compound.

Pathway 2, while theoretically appealing due to its inexpensive starting material, suffers from significant practical drawbacks. It involves more steps and, most critically, includes a challenging selective reduction and hydrolysis that would likely result in low yields and complex purification, eroding any initial cost savings.

For researchers and drug development professionals requiring a reliable supply of this compound, the γ-butyrolactone pathway offers the most practical and economically sound solution. Future process improvements should focus on optimizing catalysts for the ring-opening step and exploring greener, non-gaseous chlorinating agents for the HVZ reaction to mitigate safety and environmental concerns.

References

Sources

A Comparative Guide to the Degradation of 2,4-Dichlorobutanoic Acid: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo degradation of 2,4-Dichlorobutanoic acid. Due to the limited availability of direct research on this compound, this document leverages the extensive body of work on its close structural and functional analogue, 2,4-Dichlorophenoxyacetic acid (2,4-D), to elucidate the fundamental principles and methodologies applicable to its degradation. This approach allows for a robust comparative analysis, essential for researchers, scientists, and drug development professionals.

Introduction: Understanding the Environmental Fate of Chlorinated Alkanoic Acids

This compound belongs to the class of halogenated carboxylic acids, compounds that are of significant interest due to their potential environmental persistence and toxicological profiles. Understanding their degradation is paramount for environmental risk assessment and the development of bioremediation strategies.[1][2][3] The comparison between in vitro and in vivo degradation studies provides a critical framework for extrapolating laboratory findings to real-world environmental scenarios.

In Vitro Degradation: A Controlled Environment for Mechanistic Insights

In vitro studies offer a simplified and controlled environment to investigate the fundamental mechanisms of degradation. These studies typically involve isolated enzymes, pure microbial cultures, or cell-free extracts, allowing for the precise determination of degradation pathways and kinetics without the confounding variables of a complex ecosystem.[4][5]

Key Methodologies for In Vitro Degradation Analysis

A typical in vitro degradation assay for a compound like this compound, drawing parallels from 2,4-D studies, would involve the following steps:

  • Preparation of the Degrading System: This could be a purified enzyme, such as a dioxygenase, a cell-free extract from a known degrading microorganism, or a pure culture of a bacterium or fungus.[6][7][8]

  • Incubation: The test compound is incubated with the degrading system in a defined medium under controlled conditions of temperature, pH, and aeration.

  • Sampling and Analysis: Aliquots are taken at regular intervals and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to measure the disappearance of the parent compound and the appearance of metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) is often used to identify the chemical structure of the degradation products.[9]

Dominant In Vitro Degradation Pathways

Based on studies of 2,4-D, the initial and most well-characterized degradation pathway involves the cleavage of the side chain, followed by the breakdown of the aromatic ring.[7][8] For this compound, a similar initial dehalogenation or cleavage of the carboxylic acid group would be anticipated. The key enzymatic reactions are often catalyzed by dioxygenases and hydroxylases.[7][8]

The canonical pathway for 2,4-D degradation, which serves as a model, is initiated by the enzyme α-ketoglutarate-dependent dioxygenase (encoded by the tfdA gene), which cleaves the acetic acid side chain to form 2,4-dichlorophenol (2,4-DCP).[2][7][8] Subsequently, 2,4-DCP is hydroxylated to 3,5-dichlorocatechol, which then undergoes ring cleavage and further degradation into intermediates of the tricarboxylic acid (TCA) cycle.[7][8]

InVitro_Degradation_Pathway cluster_0 In Vitro Degradation Pathway (Analogous to 2,4-D) 2_4_D 2,4-Dichlorophenoxyacetic Acid DCP 2,4-Dichlorophenol 2_4_D->DCP tfdA (Dioxygenase) DCC 3,5-Dichlorocatechol DCP->DCC tfdB (Hydroxylase) Ring_Cleavage Ring Cleavage Products DCC->Ring_Cleavage tfdC (Dioxygenase) TCA TCA Cycle Intermediates Ring_Cleavage->TCA tfdD, tfdE, tfdF

Caption: Postulated in vitro degradation pathway for a 2,4-D analog.

In Vivo Degradation: The Complexity of a Living System

In vivo degradation refers to the breakdown of a compound within a living organism or a complex environmental matrix like soil or water.[10][11] These systems are characterized by a multitude of interacting biological and physicochemical factors, making the degradation process significantly more complex than in vitro.[5][10]

Methodologies for Assessing In Vivo Degradation

Studying in vivo degradation requires different approaches, often focusing on the overall fate of the compound in a complex system:

  • Microcosm/Mesocosm Studies: These involve creating controlled environmental systems that simulate natural conditions (e.g., soil columns, aquatic ecosystems) to study the degradation and movement of the compound.[12]

  • Field Studies: Monitoring the persistence and degradation of the compound in a real-world contaminated site.

  • Metabolite Profiling in Organisms: For toxicological studies, this involves administering the compound to a model organism and analyzing tissues and excreta for metabolites.

Factors Influencing In Vivo Degradation

In contrast to the controlled in vitro setting, in vivo degradation is influenced by a host of factors:

  • Microbial Community Dynamics: In environments like soil, a diverse community of microorganisms contributes to degradation, often in a synergistic manner.[1][2][4]

  • Bioavailability: The compound may be adsorbed to soil particles or organic matter, reducing its availability to degrading microorganisms.

  • Environmental Conditions: Factors such as temperature, pH, moisture, and nutrient availability can significantly impact microbial activity and degradation rates.[4]

  • Metabolism by Higher Organisms: In animals, xenobiotics are often metabolized by the liver through a series of enzymatic reactions (Phase I and Phase II) designed to detoxify and excrete foreign compounds.[13]

The degradation pathways in vivo can be more varied than in vitro due to the presence of a wider range of enzymes and microorganisms.[2][6] For instance, some fungi utilize laccases and cytochrome P450 monooxygenases for the initial steps of 2,4-D degradation, which may differ from the well-characterized bacterial tfd pathway.[6]

InVivo_Degradation_Workflow cluster_1 In Vivo Degradation Assessment Workflow Application Application of Compound (e.g., to soil microcosm) Incubation Incubation under Simulated Environmental Conditions Application->Incubation Sampling Periodic Sampling of Soil/Water and Air Incubation->Sampling Extraction Solvent Extraction of Compound and Metabolites Sampling->Extraction Microbial_Analysis Microbial Community Analysis (e.g., 16S rRNA sequencing) Sampling->Microbial_Analysis Analysis Chemical Analysis (HPLC, GC-MS) Extraction->Analysis

Caption: A typical workflow for an in vivo degradation study.

Comparative Analysis: In Vitro vs. In Vivo

FeatureIn Vitro DegradationIn Vivo Degradation
System Complexity Simple, well-defined (isolated enzymes, pure cultures).Complex, multi-faceted (microbial consortia, environmental matrices, whole organisms).[5][10]
Controllability High degree of control over experimental parameters.Limited control, subject to natural variability.[4]
Degradation Rates Often higher due to optimal conditions and high concentration of degrading agents.Can be slower due to factors like bioavailability, microbial competition, and suboptimal conditions.[11]
Metabolic Pathways Typically a single, well-defined pathway is studied.[7][8]Multiple, potentially novel, pathways may operate simultaneously due to diverse microbial populations.[2][6]
Metabolites A limited number of predictable metabolites are usually formed.A wider array of metabolites, including conjugates, may be produced.
Applicability Provides mechanistic insights and is useful for screening degrading organisms/enzymes.More representative of real-world scenarios and essential for risk assessment.[5]

Conclusion: An Integrated Approach for a Complete Picture

Both in vitro and in vivo studies are indispensable for a comprehensive understanding of the degradation of this compound. In vitro experiments provide the foundational knowledge of degradation mechanisms at the molecular level, while in vivo studies are crucial for validating these findings in a relevant, complex environment and for accurately assessing the environmental fate and potential risks of the compound. An integrated approach, where in vitro findings guide the design and interpretation of in vivo experiments, is the most effective strategy for a complete and reliable assessment.

References

  • Nguyen, T. H., et al. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
  • Chen, J., et al. (2024). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. MDPI. [Link]
  • Kumar, A., et al. (2016). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications.
  • Kumar, A., et al. (2016).
  • Various Authors. (2024). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. MDPI. [Link]
  • Sachu, M., et al. (2023). Cyanobacterial degradation of herbicide 2,4-dichlorophenoxyacetic acid (2,4-D): Its response to the oxidative stress induced by the primary degradation product 2,4-dichlorophenol (2,4-DCP). PubMed. [Link]
  • Vrchotova, B., et al. (2013). Degradation pathway of 2,4-dichlorobenzoic acid by strain...
  • Vrchotova, B., et al. (2013). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase.
  • Dang, W., et al. (1994). In vivo versus in vitro degradation of controlled release polymers for intracranial surgical therapy. PubMed. [Link]
  • Li, Y., et al. (2021). Evaluation method of biomaterial degradation based on in vivo imaging system.
  • Sharma, A., et al. (2022). Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. PubMed Central. [Link]
  • Aydin, A., & Kafa, S. (2009). In vitro study of damaging effects of 2,4-dichlorophenoxyacetic acid on DNA structure by spectroscopic and voltammetric techniques. PubMed. [Link]
  • Smita, M. (2017). Methods for Monitoring Environmental Pollution. Biology Discussion. [Link]
  • Jiang, H. L., et al. (2001). In vivo degradation and biocompatibility of a new class of alternate poly(ester-anhydrides)
  • Evans, W. C., et al. (1971).
  • Sharma, A., et al. (2021). Recent Advanced Technologies for the Characterization of Xenobiotic-Degrading Microorganisms and Microbial Communities. Frontiers in Microbiology. [Link]
  • Laurent, A., et al. (2000). In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. PubMed. [Link]
  • Singh, R., & Singh, P. (2015). An Environmental Cleanup Strategy - Microbial Transformation of Xenobiotic Compounds. International Journal of Current Microbiology and Applied Sciences. [Link]
  • Stibal, M., et al. (2015). Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. PubMed Central. [Link]
  • Pieper, D. H., et al. (1988). Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134. CORE. [Link]
  • Chen, C. Y., et al. (2022). Feasibility Analysis Upon Optimal Pollutant Degradation via Compartmental Modeling. Frontiers in Bioengineering and Biotechnology. [Link]
  • Renouf-Glauser, A. C., et al. (2016). In vitro and in vivo degradation profile of aliphatic polyesters subjected to electron beam sterilization.
  • Chen, H., et al. (2024). Ecological risk assessment methods for oxidative by-products in the oxidation degradation process of emerging pollutants: A review. PubMed. [Link]
  • Ceseski, A. R., et al. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. PubMed. [Link]
  • Jaworski, A., & Sadowsky, M. J. (2020). Using Molecular Methods to Identify and Monitor Xenobiotic-Degrading Genes for Bioremediation.
  • Mainil-Varlet, P., et al. (1995). In vivo degradation and biocompatibility study of in vitro pre-degraded as-polymerized polyactide particles. PubMed. [Link]
  • Zhu, K. J., et al. (2000). Synthesis, characterization and in vitro degradation of a new family of alternate poly(ester-anhydrides)
  • Wang, Z., et al. (2024). Advances in environmental pollutant detection techniques: Enhancing public health monitoring and risk assessment. OuluREPO. [Link]
  • Sharma, A., et al. (2024). How to deal with xenobiotic compounds through environment friendly approach? PubMed. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,4-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower researchers with not only high-quality reagents but also the critical knowledge to handle them safely and responsibly. The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of 2,4-Dichlorobutanoic acid, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a deep, functional understanding of the process.

Part 1: Immediate Safety & Hazard Profile

Before handling this compound, it is imperative to understand its hazard profile. As a halogenated organic acid, it presents multiple risks. It is often corrosive, capable of causing severe skin burns and eye damage, and is toxic if swallowed, inhaled, or absorbed through the skin.[1] Furthermore, it may pose a significant hazard to aquatic life.[1][2] Therefore, adherence to strict personal protective equipment (PPE) protocols is the first line of defense.

The selection of appropriate PPE is not merely a checklist item; it is a system designed to shield you from the specific chemical properties of the substance.

PPE CategoryItemSpecification & Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always consult the manufacturer's compatibility data. This ensures the glove material will not degrade upon contact with the chemical, maintaining its protective barrier.[1]
Eye Protection Safety goggles or face shieldMust provide a complete seal around the eyes . This prevents splashes or vapors from reaching the sensitive mucous membranes of the eyes.[1]
Skin and Body Chemical-resistant apron or lab coatWorn over personal clothing, this provides a barrier against accidental spills and splashes, preventing direct skin contact.
Respiratory Chemical Fume HoodAll handling and disposal procedures must be conducted in a well-ventilated area , preferably a certified chemical fume hood. This is critical to prevent the inhalation of potentially harmful vapors.[1]
Part 2: The Core Principle: Waste Segregation

The single most important principle in the disposal of this compound is correct waste segregation . As a chlorinated organic compound, it belongs to the "halogenated organic waste" stream.[3][4] Mixing this waste with other streams can have dangerous consequences and significantly increases disposal costs.

  • Why Segregate?

    • Safety: Mixing halogenated acids with incompatible materials, such as bases or strong oxidizers, can lead to violent exothermic reactions or the release of toxic gases.[5][6]

    • Disposal Method: Halogenated organic wastes are typically disposed of via high-temperature incineration at specialized, regulated facilities.[3] Contaminating a non-halogenated solvent stream (often recycled or used for fuel blending) with chlorinated waste can render the entire container unsuitable for its intended disposal route, incurring significant repackaging and disposal fees.[5]

    • Compliance: Regulatory bodies mandate strict segregation of hazardous waste. Improper mixing is a compliance violation.

The disposal workflow is a critical decision-making process that ensures safety and compliance at every stage.

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Segregation & Storage cluster_2 Step 3: Final Disposal A Waste 2,4-Dichlorobutanoic Acid Generated B Select Compatible Container (Glass or HDPE) A->B C Affix 'Hazardous Waste' Label B->C D Add Waste to Container (Do not exceed 75% capacity) C->D E Is the waste a halogenated organic acid? D->E F YES: Store in Designated 'Halogenated Waste' Area E->F True G NO: Follow appropriate protocol for other waste streams E->G False H Store in Secondary Containment Away from Incompatibles (e.g., bases) F->H I Ensure Container is Tightly Sealed H->I J Arrange Pickup with EHS or Licensed Disposal Vendor I->J K Document Waste on Manifest J->K L Waste Transported for High-Temperature Incineration K->L

Caption: Disposal workflow for this compound.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of this compound waste.

  • Waste Collection:

    • Select a Compatible Container: Use a designated container made of a material resistant to corrosive acids, such as borosilicate glass or high-density polyethylene (HDPE).[1] Never use metal containers, as acids can corrode them.[7]

    • Label Correctly: Before adding any waste, affix a "Hazardous Waste" label to the container.[6][7] Clearly write the full chemical name, "this compound," and list any other components of the waste stream. Do not use abbreviations or chemical formulas.[8]

    • Collect Waste: Pour the waste carefully into the labeled container, ensuring the exterior of the container remains clean. The container should never be filled to more than 75% capacity to allow for vapor expansion.[6]

    • Keep Container Closed: The waste container must be securely capped at all times, except when waste is actively being added.[7][8] This prevents the release of vapors and protects against spills.

  • Neutralization - A Word of Caution:

    • While some general protocols for acids suggest neutralization, this is not recommended for halogenated organic acids without explicit permission and a specific protocol from your institution's Environmental Health & Safety (EHS) department.[1][9] The presence of the halogenated compound complicates drain disposal, which is the typical endpoint for neutralized aqueous waste. The primary disposal route should be incineration.[3]

  • Storage and Pickup:

    • Segregated Storage: Store the sealed hazardous waste container in a designated satellite accumulation area. It must be stored separately from non-halogenated waste, bases, and other incompatible chemical classes.[5][6]

    • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[10]

    • Arrange for Disposal: Once the container is full, contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup.[1] Complete all required paperwork, accurately documenting the contents of the container.[7]

Part 4: Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate the immediate area and alert nearby colleagues and your supervisor.[1]

  • Assess the Spill: Determine the extent of the spill. For large spills, evacuate the laboratory and call emergency services.[8]

  • Don Appropriate PPE: Before attempting any cleanup, put on the full range of PPE as detailed in the table above.[1]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial acid spill kit to contain the spill.[1] Do not use combustible materials like sawdust. [1]

  • Collect Absorbed Material: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, labeled hazardous waste container.[1][11]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Report the Incident: Report the spill to your EHS department, regardless of size, to ensure proper documentation and follow-up.[1]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Unknown Source. (n.d.). Halogenated Waste.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Cornell University Environmental Health and Safety. (n.d.). Organic Solvents.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • Purdue University Radiological and Environmental Management. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Cornell University Environmental Health and Safety. (n.d.). Management Procedures For Specific Waste Types.
  • U.S. Environmental Protection Agency. (2000). EPA Promulgates Listing Determination for Certain Wastes From the Production of Chlorinated Aliphatics.

Sources

Comprehensive Safety and Handling Guide for 2,4-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical plans for the handling and disposal of 2,4-Dichlorobutanoic acid. As a halogenated carboxylic acid, this compound is presumed to be corrosive and requires stringent safety measures to mitigate risks in a laboratory setting. The following procedures are based on established best practices for handling similar corrosive and halogenated organic compounds.

Hazard Identification and Risk Assessment

Presumed Hazard Classification:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 1/2CorrosionDanger/WarningCauses severe skin burns and eye damage / Causes skin irritation.[4][5]
Serious Eye Damage/IrritationCategory 1/2ACorrosionDanger/WarningCauses serious eye damage / Causes serious eye irritation.[4][5][6]
Acute Toxicity (Oral)Category 4 (Presumed)Exclamation MarkWarningHarmful if swallowed.[6][7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Presumed)Exclamation MarkWarningMay cause respiratory irritation.[5][6][7]
Environmental Hazard(Presumed)EnvironmentWarningPotentially toxic to aquatic life.[2][6][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent any direct contact with this compound.

PPE Selection and Rationale
PPE CategoryItemSpecification Rationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Goggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face.[4][9][10]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Check the manufacturer's compatibility data. Double-gloving is recommended for extended handling periods.[2]
Body Protection Chemical-resistant apron or lab coat.This provides a barrier to protect skin and personal clothing from splashes and spills.[4][11]
Respiratory Protection Use in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of corrosive vapors or dust.[2][3][11] A respirator may be necessary for large spills or in poorly ventilated areas.
Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 Lab Coat / Apron d2 Gloves (First Pair) d1->d2 d3 Goggles d2->d3 d4 Face Shield d3->d4 d5 Gloves (Second Pair) d4->d5 end_don Ready d5->end_don f1 Gloves (Outer Pair) f2 Face Shield f1->f2 f3 Goggles f2->f3 f4 Lab Coat / Apron f3->f4 f5 Gloves (Inner Pair) f4->f5 end Safe f5->end start Start start->d1 start_doff Begin Doffing start_doff->f1 Spill_Response spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Inert Absorbent ppe->contain neutralize Neutralize (if safe) with weak base contain->neutralize collect Collect Absorbed Material into Waste Container neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report to EHS decontaminate->report

Caption: Step-by-step workflow for responding to a chemical spill.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area. [2]2. Assess and Prepare : If the spill is small and you are trained to handle it, don the appropriate PPE. [12]For large spills, evacuate and call emergency services.

  • Containment : Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials. [2]4. Neutralization : If deemed safe and you are trained to do so, cautiously neutralize the acid with a weak base like sodium bicarbonate.

  • Collection : Carefully collect the absorbed material into a designated hazardous waste container. [2]6. Decontamination : Clean the spill area with soap and water. [2]7. Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department. [2]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to ensure environmental and personal safety.

Waste Segregation and Collection
  • Designated Container : Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. [2]The container should be made of a material resistant to corrosive acids. [2]2. Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard pictograms.

  • Segregation : As a halogenated organic acid, this waste should be segregated from non-halogenated organic waste, inorganic waste, and bases. [13][14]Do not mix with incompatible waste streams. [2]

Disposal Procedure
  • Neutralization (if permitted) : Consult with your EHS department before attempting to neutralize any chemical waste. [2]If permitted, this should be done in a fume hood by slowly adding the acidic waste to a weak base solution with constant stirring. [2]2. EHS Collection : Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company. [2]

References

  • How To Effectively Handle and Manage Corrosive Chemicals - ACTenviro. [Link]
  • Working safely with corrosive substances | Seton UK. [Link]
  • This compound | C4H6Cl2O2 | CID 12647097 - PubChem - NIH. [Link]
  • Managing Corrosive Substances: Safety Protocols for Businesses - denios.ca. [Link]
  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. [Link]
  • 10 Tips Working Safely with corrosives - Chemsafe. [Link]
  • Corrosives (Especially Acids and Bases) - AFNS Safety. [Link]
  • What to do in a chemical emergency - GOV.UK. [Link]
  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. [Link]
  • hazardous waste segreg
  • Halogen

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.